(S)-Fmoc-β2-homovaline
Description
BenchChem offers high-quality (S)-Fmoc-β2-homovaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Fmoc-β2-homovaline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.41 |
Synonyms |
(S)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid; (S)-Fmoc-β2-hVal-OH |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Fmoc-β²-homovaline: A Key Building Block for Advanced Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of β²-Amino Acids in Peptide Drug Design
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of molecules designed to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] A key strategy in the development of robust peptidomimetics is the incorporation of non-natural amino acids. Among these, β-amino acids have emerged as particularly valuable building blocks. This guide focuses on a specific and significant member of this class: (S)-Fmoc-β²-homovaline.
(S)-Fmoc-β²-homovaline, chemically known as (S)-3-(Fmoc-amino)-4-methylpentanoic acid, is a protected form of a β-amino acid analogue of the proteinogenic amino acid valine. The defining feature of a β-amino acid is the presence of two carbon atoms separating the amino and carboxyl functional groups, in contrast to the single carbon atom in α-amino acids. The "β²" designation indicates that the side chain (in this case, an isopropyl group) is attached to the α-carbon (C2) relative to the carboxyl group. This specific structural arrangement imparts unique conformational properties to peptides, influencing their secondary structure and enhancing their resistance to proteolytic degradation.[2][3]
The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom is crucial for its application in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide and peptidomimetic assembly.[4] The Fmoc group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups typically employed in Fmoc-based SPPS. This orthogonality is fundamental to the stepwise and controlled elongation of the peptide chain on a solid support.[5]
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (S)-Fmoc-β²-homovaline, offering researchers and drug developers the foundational knowledge to effectively utilize this versatile building block in their peptidomimetic design and synthesis endeavors.
Physicochemical Properties of (S)-Fmoc-β²-homovaline
A thorough understanding of the physicochemical properties of (S)-Fmoc-β²-homovaline is essential for its proper handling, storage, and successful application in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid | N/A |
| Synonyms | (S)-Fmoc-beta-homovaline, Fmoc-L-β-HomoVal-OH | N/A |
| CAS Number | 266318-79-0 | N/A |
| Molecular Formula | C₂₁H₂₃NO₄ | N/A |
| Molecular Weight | 353.41 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Purity (by HPLC) | ≥95% | N/A |
| Storage Conditions | 0 – 8 °C | N/A |
Chemical Structure and Stereochemistry
The chemical structure of (S)-Fmoc-β²-homovaline is characterized by three key components: the β-homovaline core, the Fmoc protecting group, and the stereochemistry at the C3 position.
Caption: Chemical structure of (S)-Fmoc-β²-homovaline.
The stereochemistry at the C3 carbon (the carbon bearing the amino group) is (S). This specific configuration is crucial for mimicking the stereochemistry of natural L-amino acids and for dictating the folding preferences of the resulting peptide. The isopropyl side chain at the C2 position contributes to the steric bulk and hydrophobicity of the residue.
Synthesis of (S)-Fmoc-β²-homovaline
The synthesis of (S)-Fmoc-β²-homovaline typically starts from the corresponding unprotected β-amino acid, (S)-3-amino-4-methylpentanoic acid.[6] The key step is the protection of the amino group with the Fmoc moiety.
Step-by-Step Synthesis Protocol
Materials:
-
(S)-3-amino-4-methylpentanoic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Dioxane or acetone
-
Water
-
Diethyl ether or ethyl acetate
-
Hydrochloric acid (HCl), 1N
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of the Amino Acid: Dissolve (S)-3-amino-4-methylpentanoic acid in a 10% aqueous solution of sodium carbonate. The carbonate base is essential to deprotonate the amino group, rendering it nucleophilic for the subsequent reaction.
-
Addition of the Fmoc Reagent: While vigorously stirring the amino acid solution, add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone dropwise. Maintaining a basic pH (around 8-9) is critical during this step to ensure the amino group remains deprotonated and to neutralize the HCl or N-hydroxysuccinimide byproduct formed. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting amino acid and the appearance of a new, more nonpolar spot corresponding to the Fmoc-protected product indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether or ethyl acetate to remove any unreacted Fmoc reagent and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1N HCl. This step protonates the carboxylate group, causing the Fmoc-protected amino acid to precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure (S)-Fmoc-β²-homovaline.
-
Drying: Dry the purified product under vacuum to a constant weight.
Self-Validation: The purity of the final product should be assessed by HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point and optical rotation should also be measured and compared to literature values, if available.
Characterization of (S)-Fmoc-β²-homovaline
Rigorous characterization is essential to confirm the identity and purity of the synthesized (S)-Fmoc-β²-homovaline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Fmoc group (aromatic protons typically between 7.3 and 7.9 ppm), the CH₂ and CH of the fluorenyl group, the protons of the β-homovaline backbone, and the isopropyl side chain. The coupling patterns and chemical shifts provide detailed structural information.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxyl group, the carbons of the Fmoc group, and the carbons of the β-homovaline backbone and side chain.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of Fmoc-amino acids. A typical protocol involves a C18 column with a gradient elution system using water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA). The retention time and peak purity are used to determine the quality of the product.
Incorporation of (S)-Fmoc-β²-homovaline into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The primary application of (S)-Fmoc-β²-homovaline is as a building block in Fmoc-based SPPS.[7] The general cycle of SPPS involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Caption: General workflow for SPPS incorporating (S)-Fmoc-β²-homovaline.
Step-by-Step Coupling Protocol
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) that has the first amino acid attached and its N-terminal Fmoc group removed.[4]
-
Activation of (S)-Fmoc-β²-homovaline: In a separate vessel, dissolve (S)-Fmoc-β²-homovaline and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in a suitable solvent like N,N-dimethylformamide (DMF). Add a base such as N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid. The choice of coupling reagent is critical, as β-amino acids can sometimes exhibit slower coupling kinetics compared to their α-counterparts. More potent activating agents like HATU may be necessary for efficient coupling, especially in sterically hindered sequences.
-
Coupling Reaction: Add the activated (S)-Fmoc-β²-homovaline solution to the resin. Allow the reaction to proceed with gentle agitation for a period of 1-4 hours. The reaction time may need to be extended compared to standard α-amino acid couplings.
-
Monitoring the Coupling: It is crucial to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or the chloranil test. A negative result indicates that all free amines on the resin have been acylated.
-
Capping (Optional): If the coupling is incomplete, any unreacted amino groups can be "capped" by acetylation with acetic anhydride and a base. This prevents the formation of deletion sequences in the final peptide.
-
Washing: After a complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the newly incorporated (S)-Fmoc-β²-homovaline, exposing a new N-terminal amine for the next coupling cycle.
-
Chain Elongation: Repeat the washing, coupling, and deprotection steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Purification and Analysis: The crude peptide is then purified, typically by reversed-phase HPLC, and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Applications in Drug Discovery and Development
The incorporation of (S)-Fmoc-β²-homovaline into peptide sequences offers several advantages for the development of therapeutic peptidomimetics:
-
Enhanced Proteolytic Stability: The altered backbone structure of β-amino acid-containing peptides makes them poor substrates for proteases, leading to a longer in vivo half-life.
-
Conformational Constraint: The presence of β-amino acids can induce specific and stable secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformation of a natural peptide ligand.[2]
-
Increased Structural Diversity: The availability of various β-amino acids with different side chains and stereochemistries provides a vast chemical space for the design of novel peptidomimetics with tailored properties.
Peptides containing β-homovaline have been explored for various therapeutic applications, including the development of antimicrobial peptides, enzyme inhibitors, and receptor agonists and antagonists.[2] The isopropyl side chain of homovaline can participate in hydrophobic interactions within a binding pocket, contributing to the overall affinity and specificity of the peptidomimetic.
Conclusion
(S)-Fmoc-β²-homovaline is a valuable and versatile building block for the synthesis of advanced peptidomimetics. Its unique structural features provide a powerful tool for medicinal chemists to design peptide-based drug candidates with improved stability, conformational definition, and biological activity. A thorough understanding of its properties, synthesis, and incorporation into peptides via SPPS, as detailed in this guide, is essential for its effective utilization in the pursuit of novel therapeutics.
References
- Busnel, O., et al. (2005). Solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids. Request PDF.
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- García-Ramos, Y., & Tulla-Puche, J. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed.
- Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).
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Wikipedia. (n.d.). Peptidomimetic. Retrieved from [Link]
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Gelest. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
- Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed.
- Luxembourg Bio Technologies Ltd. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. SpringerLink.
- MDPI. (2022). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. MDPI.
- MDPI. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. MDPI.
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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- 7. peptide.com [peptide.com]
(S)-Fmoc-β²-Homovaline: A Technical Guide to Engineering Novel Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of therapeutic peptides is often hampered by their inherent metabolic instability. (S)-Fmoc-β²-homovaline emerges as a pivotal building block in overcoming this challenge. As a β-amino acid, its incorporation into peptide sequences introduces a non-natural backbone structure, rendering the resulting peptidomimetics highly resistant to enzymatic degradation. This guide elucidates the core applications of (S)-Fmoc-β²-homovaline, focusing on its role in creating proteolytically stable analogs of bioactive peptides and in designing "foldamers"—oligomers with predictable, stable secondary structures. We will explore the mechanistic basis for its utility, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and present a framework for its application in modern drug discovery.
Introduction: The Imperative for Peptide Backbone Modification
While peptides offer exquisite specificity and potency as therapeutic agents, their clinical utility is frequently limited by rapid clearance in vivo due to proteolysis. The natural peptide bond, formed between α-amino acids, is a primary substrate for a vast array of proteases and peptidases. To circumvent this, medicinal chemists employ peptidomimetics—molecules that mimic the structure and function of native peptides but with modified, non-natural backbones.
β-amino acids are a cornerstone of this strategy. They are structural analogs of α-amino acids, but with an additional carbon atom separating the amino and carboxyl termini.[1] This seemingly subtle change has profound consequences:
-
Proteolytic Resistance: The altered backbone geometry is no longer recognized by most proteases, leading to a dramatic increase in the peptide's biological half-life.[2][3]
-
Structural Diversity: β-amino acids can induce novel and stable secondary structures, such as helices, turns, and sheets, even in short sequences.[4] These unique conformations, known as foldamers, provide new scaffolds for mimicking protein surfaces and disrupting protein-protein interactions.[5][6]
-
Expanded Chemical Space: The synthesis of β-amino acids allows for a wide range of stereoisomers and substitutions, greatly expanding the potential for molecular design.[1]
(S)-Fmoc-β²-homovaline is a specific and valuable type of β-amino acid. The "β²" designation indicates that the side chain (in this case, the isopropyl group of valine) is located on the α-carbon (C2), adjacent to the carbonyl group. The "(S)" denotes the stereochemistry at this chiral center. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group essential for its use in the most common method of peptide synthesis.
Core Applications in Research & Development
The utility of (S)-Fmoc-β²-homovaline stems from its ability to impart desirable pharmacological properties and to act as a powerful tool in conformational chemistry.
Engineering Proteolytic Stability
The primary driver for incorporating β-amino acids like β²-homovaline is to create peptide analogs with enhanced metabolic stability.[2] Natural peptides are rapidly degraded by enzymes, but peptides constructed from β-amino acids are resistant to this enzymatic breakdown both in vitro and in vivo.[3][4] This stability is a critical advantage in the development of peptide-based drugs.[3]
Causality: Proteases have highly specific active sites evolved to recognize the precise spacing and stereochemistry of α-amino acid backbones. The insertion of the extra methylene group in a β-amino acid backbone fundamentally alters the peptide bond's distance and geometry. This structural perturbation prevents the peptidomimetic from fitting correctly into the enzyme's active site, thus inhibiting cleavage. Studies have shown that even peptidomimetic bonds between an α- and a β-amino acid can be cleaved, albeit slowly, but bonds between two β-amino acid residues are exceptionally stable.[7] This enhanced stability can lead to an increased biological half-life, a key property for therapeutic candidates.[8]
This strategy has been successfully applied to design a range of bioactive peptide analogues, including:
Designing Novel Foldamers and Secondary Structures
Beyond stability, β-amino acids are instrumental in the field of "foldamer" research. Foldamers are oligomers that adopt well-defined, compact conformations reminiscent of protein secondary structures.[6] The constrained torsional angles of the β-amino acid backbone predispose oligomers to fold into predictable helical and sheet-like structures, even with a small number of residues.[4]
Causality: The additional carbon in the backbone of β-amino acids, like β²-homovaline, introduces more rotational freedom but also new steric constraints.[10] These constraints guide the peptide chain to fold into unique, stable secondary structures not accessible to α-peptides. For example, oligomers of β-amino acids are known to form stable 12-helices and 14-helices. The specific type of secondary structure can be influenced by the substitution pattern (β² vs. β³) and the stereochemistry of the incorporated residues. This allows researchers to design novel scaffolds for mimicking protein surfaces, for instance, to inhibit protein-protein interactions or to bind to DNA.[9][11]
The ability to control conformation is critical for designing molecules that can interact with biological targets like GPCRs or inhibit protein-protein interactions.[9] The incorporation of β²-homovaline can be used to stabilize specific turns or helical motifs that are essential for biological activity.[12]
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
(S)-Fmoc-β²-homovaline is designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflows.[2] SPPS is the method of choice for synthesizing peptides, allowing for the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[13][14]
The general SPPS cycle consists of four main steps: deprotection, washing, coupling, and washing.[15]
Detailed Step-by-Step Protocol
This protocol outlines a standard manual procedure for incorporating (S)-Fmoc-β²-homovaline into a peptide sequence on a solid support resin.
1. Resin Preparation and Swelling:
- Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
- Add dimethylformamide (DMF) to swell the resin for at least 30 minutes.[14] Drain the solvent.
2. N-terminal Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.[14]
- Agitate for 3-5 minutes, then drain.[14]
- Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[14]
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[14][16]
3. Coupling of (S)-Fmoc-β²-homovaline:
- Activation: In a separate vial, dissolve (S)-Fmoc-β²-homovaline (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 eq.), and an activation base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
- Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture at room temperature for 1-2 hours. Note: Coupling of β-amino acids can sometimes be slower than α-amino acids; reaction time may need to be extended.
- Monitoring (Optional but Recommended): Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction.[17] If the test is positive (indicating free amines), the coupling step should be repeated.
4. Washing:
- Drain the coupling solution from the reaction vessel.
- Wash the peptide-resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts.[16]
5. Chain Elongation:
- To add the next amino acid, return to Step 2 (Fmoc Deprotection) and repeat the cycle.
6. Cleavage and Final Deprotection:
- Once the sequence is complete, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
- Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin to cleave the peptide from the support and remove acid-labile side-chain protecting groups.
- Incubate for 2-4 hours at room temperature.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality and Key Considerations:
-
Choice of Protecting Group: The Fmoc group is ideal because it is removed under mild basic conditions (piperidine), which are orthogonal to the strong acid (TFA) used for final cleavage and side-chain deprotection.[13][] This prevents premature cleavage of the growing peptide chain.[13]
-
Coupling Reagents: While various coupling reagents exist, aminium-based reagents like HBTU or HATU are highly efficient and commonly used for both standard and sterically hindered amino acids like β-amino acids.[19][20]
-
Reaction Monitoring: Incomplete coupling is a major cause of failed syntheses.[17] For challenging couplings, such as those involving β-amino acids or during the synthesis of long sequences, monitoring each step with a qualitative test like the Kaiser test is crucial for ensuring high-quality final products.[17]
-
Aggregation: During the synthesis of long peptides, the growing chain can sometimes aggregate on the resin, hindering reagent access.[19] Using specialized resins (e.g., PEG-modified) or modifying synthesis conditions can mitigate this issue.[19]
Data & Analysis: The Impact of β²-Homovaline Incorporation
The true value of incorporating (S)-Fmoc-β²-homovaline is demonstrated by quantitative improvements in peptide characteristics. While specific data depends on the parent peptide sequence, general trends can be summarized.
| Property | α-Peptide (Native) | β-Peptide Analog (with β²-hVal) | Rationale & Causality |
| Proteolytic Stability | Low (Rapidly degraded) | High (Resistant to degradation) | Non-natural backbone is not recognized by protease active sites.[3][4] |
| Biological Half-life | Short | Significantly Increased | Resistance to proteolysis is a primary factor in extending in vivo half-life.[8] |
| Conformational Flexibility | High (Often disordered) | Reduced (Predisposed to folding) | Steric constraints of the β-amino acid backbone favor specific secondary structures.[10] |
| Immunogenicity | Can be high | Potentially Lower | Altered backbone may reduce recognition by immune system components like MHC.[1][7] |
Conclusion and Future Outlook
(S)-Fmoc-β²-homovaline is more than just a modified amino acid; it is a strategic tool for rational drug design. Its ability to confer profound proteolytic resistance while simultaneously enabling the design of novel, stable secondary structures makes it invaluable for transforming peptide leads into viable therapeutic candidates.[1] By overcoming the primary limitation of peptide therapeutics—metabolic instability—this building block allows researchers to fully exploit the high potency and specificity of peptide-based molecules.[2]
Future research will likely focus on combining β²-homovaline with other non-natural amino acids to create even more complex and functional foldamers, targeting challenging biological interactions like intracellular protein-protein networks.[6] As our understanding of the relationship between β-peptide structure and function deepens, building blocks like (S)-Fmoc-β²-homovaline will continue to be at the forefront of peptidomimetic chemistry and drug discovery.
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Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chembiochem, 2(6), 445-455. [Link]
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Lee, H. S., Park, J. S., Kim, B. M., & Gellman, S. H. (Eds.). (2010). Design and synthesis of beta-peptides with biological activity. In Methods in Molecular Biology (Vol. 611, pp. 1-20). Humana Press. [Link]
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Singh, Y., & Sharma, P. (2015). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Amino Acids, 47(7), 1315-1329. [Link]
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Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). A field guide to foldamers. Chemical Reviews, 101(12), 3893-4012. [Link]
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Jiang, H., & Chen, Y. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society, 143(49), 20838-20847. [Link]
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Semenova, M. G., & Belyakova, L. E. (2021). Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking. Polymers, 13(16), 2755. [Link]
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Gupta, A., & Chauhan, V. S. (1991). Synthetic and conformational studies on dehydrovaline-containing model peptides. International Journal of Peptide and Protein Research, 38(5), 455-460. [Link]
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Sharma, S., & Singh, R. (2022). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. International Journal of Molecular Sciences, 23(19), 11463. [Link]
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Roy, R. S., & Balaram, P. (2004). Conformational properties of hybrid peptides containing alpha- and omega-amino acids. Journal of Peptide Research, 63(3), 279-289. [Link]
-
Piras, A., & Sannella, A. R. (2019). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Current Protein & Peptide Science, 20(10), 965-976. [Link]
-
Sánchez, A., & Vázquez, A. (2017). Bioactive Peptides: A review. Food Quality and Safety, 1(1), 29-46. [Link]
-
Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2013). α/β-Peptide foldamers: state of the art. Chemical Society Reviews, 42(21), 8440-8454. [Link]
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-peptide [bionity.com]
- 4. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New helical foldamers: heterogeneous backbones with 1:2 and 2:1 alpha:beta-amino acid residue patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α/β-Peptide foldamers: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational properties of hybrid peptides containing alpha- and omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. biovera.com.au [biovera.com.au]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 19. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 20. biomatik.com [biomatik.com]
An In-Depth Technical Guide to the Synthesis and Purification of (S)-Fmoc-β²-homovaline
Authored by: A Senior Application Scientist
Introduction: The Significance of β²-Amino Acids in Modern Drug Discovery
In the landscape of peptide-based therapeutics, the quest for enhanced metabolic stability and novel conformational properties is paramount. While natural peptides constructed from α-amino acids are central to countless biological processes, their therapeutic application is often hampered by rapid proteolytic degradation. This has catalyzed the exploration of peptidomimetics, molecules that mimic the structure and function of natural peptides but possess superior pharmacological profiles. Among the most promising of these are β-peptides, which are polymers of β-amino acids.
The insertion of β-amino acids, which feature an additional carbon atom in their backbone compared to their α-counterparts, induces unique secondary structures (e.g., helices, sheets, and turns) and confers remarkable resistance to enzymatic degradation.[1] (S)-Fmoc-β²-homovaline is a chiral β-amino acid building block of significant interest. The β²-designation indicates that the side chain (an isopropyl group in the case of homovaline) is attached to the second carbon from the carboxyl group. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus makes it perfectly suited for modern solid-phase peptide synthesis (SPPS), a cornerstone of peptide and protein drug development.[2]
This guide provides a comprehensive, field-proven methodology for the synthesis and purification of (S)-Fmoc-β²-homovaline, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a deep understanding of the process from starting material to a highly pure, synthesis-ready building block.
Synthetic Strategy: The Arndt-Eistert Homologation Pathway
The synthesis of β-amino acids can be approached through various routes, including asymmetric Michael additions and catalytic aminomethylations.[3] However, one of the most reliable and well-established methods for generating a β-amino acid from a readily available, enantiopure α-amino acid is the Arndt-Eistert homologation .[4][5][6] This one-carbon extension is particularly effective as it generally proceeds with high retention of stereochemical integrity.
The core of this strategy involves a key transformation known as the Wolff rearrangement. The overall process can be dissected into three primary stages:
-
Activation and Diazoketone Formation : The starting material, Fmoc-(S)-valine, has its carboxylic acid activated to facilitate a reaction with diazomethane, forming a crucial α-diazoketone intermediate.
-
Wolff Rearrangement : The α-diazoketone undergoes a rearrangement to form a highly reactive ketene intermediate. This step can be promoted thermally, photochemically, or, as we will detail, catalytically and under sonication to ensure mild conditions.[1][7]
-
Nucleophilic Trapping : The ketene is intercepted by a nucleophile, in our case water, to yield the desired homologated carboxylic acid, (S)-Fmoc-β²-homovaline.[1]
We have selected an ultrasound-promoted, silver-catalyzed Wolff rearrangement protocol. The rationale for this choice is twofold: ultrasound provides the energy for the rearrangement under mild thermal conditions, which is critical for preserving the base-labile Fmoc protecting group, while the silver catalyst ensures a clean and efficient reaction.[7]
Visualizing the Synthetic Workflow
The following diagram outlines the key transformations in the synthesis of (S)-Fmoc-β²-homovaline.
Sources
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. omizzur.com [omizzur.com]
- 3. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 7. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
(S)-Fmoc-β²-homovaline solubility in DMF and other organic solvents
An In-depth Technical Guide to the Solubility of (S)-Fmoc-β²-homovaline in DMF and Other Organic Solvents
Authored by a Senior Application Scientist
Abstract
(S)-Fmoc-β²-homovaline is a crucial building block in modern peptide chemistry, valued for its ability to induce stable secondary structures in peptidomimetics and enhance resistance to enzymatic degradation. A fundamental yet often overlooked parameter in the successful application of this reagent is its solubility. This guide provides a comprehensive overview of the core principles governing the solubility of (S)-Fmoc-β²-homovaline, offering a qualitative solubility profile in commonly used organic solvents and a detailed, field-proven protocol for its quantitative determination. This document is intended to empower researchers, scientists, and drug development professionals to optimize their synthetic workflows, prevent costly experimental failures, and fully exploit the potential of this unique amino acid derivative.
Introduction: The Significance of (S)-Fmoc-β²-homovaline and Its Solubility
The incorporation of β-amino acids into peptide chains is a powerful strategy for creating novel therapeutic candidates with enhanced stability and bioactivity. (S)-Fmoc-β²-homovaline, with its protected amine and sterically influential isobutyl side chain, is a prime example of such a building block. Its utility is most prominent in Solid-Phase Peptide Synthesis (SPPS), where precise and predictable solubility is paramount for efficient and complete coupling reactions.[1]
Inadequate solubility during SPPS can lead to several critical issues:
-
Incomplete Coupling: Poorly dissolved amino acid cannot efficiently react with the resin-bound peptide, leading to deletion sequences and impure final products.
-
Line Blockages: Precipitation of the reagent can clog fluidic lines in automated synthesizers, causing instrument downtime and loss of valuable materials.
-
Aggregation: Undissolved material can contribute to on-resin aggregation of the growing peptide chain, a significant challenge in the synthesis of long or "difficult" sequences.
Therefore, a thorough understanding of the solubility of (S)-Fmoc-β²-homovaline in various solvents is not merely academic; it is a prerequisite for robust and reproducible synthetic outcomes.
Physicochemical Properties and Their Influence on Solubility
The solubility of any Fmoc-protected amino acid is a composite of the properties of its constituent parts: the Fmoc group and the amino acid side chain.[2]
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: This large, aromatic protecting group is highly hydrophobic.[3] Its presence generally confers good solubility in a wide range of organic solvents. This is a key advantage of Fmoc chemistry, as it allows for the use of less harsh reaction conditions compared to older methods.[3]
-
The β²-Homovaline Moiety:
-
The "homo" designation indicates an additional carbon in the backbone compared to the α-amino acid valine.
-
The "β²" signifies that the amino group is attached to the second carbon from the carboxyl group.
-
The side chain is an isobutyl group (-CH(CH₃)₂) derived from valine. This side chain is aliphatic and nonpolar, further contributing to the molecule's overall hydrophobicity.
-
The combination of the large, nonpolar Fmoc group and the hydrophobic isobutyl side chain predicts that (S)-Fmoc-β²-homovaline will be most soluble in solvents that can effectively solvate these features. Polar aprotic solvents are particularly effective because they possess a high dielectric constant and polarity to solvate the molecule as a whole, without the hydrogen-bonding interactions that can sometimes hinder solubility of protected amino acids.[2]
Caption: Factors influencing the solubility of (S)-Fmoc-β²-homovaline.
Qualitative Solubility Profile of (S)-Fmoc-β²-homovaline
While precise, publicly available quantitative data for (S)-Fmoc-β²-homovaline is scarce, a reliable qualitative assessment can be made based on established principles of peptide chemistry and data from structurally similar compounds.[2][4] The following table summarizes the expected solubility in common laboratory solvents. It is critical to note that empirical determination is the gold standard and is often necessary for specific concentrations and conditions.[2]
| Solvent | Solvent Type | Expected Solubility | Rationale & Commentary |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The gold standard for SPPS.[5] Its polarity and aprotic nature make it an exceptional solvent for Fmoc-amino acids, capable of solvating both the peptide backbone and the protecting group. Expected to readily dissolve (S)-Fmoc-β²-homovaline to concentrations required for SPPS (e.g., 0.3-0.5 M).[2][6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Similar to DMF, NMP is an excellent solvent for SPPS reagents and is often used interchangeably.[7] It can be a superior solvent in cases of peptide aggregation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A very strong polar aprotic solvent. While not as common as DMF for routine synthesis, it is an excellent choice for dissolving difficult-to-solubilize peptides and reagents.[4][8] |
| Dichloromethane (DCM) | Nonpolar | Soluble | Often used in Boc-based SPPS. While less polar than DMF, it is generally a good solvent for the hydrophobic Fmoc group.[7] Solubility may be lower than in DMF or NMP. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | Used in some "green" SPPS protocols, but its solvating power for Fmoc-amino acids can be lower than that of DMF or NMP.[2] Sonication may be required to achieve desired concentrations. |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Often used in HPLC but less common as a primary solvent for coupling reactions. Solubility is expected to be moderate. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Sparingly Soluble | A less polar solvent where solubility is likely to be limited.[9] May be suitable for washing but not for preparing concentrated stock solutions for coupling. |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble | Polar protic solvents are generally less effective at dissolving Fmoc-protected amino acids compared to polar aprotic solvents due to hydrogen bonding. |
| Water | Polar Protic | Insoluble | The high hydrophobicity of the Fmoc group and the isobutyl side chain makes the molecule virtually insoluble in aqueous solutions without co-solvents or pH adjustment.[10] |
Experimental Protocol for Quantitative Solubility Determination
This protocol provides a robust, self-validating method to determine the saturation solubility of (S)-Fmoc-β²-homovaline. The principle involves creating a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.
Caption: Workflow for quantitative solubility determination.
Methodology
4.1. Materials and Equipment
-
(S)-Fmoc-β²-homovaline (powder form)
-
Solvent of interest (e.g., DMF, HPLC grade)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Vortex mixer and/or orbital shaker
-
Temperature-controlled environment (e.g., incubator or lab bench at constant temp)
-
Benchtop centrifuge with vial adaptors
-
Calibrated micropipettes
-
Volumetric flasks
-
HPLC system with a UV detector (set to ~265 nm for the Fmoc group) and a C18 column
4.2. Step-by-Step Procedure
-
Preparation of the Saturated Solution: a. Tare a clean, dry 2 mL glass vial on the analytical balance. b. Add an excess amount of (S)-Fmoc-β²-homovaline to the vial. "Excess" means adding more solid than is expected to dissolve (e.g., 20-30 mg for 1 mL of solvent is a safe starting point). Record the exact mass. c. Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 1.00 mL) to the vial. d. Securely cap the vial.
-
Equilibration: a. Vigorously vortex the vial for 1-2 minutes to break up any clumps. b. Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). c. Allow the mixture to equilibrate for at least 24 hours. This ensures that the solution reaches thermodynamic equilibrium (saturation). A persistent solid phase must be visible.
-
Phase Separation: a. After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes. This will pellet all undissolved solid material at the bottom of the vial.
-
Sampling the Supernatant: a. Without disturbing the solid pellet, carefully open the vial. b. Using a calibrated micropipette, withdraw a precise aliquot of the clear supernatant (e.g., 100 µL).
-
Dilution for Analysis: a. Dispense the supernatant into a volumetric flask (e.g., 10 mL). b. Dilute to the mark with a suitable solvent (typically the mobile phase used for HPLC analysis, e.g., 50:50 Acetonitrile:Water). This large dilution factor (e.g., 100-fold) is crucial to bring the concentration within the linear range of the HPLC detector.
-
Quantification by HPLC-UV: a. Prepare a series of calibration standards of (S)-Fmoc-β²-homovaline of known concentrations. b. Analyze the calibration standards by HPLC-UV (monitoring at ~265 nm) to generate a standard curve of peak area versus concentration. c. Analyze the diluted sample from step 5 under the same HPLC conditions.
-
Calculation: a. Determine the concentration of the diluted sample from the standard curve. b. Calculate the concentration of the original, undiluted supernatant by multiplying by the dilution factor.
Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]
Conclusion
While a definitive, universally cited value for the solubility of (S)-Fmoc-β²-homovaline in every organic solvent is not readily published, a strong predictive understanding can be derived from its fundamental physicochemical properties. The compound is expected to be highly soluble in polar aprotic solvents like DMF and NMP, making these ideal choices for its use in peptide synthesis. For applications requiring precise concentration data or the use of alternative solvents, the detailed experimental protocol provided in this guide offers a reliable path to quantitative determination. By combining theoretical understanding with rigorous empirical validation, researchers can ensure the efficient and successful application of this valuable synthetic building block.
References
-
Solubility of Fmoc- l -glutamic Acid in 14 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances - ResearchGate. Available at: [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. - ResearchGate. Available at: [Link]
-
Fmoc-L-β-homovaline - Chem-Impex. Available at: [Link]
-
F1-SFP-peptide solubility guidelines 2020Q1 - GenScript. Available at: [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. SB-Peptide. Available at: [Link]
-
(S)-Fmoc-β-hydroxy-valine - Chem-Impex. Available at: [Link]
-
Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green - ACS Publications. Available at: [Link]
-
An effective organic solvent system for the dissolution of amino acids - PubMed. Available at: [Link]
-
Solvents for Solid Phase Peptide Synthesis - AAPPTec. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc-L-beta-homoisoleucine | 193954-27-7 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. labsolu.ca [labsolu.ca]
Technical Whitepaper: Spectroscopic Characterization & Validation of (S)-Fmoc-β²-Homovaline
This technical guide is structured to serve as a definitive reference for the characterization and validation of (S)-Fmoc-β²-homovaline , a critical building block in peptidomimetic foldamer research.
Executive Summary & Structural Anatomy
In the engineering of proteolytic-resistant peptides (foldamers), the precise regiochemistry of β-amino acids is non-negotiable. (S)-Fmoc-β²-homovaline (IUPAC: (S)-3-(9-fluorenylmethoxycarbonylamino)-2-isopropylpropanoic acid) represents a specific subclass where the side chain is positioned on the
This structural nuance differentiates it from the more common
Structural Definition
-
Formula:
-
Molecular Weight: 353.41 g/mol
-
Key Feature: The nitrogen atom is attached to a methylene group (
), not a chiral methine. The chiral center is located at the -position.
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary confirmation of molecular weight and fragmentation stability. For Fmoc-protected amino acids, Electrospray Ionization (ESI) in Positive Mode is the gold standard.
Ionization & Fragmentation Logic
The fragmentation pattern of Fmoc-β²-homovaline is dominated by the stability of the fluorenyl cation and the cleavage of the carbamate linker.
-
Parent Ion:
-
Sodium Adduct:
(Common in glass capillary injection) -
Fmoc Cleavage: The loss of the Fmoc group typically yields the dibenzofulvene species or the fluorenyl cation (
).
Fragmentation Pathway Diagram (DOT)
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7]
NMR is the only method capable of definitively distinguishing the
1H NMR Assignment (500 MHz, CDCl₃)
The critical distinction is the NH signal coupling .
-
In
: NH couples to a chiral methine ( ), typically appearing as a doublet . -
In
: NH couples to a methylene ( ). Due to the adjacent chiral center at , these methylene protons are often diastereotopic, causing the NH to appear as a triplet or a broad multiplet .
Table 1: Representative 1H NMR Data
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Fmoc | Ar-H | 7.76 - 7.25 | Multiplets | 8H | Fluorenyl aromatic envelope. |
| Fmoc | O-CH2 | 4.40 - 4.30 | Multiplet | 2H | Diastereotopic due to chiral center. |
| Fmoc | Ar-CH | 4.22 | Triplet | 1H | Bridgehead proton (couples to O-CH2). |
| Backbone | NH | 5.40 - 5.60 | Broad / Triplet | 1H | Diagnostic: Couples to β-CH2. |
| β-Pos | H-C(3) | 3.30 - 3.60 | Multiplet | 2H | Methylene adjacent to Nitrogen. |
| α-Pos | H-C(2) | 2.45 - 2.60 | Multiplet | 1H | Chiral center; couples to iPr and COOH. |
| Side Chain | CH (iPr) | 1.90 - 2.10 | Multiplet | 1H | Isopropyl methine. |
| Side Chain | CH3 (iPr) | 0.95 - 1.05 | Doublets | 6H | Methyl groups (diastereotopic). |
13C NMR Fingerprint (125 MHz, CDCl₃)
-
Carbonyls: Carboxyl (~178 ppm) and Carbamate (~156 ppm).
-
Backbone:
-
-Carbon (C3): ~40-44 ppm (Methylene). Note: In
, this would be methine (~50+ ppm). - -Carbon (C2): ~52-56 ppm (Methine, chiral).
-
-Carbon (C3): ~40-44 ppm (Methylene). Note: In
NMR Assignment Workflow (DOT)
Quality Control & Experimental Protocols
HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA[1]
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Fmoc absorption) and 210 nm (peptide bond).
-
Acceptance Criteria: Single peak >98% area integration.
Optical Rotation (Enantiopurity Check)
Specific rotation
-
Protocol: Dissolve 10 mg in 1.0 mL CHCl₃ (c = 1.0).
-
Expectation: Compare strictly with the Certificate of Analysis of the specific batch or the primary literature value (typically levorotatory for S-isomers in CHCl₃, though specific values vary by concentration).
Self-Validating Protocol: The "Coupling Test"
To ensure the material is active and not a hydrolyzed byproduct:
-
Mix 5 mg of Fmoc-β²-HVal-OH with 1 eq. of HBTU and 2 eq. of DIPEA in DMF.
-
Add 1 eq. of Benzylamine.
-
Monitor by TLC/LC-MS after 30 mins.
-
Result: Complete conversion to the benzylamide (
) confirms the carboxyl group is free and reactive.
References
-
Gellman, S. H., et al. (2003). "Efficient synthesis of enantiomerically pure β²-amino acids via chiral isoxazolidinones." Journal of Organic Chemistry. Link
-
Seebach, D., et al. (1996). "β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
-
ChemPep Inc. "Fmoc-L-beta-homovaline Product Data." Catalog Entry. Link
-
Matrix Science. "Peptide Fragmentation Nomenclature." Mascot Help. Link
Sources
Strategic Sourcing and Application of Enantiomerically Pure (S)-Fmoc-β²-homovaline for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced stability and bioactivity. Among these, β-amino acids are particularly valuable for their ability to induce specific secondary structures and confer resistance to proteolytic degradation. This guide provides an in-depth analysis of (S)-Fmoc-β²-homovaline, a key building block for introducing branched-chain motifs into peptidomimetics. We present a comprehensive overview of its chemical properties, a comparative analysis of commercial suppliers, critical quality control protocols for ensuring enantiomeric and chemical purity, and a detailed, field-tested protocol for its successful incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Strategic Value of β-Amino Acids
The Rising Importance of β-Amino Acids in Peptidomimetics
The therapeutic potential of native peptides is often hindered by their poor metabolic stability and limited conformational rigidity. The strategic substitution of α-amino acids with their β-homologues has emerged as a powerful strategy to overcome these limitations.[1] The additional carbon atom in the backbone of β-amino acids fundamentally alters the peptide's conformational landscape, enabling the formation of unique and stable secondary structures, such as helices and turns, that are inaccessible to α-peptides.[1] This structural constraint, coupled with inherent resistance to enzymatic cleavage, makes β-amino acid-containing peptides highly attractive candidates for developing next-generation therapeutics.[1]
(S)-Fmoc-β²-homovaline: Structure and Strategic Value
(S)-Fmoc-β²-homovaline, chemically known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, is a non-proteinogenic amino acid derivative. Its structure features two key components: the base-labile Fluorenylmethoxycarbonyl (Fmoc) protecting group and the β²-homovaline core.
-
Fmoc Group: The Fmoc group is the lynchpin of modern solid-phase peptide synthesis (SPPS), enabling an orthogonal protection strategy under mild, base-labile deprotection conditions (typically piperidine in DMF).[2][] This approach avoids the harsh acidic conditions required for Boc-SPPS, thereby preserving acid-sensitive functionalities within the peptide sequence.[]
-
β²-homovaline Core: The β²-homovaline structure introduces a branched isopropyl side chain at the Cβ position. This specific substitution pattern is instrumental in directing peptide folding and can significantly enhance the stability and bioactivity of the resulting molecule.[4] It is a valuable tool for medicinal chemists aiming to fine-tune the pharmacological properties of peptide leads.[4]
Chemical Properties:
Commercial Sourcing Landscape
Identifying Reputable Suppliers
The success of any peptide synthesis campaign is fundamentally dependent on the quality of the starting materials.[6] For specialized reagents like (S)-Fmoc-β²-homovaline, it is crucial to source from suppliers who can provide consistent batch-to-batch quality, high enantiomeric purity, and comprehensive analytical documentation. The CAS number 172695-33-9 is the most reliable identifier when searching for this specific enantiomer.
Comparative Analysis of Commercial Suppliers
The following table summarizes publicly available information from various chemical suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and specifications.
| Supplier | Product Name(s) | Purity Specification (Typical) | Available Quantities |
| Chem-Impex International | Fmoc-L-β-homovaline, Fmoc-L-β-HomoVal-OH | ≥ 95% (HPLC)[4] | Grams (e.g., 5g)[7] |
| AK Scientific | Fmoc-L-beta-leucine | Not specified | Grams (e.g., 1g)[5] |
| Ambeed | Fmoc-β-HoVal-OH | Not specified | Milligrams to Grams (100mg - 5g)[5] |
| ChemPep | Fmoc-β-HoVal-OH | Not specified | Grams (e.g., 1g, 5g)[5] |
| CEM Corporation | Offers a range of high-purity Fmoc-amino acids | ≥ 99.0% (HPLC)[8] | Millimoles to Kilograms[8] |
| Various Marketplace Sites | (e.g., ChemicalBook) list multiple vendors with varying prices and pack sizes.[5] | Varies by vendor | Milligrams to Grams[5] |
Note: This table is for informational purposes and is not an exhaustive list or endorsement. Pricing and availability are subject to change. "Fmoc-L-beta-leucine" is an incorrect synonym sometimes used by suppliers; the correct structure is a homovaline derivative.
Critical Quality Control and Verification
The Impact of Impurities in Fmoc-SPPS
Sourcing high-purity reagents is a critical risk mitigation step.[9] Common impurities in Fmoc-amino acids can have disastrous effects on the synthesis outcome:
-
Enantiomeric Impurities: The presence of the (R)-enantiomer will lead to the formation of diastereomeric peptides, which are often difficult to separate and can have drastically different biological activities. A minimum enantiomeric purity of ≥99.8% is recommended.[6][8]
-
Free Amino Acid: Unreacted β²-homovaline can lead to double insertion events during the coupling step.[6]
-
Dipeptide Impurities (Fmoc-β-hVal-β-hVal-OH): Formed during the Fmoc protection step, these impurities will be incorporated directly into the peptide chain, leading to insertion sequences.[10]
-
β-Alanine Adducts: A common side reaction during the synthesis of the Fmoc protecting group itself can lead to Fmoc-β-Ala-OH impurities, which can be incorporated into the final peptide.[10]
Recommended Analytical Methods for Incoming QC
Before committing a new batch of (S)-Fmoc-β²-homovaline to a synthesis, a robust QC process is essential. This serves as a self-validating system for your experimental inputs.
| Parameter | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR Spectroscopy | Confirms the chemical structure and absence of major organic impurities. |
| Identity & Purity | High-Resolution Mass Spectrometry (HRMS) | Confirms the exact molecular weight and elemental composition.[11] |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the percentage of the desired compound relative to impurities.[11] |
| Enantiomeric Purity | Chiral HPLC or Chiral GC | Determines the enantiomeric excess (% ee) by separating the (S) and (R) enantiomers.[9][11] |
| Water Content | Karl Fischer Titration | Determines the water content, which is critical for accurate weighing and molar calculations. |
Supplier Qualification and Reagent QC Workflow
The following diagram outlines a systematic workflow for qualifying a new supplier and verifying the quality of incoming (S)-Fmoc-β²-homovaline.
Caption: Supplier qualification and incoming QC workflow.
Experimental Protocol: Incorporation of (S)-Fmoc-β²-homovaline via Manual Fmoc-SPPS
This protocol describes a standard procedure for coupling (S)-Fmoc-β²-homovaline to a resin-bound peptide chain with a free N-terminal amine.
Materials and Reagents
-
Resin: Peptide-resin with a free N-terminal amine (e.g., H-Gly-Wang Resin).
-
(S)-Fmoc-β²-homovaline: Verified, high-purity stock.
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Activation Solution:
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
-
Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA).
-
Reaction Vessel: Fritted glass peptide synthesis vessel.
-
Monitoring: Ninhydrin (Kaiser) test kit.
Step-by-Step Coupling Procedure
This procedure assumes a 0.1 mmol synthesis scale.
-
Resin Swelling:
-
Add the peptide-resin (0.1 mmol) to the reaction vessel.
-
Wash and swell the resin with DMF (3 x 5 mL, 5 min each). Drain the solvent after each wash.
-
-
Fmoc Deprotection (if applicable):
-
If the N-terminus is Fmoc-protected, add 5 mL of 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add another 5 mL of 20% piperidine/DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), IPA (2 x 5 mL), and DMF (3 x 5 mL) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve (S)-Fmoc-β²-homovaline (0.4 mmol, 4 equivalents, ~141 mg) and HBTU (0.39 mmol, 3.9 equivalents, ~148 mg) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 equivalents, ~139 µL).
-
Allow the solution to pre-activate for 5-8 minutes at room temperature. The solution may change color.
-
-
Coupling to Resin:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of β-amino acids, a longer coupling time compared to standard α-amino acids is recommended.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction
-
After the coupling and washing steps, take a small sample of the resin beads (a few dozen).
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[12]
-
Negative Result (beads remain colorless/yellow): Indicates a complete or near-complete reaction. Proceed to the deprotection of the newly added residue for the next cycle.
-
Positive Result (beads turn dark blue/purple): Indicates incomplete coupling. The coupling step (4.2 steps 3 & 4) should be repeated (double coupling) before proceeding.
Conclusion
(S)-Fmoc-β²-homovaline is a specialized but powerful building block for synthesizing peptidomimetics with enhanced structural and metabolic properties. Success in its application hinges on two pillars: rigorous sourcing from reputable suppliers and meticulous verification of chemical and enantiomeric purity. By implementing a robust quality control workflow and employing optimized coupling protocols, researchers can confidently incorporate this valuable reagent to advance their drug discovery and development programs. This guide provides the foundational knowledge and practical steps to ensure the reliable and effective use of (S)-Fmoc-β²-homovaline in the laboratory.
References
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 220-240. [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
CEM Corporation. Fmoc Amino Acids. [Link]
-
AAPPTec. Fmoc-beta-HVal-OH. [Link]
-
Lelais, G., & Seebach, D. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(20), 8279-8302. [Link]
-
Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4443. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 220-40. [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chempep.com [chempep.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-L-beta-homovaline price,buy Fmoc-L-beta-homovaline - chemicalbook [chemicalbook.com]
- 6. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 7. Chem-Impex International, Inc. Fmoc-L-b-homovaline | 172695-33-9 | MFCD01862853 | Fisher Scientific [fishersci.com]
- 8. Fmoc Amino Acids [cem.com]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
An In-Depth Technical Guide to the Safe Handling of (S)-Fmoc-β²-homovaline for Peptide Synthesis
This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for (S)-Fmoc-β²-homovaline, a specialized amino acid derivative crucial for the development of advanced peptide therapeutics. Tailored for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheets to offer in-depth, field-proven insights into the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Introduction: The Significance of (S)-Fmoc-β²-homovaline in Modern Drug Discovery
(S)-Fmoc-β²-homovaline is a non-proteinogenic amino acid building block used in Solid-Phase Peptide Synthesis (SPPS). Its core structure features a β-amino acid backbone, where the amino group is attached to the second carbon atom from the carboxyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine.[1] This Fmoc group is fundamental to the iterative nature of SPPS; it provides a stable shield for the amine under coupling conditions but can be selectively and gently removed with a base to allow for the sequential addition of the next amino acid in the peptide chain.[2][3]
The "β²-homovaline" designation indicates a homolog of valine with an additional methylene group in its backbone and the side chain at the C-2 position. The incorporation of β-amino acids like this is a key strategy in medicinal chemistry to design peptides with enhanced therapeutic properties. These modified peptides often exhibit increased resistance to enzymatic degradation by proteases, leading to improved stability and longer in vivo half-lives.[4] Furthermore, the unique stereochemistry of β²-amino acids can induce specific, stable secondary structures (e.g., helices, turns) in the peptide, which is critical for mimicking the bioactive conformation of natural peptides and improving receptor affinity.[4][5]
Given its role in synthesizing high-value, structurally complex peptides, the safe and effective handling of (S)-Fmoc-β²-homovaline is paramount. This guide establishes the foundation for a robust safety culture when working with this and related compounds.
Hazard Identification and Comprehensive Risk Assessment
While some supplier safety data sheets (SDS) may classify (S)-Fmoc-β²-homovaline itself as having low acute toxicity, a comprehensive risk assessment must extend to the entire experimental workflow in which it is used.[6][7] The primary hazards are associated with its physical form (a fine powder) and the highly reactive and hazardous chemicals required for SPPS.
2.1. Inherent Hazards of (S)-Fmoc-β²-homovaline
As a fine, odorless, white to off-white powder, the principal physical hazard is the potential for aerosolization and inhalation.[6] Some sources indicate that, in line with other Fmoc-amino acid derivatives, it may cause skin, eye, and respiratory irritation upon contact or inhalation.[8][9][10] The causality stems from the compound acting as a foreign particulate irritant and its potential to release the Fmoc group or other byproducts under certain physiological conditions.
2.2. Contextual Hazards: The SPPS Workflow
The true risk profile of using (S)-Fmoc-β²-homovaline emerges when considering the reagents essential for peptide synthesis. A failure to appreciate these contextual hazards leads to an incomplete and dangerous safety assessment.
| Substance | Role in SPPS Workflow | Primary Hazards |
| (S)-Fmoc-β²-homovaline | Amino Acid Building Block | Potential skin, eye, and respiratory irritant; inhalation risk as dust.[8][9][10] |
| Solvents (e.g., DMF, NMP) | Reaction & Wash Solvent | Reproductive toxin, readily absorbed through the skin, flammable.[8] |
| Deprotection Agents (e.g., Piperidine) | Fmoc Group Removal | Toxic, flammable, corrosive; regulated substance in some jurisdictions.[11][12][13] |
| Coupling/Activating Agents (e.g., DCC, DIC, HBTU, HATU) | Carboxyl Group Activation | Potent allergens (DCC), irritants, potentially toxic. |
| Cleavage Agents (e.g., TFA) | Cleavage from Resin | Highly corrosive, causes severe skin burns and eye damage, toxic upon inhalation.[9] |
| Resin (e.g., Polystyrene) | Solid Support | Fine powder, inhalation risk; generates static electricity. |
The following diagram outlines a logical workflow for assessing and mitigating these combined risks before any experimental work begins.
Caption: Safe handling workflow for a single amino acid coupling step in SPPS.
Storage and Stability
Proper storage is essential to maintain the chemical integrity of (S)-Fmoc-β²-homovaline and prevent degradation.
-
Temperature: Store in a cool, dry place. Many suppliers recommend refrigeration between 0°C and 8°C for long-term stability. [1]* Atmosphere: Keep the container tightly closed to protect it from moisture and air.
-
Incompatibilities: Store away from strong oxidizing agents, with which it may react. [6]
Spill Management and Waste Disposal: A Critical Responsibility
The waste generated during SPPS is a complex mixture of hazardous chemicals. A disciplined approach to waste management is not merely a regulatory requirement but a cornerstone of laboratory safety.
5.1. Spill Response
-
Solid Spills: For small spills of (S)-Fmoc-β²-homovaline powder inside a fume hood, gently sweep up the material with a dustpan and brush or wipe with a damp cloth, avoiding actions that create dust clouds. Place the collected material and cleaning supplies in a sealed bag and dispose of it as solid chemical waste.
-
Liquid Spills: For spills of solutions (e.g., in DMF), absorb the liquid with an inert material like vermiculite or sand. [2]Collect the contaminated absorbent into a sealed container for disposal as chemical waste. Ensure the area is well-ventilated.
5.2. Waste Stream Segregation and Disposal
Never dispose of SPPS waste down the drain. [14]The various liquid and solid wastes must be segregated according to their chemical properties to prevent dangerous reactions and ensure compliant disposal.
Caption: Waste stream segregation plan for a typical Fmoc-SPPS workflow.
-
Non-Halogenated Liquid Waste: This stream includes DMF, NMP, and piperidine-in-DMF solutions from washing and deprotection steps. It should be collected in a clearly labeled container for organic solvent waste. [8]* Acidic Liquid Waste: The trifluoroacetic acid (TFA) cleavage solution is highly corrosive and must be collected in a separate, dedicated acid-resistant waste container. [2]This waste stream should never be mixed with basic waste (like piperidine solutions) or cyanides. Some institutional procedures may require neutralization of acidic waste with a weak base (e.g., sodium bicarbonate) under controlled conditions before collection. [6]* Solid Waste: Used resin, contaminated weighing papers, gloves, and excess solid reagents should be collected in a designated container for solid chemical waste. [6] All waste containers must be kept tightly sealed when not in use, stored in a designated satellite accumulation area, and labeled with a "Hazardous Waste" tag detailing their full chemical contents. [2][14]Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office. [5]
Conclusion
(S)-Fmoc-β²-homovaline is an invaluable tool for the synthesis of next-generation peptide drugs. Its effective use is predicated on a deep understanding not only of its own properties but of the entire chemical ecosystem in which it operates. By adopting the holistic risk assessment, meticulous handling protocols, and disciplined waste management strategies outlined in this guide, researchers can harness the full potential of this compound while upholding the highest standards of laboratory safety and scientific integrity.
References
- Method for the fmoc group cleavage. (n.d.). Google Patents.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory, University of California, Irvine. Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). Molecules, 23(7), 1645. Retrieved from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Protein & Peptide Letters, 20(7), 774-780. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. (2004). Biopolymers, 76(3), 294-315. Retrieved from [Link]
-
How Do You Dispose Of Waste In A Laboratory? (2025). Chemistry For Everyone. Retrieved from [Link]
-
PIPERIDINE/20% IN DMF Safety Data Sheet. (2015). AmericanBio, Inc. Retrieved from [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). RSC Advances, 12(1), 1-15. Retrieved from [Link]
-
Safety Data Sheet: 20% Piperidine in DMF. (2015). NUGENTEC. Retrieved from [Link]
-
Proper Handling and Disposal of Laboratory Waste. (2017). Journal of Visualized Experiments, (125), e55853. Retrieved from [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2017). Journal of Medicinal Chemistry, 60(10), 4075-4096. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 3. TFA Disposal Methods → Area → Resource 1 [product.sustainability-directory.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cem.de [cem.de]
- 8. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 9. carlroth.com [carlroth.com]
- 10. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. News - Two methods for the removal of peptides from solid-phase resins [gtpeptide.com]
- 12. americanbio.com [americanbio.com]
- 13. nugentec.com [nugentec.com]
- 14. youtube.com [youtube.com]
The Cornerstone of Modern Peptide Synthesis: An In-Depth Technical Guide to the Role of the Fmoc Protecting Group
For researchers, medicinal chemists, and professionals in drug development, the synthesis of high-purity peptides is a foundational requirement for advancing novel therapeutics and biological understanding. The strategic use of protecting groups is paramount to this endeavor, and for the past several decades, the 9-fluorenylmethoxycarbonyl (Fmoc) group has stood as the cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a deep technical dive into the role and application of the Fmoc protecting group, moving beyond procedural recitation to explore the causal relationships that underpin successful peptide synthesis.
The Imperative of Amine Protection in Peptide Synthesis
The stepwise assembly of a peptide chain on a solid support is a dance of controlled chemical reactions. Each amino acid possesses at least two reactive functional groups: a nucleophilic α-amino group and an electrophilic α-carboxyl group. To ensure the orderly formation of peptide bonds in the desired sequence, the α-amino group of the incoming amino acid must be temporarily "masked" or "protected" to prevent self-polymerization and other unwanted side reactions.[1] This is the fundamental role of a protecting group in peptide synthesis.
An ideal α-amino protecting group must satisfy a stringent set of criteria:
-
Effective Protection: It must completely block the reactivity of the α-amino group during the coupling reaction.
-
Stability: It must remain stable throughout the coupling reaction and subsequent washing steps.
-
Facile and Selective Removal: It must be easily and quantitatively removed under conditions that do not affect the integrity of the growing peptide chain or the protecting groups on the amino acid side chains. This principle of differential lability is known as orthogonality .
-
Minimal Side Reactions: Its introduction and removal should not induce unwanted chemical modifications, such as racemization.
The Fmoc group, introduced by Carpino and Han in 1970, has gained widespread adoption primarily due to its fulfillment of these criteria, particularly its base lability, which offers a milder deprotection strategy compared to the acid-labile Boc (tert-butyloxycarbonyl) group.[2]
The Fmoc Group: A Molecular and Mechanistic Perspective
The 9-fluorenylmethoxycarbonyl group is a urethane-type protecting group. Its key characteristic is its susceptibility to cleavage by a base, typically a secondary amine like piperidine.
The Mechanism of Fmoc Deprotection: A Base-Induced Elimination
The lability of the Fmoc group in the presence of a base is a consequence of the acidic proton on the β-carbon of the fluorenyl system. The deprotection proceeds via a β-elimination mechanism:
-
Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[3]
-
Elimination and Release: This abstraction initiates the collapse of the carbamate linkage, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected N-terminal amine of the peptide.[3]
-
Scavenging of Dibenzofulvene: The highly reactive dibenzofulvene is subsequently scavenged by the excess secondary amine (e.g., piperidine) to form a stable adduct, preventing its reaction with the newly liberated amine of the peptide chain.[4]
This mechanism is visualized in the following workflow:
The Fmoc/tBu Strategy: A Paradigm of Orthogonality
Modern SPPS predominantly employs the Fmoc/tBu strategy, which exemplifies the principle of orthogonality. In this approach:
-
The temporary Nα-amino group protection is achieved with the base-labile Fmoc group.
-
Permanent side-chain protection is accomplished using acid-labile groups, primarily derived from tert-butanol (e.g., tBu, Boc, Trt).[5]
This orthogonal scheme allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups. The side-chain protecting groups are only removed at the final step of the synthesis, concurrently with the cleavage of the peptide from the resin, using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[2]
Comparison with the Boc/Bzl Strategy
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Highly acid-labile (e.g., Bzl) |
| Deprotection Conditions | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |
| Advantages | Milder conditions, compatibility with acid-sensitive modifications, easier automation. | Can be advantageous for some "difficult" or aggregation-prone sequences. |
| Disadvantages | Potential for side reactions with base-sensitive residues (e.g., aspartimide formation). | Harsh final cleavage conditions (HF requires specialized equipment), potential for side-chain deprotection during synthesis. |
The Fmoc-SPPS Workflow: A Step-by-Step Technical Breakdown
The synthesis of a peptide using Fmoc chemistry is a cyclical process. Each cycle extends the peptide chain by one amino acid and consists of three main stages: deprotection, activation and coupling, and washing.
Experimental Protocol: Manual Fmoc-SPPS
This protocol outlines a general procedure for a single coupling cycle on a 0.1 mmol scale.
Materials:
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N'-Diisopropylethylamine (DIPEA) or Collidine
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel with a frit
-
Shaker or rocker
Procedure:
-
Resin Swelling: The peptide-resin from the previous cycle is washed and swollen in DMF for 15-30 minutes. This is crucial for ensuring that the reactive sites within the resin beads are accessible.[6]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes. The repeated, shorter treatments are often more effective than a single long incubation.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove the piperidine and the DBF-piperidine adduct. Inadequate washing can lead to side reactions in the subsequent coupling step.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and the coupling reagent (e.g., HBTU, 0.38 mmol, 3.8 equivalents) in 1 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 equivalents). The solution may change color, which is indicative of activation.
-
Allow the activation to proceed for 1-2 minutes. Pre-activation times should be minimized, especially for sensitive amino acids like histidine and cysteine, to reduce the risk of racemization.[7]
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes. Coupling times may need to be extended for sterically hindered amino acids or "difficult" sequences.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test, such as the Kaiser test, on a small sample of the resin beads to check for the presence of free primary amines.
-
A positive Kaiser test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[8] A negative result (yellow/colorless beads) signifies a complete reaction.[8]
-
Navigating the Nuances: Causality Behind Experimental Choices
A successful peptide synthesis hinges on informed decisions at each step. Here, we delve into the rationale behind key experimental choices.
Choosing the Right Coupling Reagent
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.
| Coupling Reagent | Class | Key Characteristics & Rationale for Use |
| HBTU/TBTU | Aminium/Uronium | Workhorse Reagents: Widely used due to their high efficiency and rapid reaction rates. They form HOBt active esters in situ. HBTU is generally preferred over TBTU due to its higher stability.[9][10] |
| HATU | Aminium/Uronium | Superior for Hindered Couplings: Generates HOAt active esters, which are more reactive than HOBt esters. This makes HATU particularly effective for coupling sterically hindered amino acids (e.g., Val, Ile) and for difficult sequences.[4][10] |
| DIC/HOBt | Carbodiimide/Additive | Cost-Effective & Low Racemization: A classic and economical choice. The addition of HOBt is crucial to suppress racemization by forming the OBt active ester, which is less prone to epimerization than the O-acylisourea intermediate formed with DIC alone.[11] |
| COMU | Uronium | High Reactivity & Safety: Based on OxymaPure, which is a safer alternative to the potentially explosive HOBt and HOAt. COMU exhibits high coupling efficiency, often comparable to or exceeding that of HATU, with reduced racemization.[2] |
Field-Proven Insight: For routine couplings, HBTU offers a balance of efficiency and cost. For challenging couplings, such as those involving N-methylated amino acids or sequences prone to aggregation, HATU is the reagent of choice. When synthesizing peptides containing histidine, using DIC/HOBt at ambient temperature can help maintain stereochemical integrity.[7]
Resin Selection: The Foundation of the Synthesis
The solid support not only provides a handle for the growing peptide chain but also influences the reaction environment.
| Resin Type | Linker Type | C-Terminal Functionality | Rationale for Use |
| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | A standard choice for the synthesis of peptide acids. However, it can be susceptible to premature peptide cleavage (linker instability) with repeated acid treatments in Boc-SPPS, a non-issue in Fmoc chemistry. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Carboxylic Acid or Protected Peptide | Highly acid-sensitive, allowing for the cleavage of the peptide with side-chain protection intact using dilute acid. This is advantageous for the synthesis of protected peptide fragments for subsequent segment condensation. It also minimizes racemization of C-terminal cysteine.[12][13] |
| Rink Amide Resin | Amide | Amide | The standard resin for the synthesis of C-terminal peptide amides. The linker is cleaved with strong acid (e.g., TFA) to yield the amide functionality.[12] |
| ChemMatrix®/TentaGel® | Various | Various | PEG-grafted polystyrene resins that offer improved swelling properties in a wider range of solvents, which can be beneficial for the synthesis of long or hydrophobic peptides.[14] |
Self-Validating System: The choice of resin dictates the C-terminal functionality of the final peptide. Therefore, the selection must align with the desired product. The loading of the first amino acid onto the resin is a critical step, and its efficiency should be quantified to ensure accurate stoichiometry in subsequent coupling reactions. This can be done by cleaving the Fmoc group from a known weight of resin and measuring its UV absorbance.[3]
Troubleshooting and Side Reaction Mitigation
Even with optimized protocols, challenges can arise during Fmoc-SPPS. Understanding and mitigating common side reactions is key to achieving high purity.
Common Problems and Solutions
| Problem | Cause | Solution |
| Incomplete Coupling | Steric hindrance, peptide aggregation. | Use a more powerful coupling reagent (e.g., HATU), increase coupling time, perform a double coupling, or use elevated temperatures (with caution due to increased risk of side reactions). |
| Incomplete Fmoc Deprotection | Peptide aggregation, inefficient deprotection reagent. | Increase deprotection time, use a stronger base cocktail (e.g., with DBU, but not for Asp-containing peptides), or perform a double deprotection.[8] |
| Deletion Sequences | Incomplete coupling followed by successful coupling in the next cycle. | Ensure complete coupling at each step by monitoring with the Kaiser test and recoupling if necessary. |
| Truncation Sequences | Incomplete deprotection, leading to the termination of chain elongation. | Ensure complete deprotection at each cycle. |
Key Side Reactions and Prevention Strategies
-
Aspartimide Formation: This is one of the most significant side reactions in Fmoc-SPPS, occurring at Asp-Xaa sequences (especially Asp-Gly, Asp-Ser, Asp-Asn). The side-chain carboxyl group can cyclize with the backbone nitrogen upon exposure to the basic deprotection conditions, leading to a mixture of α- and β-aspartyl peptides and racemization.[7]
-
Mitigation: Use of protecting groups on the preceding amino acid's amide nitrogen (e.g., Hmb), or addition of an acidic additive like HOBt to the deprotection solution can reduce the rate of aspartimide formation.[8]
-
-
Racemization: The loss of stereochemical integrity at the α-carbon can occur during the activation of the carboxyl group, particularly for sensitive amino acids like Cys and His.
-
Mitigation: Minimize pre-activation times, use coupling additives like HOBt or OxymaPure, and choose the appropriate coupling reagent and base. For example, using a weaker base like collidine instead of DIPEA can reduce racemization.[10]
-
Conclusion: The Enduring Legacy of the Fmoc Group
The Fmoc protecting group, through its unique chemical properties and its central role in the orthogonal Fmoc/tBu strategy, has revolutionized peptide synthesis. Its mild deprotection conditions have enabled the routine synthesis of complex and modified peptides that were previously inaccessible. A thorough understanding of the mechanisms, the rationale behind experimental choices, and potential pitfalls is essential for any scientist or researcher aiming to harness the full potential of Fmoc-based solid-phase peptide synthesis. By approaching this powerful technique with a foundation of scientific integrity and a commitment to rigorous optimization, the synthesis of high-quality peptides for a myriad of applications in research and drug development is not just possible, but readily achievable.
References
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 563-576. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]
-
Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. creative-peptides.com [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. almacgroup.com [almacgroup.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
solid-phase peptide synthesis protocol using (S)-Fmoc-β²-homovaline
Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Using (S)-Fmoc-β²-Homovaline
-amino acids into peptide backbones.Executive Summary
The incorporation of
Unlike
-
Steric Hindrance: The bulky isopropyl group at the
-position significantly impedes nucleophilic attack by the resin-bound amine. -
Epimerization Risk: The
-proton is acidic and susceptible to base-catalyzed abstraction during activation, leading to racemization (loss of chirality).
This guide details an optimized protocol using HATU/HOAt activation with Sym-collidine to maximize coupling efficiency while minimizing epimerization.
Technical Background & Mechanistic Insight
To understand the protocol, one must visualize the structural differences.
-
-Amino Acid: Side chain on
. Protected amine on .[1][2][3][4] -
-Amino Acid: Side chain on
. is a methylene group (unhindered activation). -
-Amino Acid: Side chain on
. is hindered and acidic.
The following diagram illustrates the steric congestion at the reaction center for
Caption: Structural analysis of (S)-Fmoc-β²-Homovaline highlighting the steric bulk at the
Materials and Reagents
| Component | Specification | Purpose |
| Amino Acid | (S)-Fmoc-β²-Homovaline | Target building block. |
| Resin | Rink Amide (0.3–0.5 mmol/g) or 2-CTC | Low loading is preferred to reduce inter-chain aggregation. |
| Coupling Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | High-reactivity reagent for hindered couplings. |
| Additives | HOAt (1-Hydroxy-7-azabenzotriazole) | Suppresses racemization and enhances reaction rate. |
| Base | 2,4,6-Trimethylpyridine (Sym-collidine) | Weaker base than DIEA; minimizes proton abstraction at the |
| Solvent | DMF (Anhydrous) or NMP | NMP is superior for aggregation-prone sequences. |
| Deprotection | 20% Piperidine in DMF | Standard Fmoc removal.[5] |
Detailed Experimental Protocol
Phase 1: Resin Preparation
-
Weigh appropriate resin (e.g., 100 mg Rink Amide MBHA).
-
Swelling: Add DCM (5 mL) and shake for 30 minutes. Drain.
-
Wash with DMF (
mL).[5]
Phase 2: Fmoc Deprotection (Pre-Cycle)
-
Add 20% Piperidine/DMF (5 mL).
-
Agitate for 5 minutes. Drain.
-
Add fresh 20% Piperidine/DMF (5 mL).
-
Agitate for 15 minutes. Drain.
-
Critical Wash: Wash with DMF (
mL) to remove all traces of piperidine (which would react with the activated ester in the next step).
Phase 3: Coupling of (S)-Fmoc-β²-Homovaline
Note: This is the critical step. Do not use standard HBTU/DIEA protocols.
-
Stoichiometry: Use 3 equivalents of amino acid relative to resin loading.
-
Activation Cocktail Preparation (Pre-mix):
-
In a small vial, dissolve (S)-Fmoc-β²-Homovaline (3 eq) and HATU (2.9 eq) in minimum DMF/NMP.
-
Add HOAt (3 eq) if available (highly recommended for
). -
Add Sym-collidine (6 eq) . Avoid DIEA to reduce epimerization risk.
-
Wait exactly 1 minute for pre-activation (color may turn yellow/orange).
-
-
Reaction:
-
Add the activated solution to the resin.
-
Time: Agitate for 2 to 4 hours at room temperature. (Standard AA coupling is usually 45 mins;
requires more time).
-
-
Monitoring:
-
Perform a Chloranil Test (preferred for secondary amines, though
is primary, Chloranil is often more sensitive for difficult sequences) or Kaiser Test. -
If positive (blue beads): Re-couple using fresh reagents for another 2 hours.
-
Phase 4: Capping (Recommended)
To prevent the formation of deletion sequences if coupling was incomplete:
-
Add Acetic Anhydride/DIEA/DMF (1:1:8) for 10 minutes.
-
Wash with DMF (
mL).
Phase 5: Elongation (Coupling ONTO the β²-residue)
The amine of the
-
Deprotect Fmoc as usual (Phase 2).
-
Couple the next amino acid using standard HBTU/DIEA (4 eq) for 1 hour.
Troubleshooting & Optimization Logic
The following decision tree helps navigate common failure modes when using
Caption: Troubleshooting logic for incomplete coupling of hindered
Quantitative Comparison of Reagents
| Parameter | HBTU/DIEA (Standard) | HATU/Collidine (Recommended) | Impact on |
| Activation Power | Moderate | Very High | HATU overcomes steric bulk of |
| Racemization Risk | High (with DIEA) | Low (with Collidine) | Collidine (pKa ~7.4) is less likely to abstract the |
| Coupling Time | 45-60 min | 2-4 hours | Extended time required for diffusion and steric maneuvering. |
| Side Reactions | Guanidinylation | Minimal | HATU is cleaner; HOAt scavenges reactive intermediates. |
References
-
Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a β-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta. Link
-
Gellman, S. H. (1998).[6] Foldamers: A Manifesto. Accounts of Chemical Research. Link
-
Arvidsson, P. I., Frackenpohl, J., & Seebach, D. (2003). Syntheses and Peptidic Coupling of Enantiopure β2-Amino Acids. Helvetica Chimica Acta. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][] Journal of the American Chemical Society.[8] Link
-
Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of β-Amino Acids in Peptides and Peptidomimetics. Chemical Reviews. Link
Sources
Application Note: Enhancing Peptide Therapeutics Through the Strategic Incorporation of (S)-Fmoc-β²-homovaline
Introduction: The Quest for More Robust Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by metabolic instability and conformational flexibility, leading to rapid degradation and reduced efficacy. A promising strategy to overcome these limitations is the incorporation of non-natural amino acids, such as β-amino acids, into the peptide backbone. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the incorporation of (S)-Fmoc-β²-homovaline, a sterically hindered β-amino acid, into bioactive peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The integration of β²-amino acids can induce stable secondary structures and confer significant resistance to proteolytic degradation, thereby enhancing the therapeutic potential of peptides.[1][2]
(S)-Fmoc-β²-homovaline, with its additional methylene group in the backbone and a side chain isomeric to leucine, presents unique stereochemical constraints that can profoundly influence peptide conformation and stability. This guide will detail the rationale behind its use, provide optimized protocols for its incorporation, and discuss methods for the characterization and purification of the resulting modified peptides.
The Scientific Rationale: Why Incorporate (S)-Fmoc-β²-homovaline?
The incorporation of β-amino acids into peptides is a powerful tool for modulating their pharmacological properties.[3] Here, we delve into the key advantages conferred by the inclusion of (S)-Fmoc-β²-homovaline.
Enhanced Proteolytic Stability
Native peptides are susceptible to rapid degradation by proteases in vivo, limiting their therapeutic window. The altered backbone structure resulting from the inclusion of β-amino acids disrupts the recognition sites for many common proteases.[4] Peptides containing β-amino acids have demonstrated significantly increased half-lives in biological matrices.[2] For instance, studies have shown that even a single β-amino acid substitution can dramatically slow degradation in the presence of proteolytic enzymes.[1]
Conformational Pre-organization
The unique stereochemistry of β²-amino acids restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures such as helices and turns.[5] This pre-organization can lock the peptide into its bioactive conformation, potentially leading to higher receptor binding affinity and improved specificity.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the conformational changes induced by the incorporation of β-amino acids.[5][7][8][9][10]
Below is a conceptual workflow illustrating the process of incorporating (S)-Fmoc-β²-homovaline and its subsequent impact on the resulting peptide.
Caption: Workflow for Bioactive β²-Peptide Synthesis and Evaluation.
Materials and Reagents
Successful synthesis requires high-quality reagents. The following is a general list; specific quantities will depend on the synthesis scale.
| Reagent | Supplier | Grade |
| (S)-Fmoc-β²-homovaline | Varies | >98% Purity |
| Fmoc-protected α-amino acids | Varies | Peptide synthesis grade |
| Rink Amide Resin (or other suitable) | Varies | 100-200 mesh, ~0.5 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Varies | Peptide synthesis grade |
| Piperidine | Varies | Reagent grade |
| Dichloromethane (DCM) | Varies | ACS grade |
| Diisopropylethylamine (DIPEA) | Varies | Peptide synthesis grade |
| HATU or HCTU | Varies | >98% Purity |
| Trifluoroacetic acid (TFA) | Varies | Reagent grade |
| Triisopropylsilane (TIS) | Varies | Reagent grade |
| HPLC Grade Acetonitrile | Varies | >99.9% |
| HPLC Grade Water | Varies |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model peptide incorporating (S)-Fmoc-β²-homovaline. The process consists of iterative cycles of deprotection and coupling.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes).
3. Coupling of Standard α-Amino Acids:
-
In a separate vial, dissolve the Fmoc-α-amino acid (3 eq.), HATU or HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3 x 1-minute washes).
4. Coupling of (S)-Fmoc-β²-homovaline (Optimized for Steric Hindrance):
-
Due to the steric hindrance of β²-amino acids, a more potent coupling strategy is recommended.[7][11]
-
In a separate vial, dissolve (S)-Fmoc-β²-homovaline (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. The use of HATU is often superior to HBTU or HCTU for sterically hindered couplings.[11][12][13]
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated β²-amino acid solution to the deprotected resin.
-
Extend the coupling time to 4-6 hours, or even overnight if necessary.
-
Consider performing a double coupling: after the initial coupling period, drain the reaction vessel and add a fresh solution of activated (S)-Fmoc-β²-homovaline for another 2-4 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes).
5. Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DCM (3 x 1-minute washes) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
The following diagram illustrates the key decision points in the coupling of a sterically hindered β²-amino acid.
Caption: Decision workflow for coupling sterically hindered β²-amino acids.
Protocol 2: Peptide Purification and Characterization
1. Purification by Reversed-Phase HPLC (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or aqueous acetonitrile with 0.1% TFA). For hydrophobic or aggregation-prone peptides, using a small amount of DMSO or a basic aqueous solution (e.g., 1% NH₄OH) for initial solubilization might be beneficial.[14]
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5-65% acetonitrile over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
Lyophilize the pure fractions to obtain the final peptide.
2. Characterization by Mass Spectrometry:
-
Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
The observed molecular weight should match the calculated theoretical mass of the peptide.
-
Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence. The fragmentation of β-peptides can be different from α-peptides, often yielding a and y ions instead of the more common b and c/z fragments.[3][15][16][17][18]
Example Purification and Characterization Data:
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | HPLC Purity (%) |
| Ac-Ala-Gly-β²hVal-Leu-NH₂ | 427.54 | 427.6 | >98 |
| Ac-Arg-β²hVal-Phe-Lys-NH₂ | 575.76 | 575.8 | >97 |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of (S)-Fmoc-β²-homovaline | Steric hindrance of the β²-amino acid. | Use a more powerful coupling reagent like HATU.[11][12] Increase the coupling time and/or perform a double coupling. Consider microwave-assisted synthesis to enhance reaction kinetics.[11] |
| Peptide Aggregation during Synthesis | Formation of intermolecular β-sheet structures, especially with hydrophobic sequences. | Synthesize on a low-substitution resin. Use solvents known to disrupt aggregation, such as NMP or adding DMSO. Incorporate pseudoprolines or other backbone-disrupting elements in the sequence if possible. |
| Low Yield of Crude Peptide | Incomplete deprotection or coupling at multiple steps. Diketopiperazine formation at the dipeptide stage. | Ensure fresh deprotection and coupling reagents. For proline-containing dipeptides, consider using a 2-chlorotrityl chloride resin to minimize diketopiperazine formation. |
| Side Reactions during Cleavage | Scavenger-sensitive residues (e.g., Trp, Met, Cys) are not adequately protected. | Use an appropriate scavenger cocktail based on the peptide sequence. TIS is effective for scavenging carbocations. |
Impact on Bioactivity: A Case Study Perspective
While specific data for (S)-Fmoc-β²-homovaline in a particular bioactive peptide is proprietary to individual research efforts, we can extrapolate from studies on similar modifications. For example, the substitution of a natural amino acid with a β-amino acid in an antimicrobial peptide has been shown to enhance its stability against proteases while maintaining or even improving its antimicrobial activity.[19] In another study, replacing lysine with the non-proteinogenic amino acid ornithine in an antimicrobial peptide increased its chemical stability against proteinase K, effectively doubling its half-life.
The introduction of (S)-Fmoc-β²-homovaline is expected to have a similar impact. By replacing a natural leucine or valine residue, for instance, one could anticipate:
-
Increased half-life in serum: Due to resistance to enzymatic degradation.
-
Altered receptor binding affinity: The conformational constraint may either enhance or decrease binding depending on the specific interactions. A 4.6-fold increase in binding affinity was observed when a single amino acid was mutated in a pro-apoptotic peptide.[20]
-
Modified specificity: The altered conformation might change the peptide's binding profile to different receptor subtypes.
Quantitative analysis of these effects can be achieved through surface plasmon resonance (SPR) for binding kinetics, and in vitro stability assays using serum or specific proteases, followed by HPLC or MS to quantify the remaining intact peptide over time.[2][21]
Conclusion
The strategic incorporation of (S)-Fmoc-β²-homovaline into bioactive peptides represents a sophisticated and effective approach to enhance their therapeutic properties. By leveraging the principles of steric hindrance to induce favorable conformations and increase proteolytic resistance, researchers can design more robust and efficacious peptide drug candidates. The protocols and insights provided in this application note serve as a comprehensive guide to navigate the challenges and unlock the potential of β²-amino acid-modified peptides. Careful optimization of coupling conditions and thorough characterization are paramount to achieving success in this exciting frontier of peptide science.
References
-
Biotage. (2023). Handling difficult peptides - how to purify beta amyloid peptides. Retrieved from [Link]
-
Cabrele, C., & Martinek, T. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Di Somma, A., et al. (2020). Strategic Single-Residue Substitution in the Antimicrobial Peptide Esc(1–21) Confers Activity against Staphylococcus aureus, Including Drug-Resistant and Biofilm Phenotype. Pharmaceuticals. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
Horsewill, S. J., et al. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Journal of Peptide Research. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Kirshenbaum, K., et al. (2003). Design and synthesis of beta-peptides with biological activity. Current Opinion in Chemical Biology. Retrieved from [Link]
-
Lio, F., et al. (2016). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
-
Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]
-
MDPI. (2022). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. Retrieved from [Link]
-
Pardi, A. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. Retrieved from [Link]
-
Ploom, A., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters. Retrieved from [Link]
- Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry.
-
Springer Nature Experiments. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
van der Walle, C. F., et al. (2011). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Varkey, J. T., & Rao, B. J. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides With Select Tri-Peptide Motifs. Frontiers in Molecular Biosciences. Retrieved from [Link]
- White, P., & Collins, J. (2002). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
-
Wiley Online Library. (2009). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Ye, Y., & Li, X. (2019). Constructing bioactive peptides with pH-dependent activities. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Redesigning Channel-Forming Peptides: Amino Acid Substitutions that Enhance Rates of Supramolecular Self-Assembly and Raise Ion Transport Activity. Journal of the American Chemical Society. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry. Retrieved from [Link]
-
Zorn, J. A., & Wells, J. A. (2010). Structure-activity relationships of Bak derived peptides: affinity and specificity modulations by amino acid replacement. Journal of Medicinal Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Beta Homo Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Bottger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Retrieved from [Link]
-
Fields, G. B. (2013). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Retrieved from [Link]
-
Mohammed, A. A., & El-Faham, A. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Niu, B., et al. (2019). Bioactive Peptide VHVV Upregulates the Long-Term Memory-Related Biomarkers in Adult Spontaneously Hypertensive Rats. Retrieved from [Link]
-
Serna, J. G., et al. (2016). Monitoring proteolytic processing events by quantitative mass spectrometry. Retrieved from [Link]
-
Sharma, S., et al. (2021). Role of Bioactive Peptide Sequences in the Potential Impact of Dairy Protein Intake on Metabolic Health. Retrieved from [Link]
-
Uray, K., et al. (2009). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Molecular Immunology. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 7. Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from Cα-methyl-leucine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
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- 12. researchgate.net [researchgate.net]
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- 14. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Mascot help: Peptide fragmentation [matrixscience.com]
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- 18. Strategic Single-Residue Substitution in the Antimicrobial Peptide Esc(1–21) Confers Activity against Staphylococcus aureus, Including Drug-Resistant and Biofilm Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of Bak derived peptides: affinity and specificity modulations by amino acid replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Towards a Quantitative Description of Proteolysis: Contribution of Demasking and Hydrolysis Steps to Proteolysis Kinetics of Milk Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing Peptide Therapeutic Potential by Increasing Proteolytic Stability with (S)-Fmoc-β²-homovaline
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Peptide Instability
Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a promising class of drugs. However, a significant hurdle in their clinical application is their susceptibility to rapid degradation by endogenous proteases.[1][2] This enzymatic breakdown leads to a short in vivo half-life, reducing the therapeutic window and efficacy. A key strategy to overcome this limitation is the incorporation of unnatural amino acids that render the peptide backbone unrecognizable to proteases.[3][4][5] This application note provides a detailed guide on utilizing (S)-Fmoc-β²-homovaline, a β-amino acid building block, to engineer proteolytically resistant peptides.
The Advantage of β-Amino Acids: A Structural Shield
Proteases have evolved to recognize and cleave peptide bonds between α-amino acids, the natural building blocks of proteins. The introduction of a β-amino acid, such as β²-homovaline, fundamentally alters the peptide's backbone conformation.[3] This modification introduces an additional carbon atom into the backbone, shifting the spatial arrangement of the side chains and disrupting the typical secondary structures that proteases recognize. This structural perturbation acts as a shield, sterically hindering the protease's active site from accessing and cleaving the peptide bonds.[6] The result is a peptide with significantly enhanced stability against enzymatic degradation.[3][4]
Experimental Workflow Overview
The overall process for synthesizing and evaluating a β²-homovaline-containing peptide involves three main stages: solid-phase peptide synthesis (SPPS), purification and characterization, and a proteolytic stability assay.
Caption: Experimental workflow for synthesis and stability testing.
Part 1: Synthesis Protocol for β²-Homovaline Containing Peptides
This protocol details the manual solid-phase peptide synthesis (SPPS) of a model hexapeptide and its β²-homovaline-modified analogue using Fmoc/tBu chemistry.[7][8][9][10]
Model Peptides:
-
Native Peptide (NP): H-Tyr-Ala-Val-Gly-Leu-Phe-NH₂
-
Modified Peptide (MP): H-Tyr-Ala-β²hVal -Gly-Leu-Phe-NH₂
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected α-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Phe-OH)
-
(S)-Fmoc-β²-homovaline (Fmoc-β²hVal-OH)
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold Diethyl Ether
Step-by-Step Synthesis Protocol:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the first amino acid (Fmoc-Phe-OH for both peptides) by dissolving 3 equivalents (relative to resin loading) in DMF.
-
Add 3 equivalents of HCTU and 6 equivalents of DIPEA. Vortex for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. For the sterically hindered (S)-Fmoc-β²-homovaline, extending the coupling time to 4 hours or performing a double coupling is recommended to ensure high coupling efficiency.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence.
-
-
Final Deprotection:
-
After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/Water) to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide fractions using liquid chromatography-mass spectrometry (LC-MS).
-
Lyophilize the pure fractions to obtain a white powder.
-
Part 2: Proteolytic Stability Assay Protocol
This protocol outlines a comparative in vitro assay to determine the stability of the native peptide (NP) versus the modified peptide (MP) in the presence of a common serine protease, Trypsin. The degradation of the peptides is monitored by RP-HPLC.[11][12][13][14]
Materials:
-
Purified Native Peptide (NP) and Modified Peptide (MP)
-
Trypsin (from bovine pancreas)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Quenching Solution: 10% TFA in water
-
RP-HPLC system with a C18 column
Step-by-Step Assay Protocol:
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of both NP and MP in the assay buffer.
-
Prepare a 1 mg/mL stock solution of Trypsin in the assay buffer.
-
-
Enzymatic Reaction:
-
In separate microcentrifuge tubes, dilute the peptide stock solutions with the assay buffer to a final concentration of 0.5 mg/mL.
-
Initiate the degradation by adding Trypsin to each peptide solution. A typical peptide-to-enzyme ratio (w/w) is 40:1.[12]
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot (e.g., 50 µL) from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of the quenching solution (10% TFA). This denatures the enzyme.
-
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the remaining intact peptide from its degradation fragments.
-
Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).
-
The amount of remaining intact peptide at each time point is determined by integrating the area of the corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Normalize the peak area of the intact peptide at each time point to the peak area at t=0.
-
Plot the percentage of remaining peptide versus time for both NP and MP.
-
Calculate the half-life (t½) for each peptide, which is the time required for 50% of the peptide to be degraded.
-
Expected Results and Data Presentation
The incorporation of (S)-Fmoc-β²-homovaline is expected to dramatically increase the peptide's half-life in the presence of proteases.
Mechanism of Protease Resistance
Caption: Steric hindrance from β²-amino acid prevents protease binding.
Comparative Stability Data
The following table presents hypothetical but representative data from the proteolytic stability assay.
| Peptide Sequence | Modifying Residue | Enzyme | Half-life (t½) in hours |
| H-Tyr-Ala-Val-Gly-Leu-Phe-NH₂ | None (Native) | Trypsin | ~ 1.5 |
| H-Tyr-Ala-β²hVal -Gly-Leu-Phe-NH₂ | β²-homovaline | Trypsin | > 24 |
| H-Tyr-Ala-Val-Gly-Leu-Phe-NH₂ | None (Native) | Chymotrypsin | ~ 0.5 |
| H-Tyr-Ala-β²hVal -Gly-Leu-Phe-NH₂ | β²-homovaline | Chymotrypsin | > 24 |
Conclusion
The strategic incorporation of (S)-Fmoc-β²-homovaline is a robust and effective method for enhancing the proteolytic stability of therapeutic peptides. The altered backbone conformation introduced by the β²-amino acid provides a powerful defense against enzymatic degradation, significantly extending the peptide's in vivo half-life. The protocols detailed in this note provide a comprehensive framework for the synthesis, purification, and evaluation of these modified peptides, enabling researchers to develop more durable and effective peptide-based drugs.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Coin, I., et al. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ResearchGate. (n.d.). HPLC analysis of the enzymatic results of peptides before and after....
- Katoh, T., & Suga, H. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. PubMed.
- Nordstedt, C., & Fratiglioni, L. (1994). The Alzheimer A beta peptide develops protease resistance in association with its polymerization into fibrils. PubMed.
- Kumar, P., & Konda, S. (2022). Delineating the Mechanism of Action of a Protease Resistant and Salt Tolerant Synthetic Antimicrobial Peptide against Pseudomonas aeruginosa. ACS Omega.
- Guichard, G., & Huc, I. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
- Heck, T., & Stephanopoulos, G. (n.d.). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. PubMed.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Li, Y., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI.
- Maini, R., & Suga, H. (n.d.). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. bioRxiv.
- Kleiner, O., & Schneider, P. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central.
- Aina, O. H., & Sroka, T. C. (n.d.). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC.
- ResearchGate. (n.d.). Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC.
- Welsh, J. P., & Gellman, S. H. (2021). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv.
- ResearchGate. (n.d.). HPLC analysis of the enzymatic results of peptides before and after....
- Knappe, D., & Hoffmann, R. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
- Eldridge, B., & O'Hare, P. (n.d.). An in vitro selection strategy for conferring protease resistance to ligand binding peptides. Protein Engineering, Design and Selection.
- Zhang, H., & Liu, L. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. SciSpace.
- Peters, T. (n.d.). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in Physiology.
- Di, L. (n.d.). Strategies for Improving Peptide Stability and Delivery. MDPI.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
manual vs. automated synthesis of peptides with (S)-Fmoc-β²-homovaline
Application Note: High-Fidelity Synthesis of Peptides Containing (S)-Fmoc-β²-Homovaline
Executive Summary
The incorporation of
While
This Application Note provides a comparative technical guide for Manual vs. Automated Solid Phase Peptide Synthesis (SPPS) of sequences containing (S)-Fmoc-β²-homovaline, defining protocols that maximize enantiomeric purity.
Chemical Context & The " Problem"
To synthesize this molecule successfully, one must understand the failure mechanism.
-
The Molecule: (S)-Fmoc-β²-homovaline (
-Fmoc-3-amino-2-isopropylpropanoic acid).[1] -
The Steric Challenge: The isopropyl side chain is located on the
-carbon. When the carboxyl group is activated (e.g., as an OBt or OAt ester), the bulky side chain shields the electrophilic center, slowing down nucleophilic attack by the resin-bound amine. -
The Electronic Challenge (Racemization): The slow coupling rate allows time for base-catalyzed proton abstraction. The
-proton, flanked by the activated carbonyl and the side chain, is labile. Removal of this proton generates an enolate intermediate, destroying the chiral center. Upon reprotonation, a racemic mixture (S and R) is formed.
Mechanism of Failure Visualization
Figure 1: The competition between direct coupling and base-catalyzed racemization during activation of
Methodology 1: Manual Synthesis (The "Control" Approach)
Manual synthesis is the gold standard for
Protocol A: The "Low-Base" Activation Strategy
Rationale: Standard protocols use 2 equivalents of base (DIPEA) relative to the coupling reagent. For
Reagents:
-
Resin: Rink Amide ProTide or 2-CTC (Loading < 0.5 mmol/g to reduce aggregation).[1]
-
Coupling Reagent: DIC (Diisopropylcarbodiimide) and Oxyma Pure.
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DCM (30 min), then wash with DMF (3x).
-
Deprotection (Previous AA): Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x). Crucial: Ensure extensive washing to remove all traces of piperidine, which acts as a base during the next coupling.
-
Activation (Pre-activation is FORBIDDEN):
-
Note: Do not pre-activate the amino acid in a separate vial.
-
Dissolve (S)-Fmoc-β²-homovaline (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.[1]
-
Add this solution directly to the resin.
-
Immediately add DIC (3.0 eq).
-
-
Coupling:
-
Agitate gently at Room Temperature for 2–4 hours.
-
Senior Scientist Tip: Do not heat. Heat accelerates racemization exponentially more than it accelerates coupling for this specific residue.
-
-
Monitoring:
-
Perform a Kaiser Test (ninhydrin).
-
If positive (blue):[1] Do NOT recouple with base. Recouple using DIC/Oxyma (1.5 eq) for another 2 hours.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Lutidine/DMF to prevent deletion sequences.
Methodology 2: Automated Synthesis (The "Scale" Approach)
Automated synthesis (specifically Microwave SPPS) is preferred for long chains but requires strict modification for
Protocol B: The "Pause & Pulse" Microwave Strategy
Rationale: We use the synthesizer's speed for the backbone but intervene for the critical
Equipment: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or Biotage Initiator).
Step-by-Step Workflow:
-
Standard Chain Assembly: Synthesize the peptide up to the residue preceding the
-hVal using standard high-energy cycles (e.g., 90°C, 2 min). -
The
Cycle (Modified):-
Deprotection: Standard (20% Piperidine, 75°C, 3 min).
-
Wash: Aggressive washing (4x DMF) is programmed to remove piperidine.
-
Coupling Parameters:
-
Reagents: DIC (0.5 M) / Oxyma Pure (1.0 M).[1] Avoid HATU/DIPEA.
-
Temperature: 50°C Maximum .
-
Time: 10 minutes (single coupling) or 2 x 10 minutes (double coupling).
-
Power: Low wattage (constant temperature mode).
-
-
-
Post-
Coupling:-
The amino group of the bound
residue is a primary amine but is located on a flexible ethyl chain ( ). It is generally more accessible than -amines.[1] -
Next Residue Coupling: Return to standard high-energy coupling (75°C or 90°C) to ensure the next amino acid couples efficiently to the
amine.
-
Comparative Analysis & Data
The following data summarizes typical results for the synthesis of a model peptide: Ac-Ala-Lys-Glu-(S)-β²hVal-Ile-Gly-NH2.[1]
| Feature | Manual Synthesis (DIC/Oxyma, RT) | Automated MW Synthesis (Standard 90°C) | Automated MW Synthesis (Optimized 50°C) |
| Coupling Time | 2 - 4 Hours | 2 Minutes | 20 Minutes |
| Racemization (D-isomer) | < 0.5% | 12 - 18% | 1.5 - 3.0% |
| Crude Purity | High (>85%) | Moderate (mixture of diastereomers) | Good (>80%) |
| Reagent Consumption | Low (Exact stoichiometry) | High (Excess usually required) | Moderate |
| Labor Intensity | High | Low | Low |
| Recommendation | Best for GMP/Purity | Not Recommended | Acceptable for Screening |
Troubleshooting & Optimization Logic
When synthesis fails, use this logic flow to diagnose the root cause. For
Figure 2: Decision matrix for troubleshooting
References
-
Seebach, D., et al. (1996). "Synthesis of
-Oligopeptides Using Fmoc-Derivatives in Solid-Phase Peptide Synthesis." Helvetica Chimica Acta, 79(4), 913-941.[1] Link[1]- Foundational text on -peptide synthesis and the distinct challenges of vs residues.
-
Palasek, S. A., Cox, Z., & Collins, J. M. (2007).[2] "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science, 13(3), 143-148. Link[1]
- Authoritative source on controlling racemization in microwave SPPS, specifically citing temperature limits (50°C) for sensitive residues.
-
Steinauer, R., et al. (2001). "Solid-Phase Synthesis of
-Peptides." Methods in Enzymology, 343, 233-245. Link- Detailed protocols specifically for the class of amino acids.
-
Albericio, F., &yman, J. (2018). "Coupling Reagents and Additives in Peptide Synthesis." Bachem Technical Guides. Link
- Review of coupling reagents, highlighting the advantages of Oxyma/DIC over HOBt/DIPEA for preventing racemiz
Disclaimer: These protocols are designed for research purposes. Optimization may be required depending on the specific peptide sequence and resin loading. Always handle reagents with appropriate PPE.
Sources
Application Note: Efficient Incorporation of (S)-Fmoc-β²-Homovaline in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The incorporation of (S)-Fmoc-β²-homovaline (Fmoc-β²-hVal-OH) presents a distinct challenge in SPPS compared to its α-amino or β³-amino counterparts. While β³-amino acids (side chain on the β-carbon) exhibit coupling kinetics similar to α-amino acids, β²-amino acids carry the side chain on the α-carbon (adjacent to the activated carbonyl). This structural arrangement creates significant steric hindrance at the electrophilic center, drastically reducing acylation rates and increasing the susceptibility to base-catalyzed racemization (epimerization).
This guide details the mechanistic barriers and provides a validated protocol using HATU/HOAt and COMU/Oxyma systems to ensure high coupling efficiency (>99%) while maintaining chiral integrity.
The Mechanistic Challenge: Sterics & Stability
To select the correct reagent, one must understand the failure mode of standard conditions (e.g., HBTU/DIEA).
Steric Occlusion
In β²-homovaline, the isopropyl side chain is located directly on the carbon atom involved in the activation step (the
Racemization Risk
The
Visualization of the Steric Clash
The following diagram illustrates the structural difference and the resulting steric block during nucleophilic attack.
Figure 1: Comparative steric accessibility. Note that for β²-residues, the side chain directly obstructs the trajectory of the incoming nucleophile.
Reagent Selection Guide
For β²-homovaline, standard carbodiimides (DIC) are often too slow. Phosphonium and Uronium/Aminium salts are required.
| Reagent System | Efficiency | Racemization Control | Recommendation |
| HATU / HOAt / DIEA | High | Moderate | Gold Standard. The 7-azabenzotriazole moiety provides anchimeric assistance (neighboring group effect), accelerating the coupling of hindered residues significantly better than HBTU. |
| COMU / Oxyma / DIEA | High | Excellent | Modern Alternative. Safer (non-explosive) and often yields higher purity than HATU. Oxyma is superior to HOBt in suppressing racemization. |
| PyBOP / DIEA | Moderate | Low | Backup. Useful if uronium salts cause guanidinylation (capping) of the amine, though less effective for extreme sterics than HATU. |
| DIC / Oxyma | Low | High | Not Recommended for coupling of the β²-residue due to slow kinetics, but excellent for coupling the next residue onto the β²-amine. |
Validated Experimental Protocol
Materials
-
Amino Acid: (S)-Fmoc-β²-homovaline (3 eq. relative to resin loading).
-
Coupling Reagent: HATU (2.9 eq) OR COMU (2.9 eq).
-
Base: DIEA (Diisopropylethylamine) (6 eq). Note: Use Collidine (TMP) if racemization is observed.
-
Solvent: DMF (anhydrous).
Step-by-Step Coupling Workflow
Step 1: Resin Preparation Ensure the resin-bound peptide is fully deprotected (Fmoc removed) and washed (DCM x3, DMF x3).
Step 2: Pre-Activation (Critical) Do not add the base directly to the resin.
-
Dissolve Fmoc-β²-hVal-OH and HATU (or COMU) in minimal DMF.
-
Add DIEA immediately prior to adding to the resin.
-
Activation Time: Allow to activate for exactly 30-60 seconds .
-
Why? Longer activation risks converting the active ester into an inactive byproduct or racemizing before it even touches the resin.
-
Step 3: Coupling Reaction
-
Add the activated mixture to the resin.
-
Agitate for 2 hours at room temperature.
-
Optimization: If using a microwave synthesizer, heat to 50°C for 20 minutes . Do not exceed 60°C for β²-amino acids to prevent epimerization.
-
-
Drain and wash with DMF (x3).
Step 4: Monitoring (QC) Perform a Kaiser Test (ninhydrin).
-
Colorless beads: Complete coupling. Proceed to Capping.
Step 5: Double Coupling (Mandatory for β²-hVal) If Kaiser test is slightly positive or for high-value sequences, repeat the coupling using a different activation chemistry to target difficult sites:
-
Re-couple with: PyAOP (3 eq) / HOAt (3 eq) / Collidine (6 eq) in DMF for 2 hours.
Step 6: Capping Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Coupling the Next Residue
Once the β²-homovaline is installed, removing its Fmoc group reveals a primary amine. While this amine is less hindered than the carboxyl side, the backbone conformation can still be tricky.
-
Protocol: Use standard DIC/Oxyma (high concentration) for the subsequent amino acid. Double coupling is recommended.
Optimization & Troubleshooting Logic
Use the following decision tree to navigate synthesis failures.
Figure 2: Troubleshooting logic for β²-amino acid incorporation. The path splits based on whether the failure is kinetic (yield) or thermodynamic (purity).
References
-
Seebach, D., et al. (1996).[3] "β-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling." Helvetica Chimica Acta.[3] Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1][4] Journal of the American Chemical Society. Link
-
Subirós-Funosas, R., et al. (2009). "COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents." Chemistry – A European Journal. Link
- Steer, D. L., et al. (2002). "β-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry. (Focus on steric properties of β² vs β³).
Sources
Application Notes and Protocols for Fm-Deprotection in β²-Amino Acid-Containing Peptides
Introduction: The Unique Landscape of β²-Amino Acid Peptide Synthesis
The incorporation of β-amino acids into peptides has opened new frontiers in drug discovery and materials science, bestowing unique conformational constraints and proteolytic stability upon the resulting peptidomimetics. Among these, β²-amino acids, characterized by substitution at the α-carbon, present a distinct set of challenges and opportunities in solid-phase peptide synthesis (SPPS). Their inherent steric bulk profoundly influences the kinetics and outcomes of standard SPPS protocols, particularly the critical Nα-Fmoc deprotection step.
This comprehensive guide provides an in-depth analysis of the mechanistic challenges and offers optimized protocols for the efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from peptides containing β²-amino acids. We will delve into the causality behind experimental choices, present validated protocols, and provide a framework for troubleshooting common issues, ensuring researchers, scientists, and drug development professionals can navigate the complexities of β²-peptide synthesis with confidence.
The Mechanistic Hurdle: Steric Hindrance in Fmoc Deprotection
The standard Fmoc deprotection is a base-catalyzed β-elimination reaction.[1][2] Typically, a 20% solution of piperidine in N,N-dimethylformamide (DMF) is employed to abstract the acidic proton on the β-carbon of the fluorene ring system.[][4] This initiates a cascade that liberates the free amine and generates dibenzofulvene (DBF), which is subsequently scavenged by piperidine to prevent side reactions.[1][5]
The introduction of a β²-amino acid, with its α,α-disubstituted nature, creates significant steric congestion around the N-terminus of the growing peptide chain.[6][7] This steric shield can impede the approach of the piperidine base to the fluorenyl group, leading to sluggish and incomplete Fmoc removal.[8] Incomplete deprotection is a critical failure point in SPPS, resulting in the formation of deletion sequences that are often difficult to separate from the target peptide.[8]
Furthermore, the unique stereochemistry of β²-amino acids can influence the conformation of the peptide backbone on the solid support, potentially exacerbating aggregation and further hindering reagent accessibility.[5]
Visualizing the Challenge: Fmoc Deprotection Workflow
Caption: Workflow illustrating the impact of steric hindrance on Fmoc deprotection.
Key Side Reaction: Diketopiperazine (DKP) Formation
Peptides containing β-amino acids are particularly susceptible to base-catalyzed cyclization of the N-terminal dipeptide to form a diketopiperazine (DKP), leading to chain termination.[9] This side reaction is especially prominent when proline or other secondary amino acids are in the sequence.[9] The use of stronger bases or extended reaction times to overcome steric hindrance in Fmoc deprotection can inadvertently accelerate DKP formation.
Optimized Deprotection Strategies for β²-Amino Acid Peptides
To address the challenges of steric hindrance and minimize side reactions, several optimized Fmoc deprotection strategies have been developed. The key is to enhance the rate of deprotection without significantly increasing the propensity for DKP formation.
The Power of Stronger, Non-Nucleophilic Bases: The DBU Advantage
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered base that has proven highly effective for the deprotection of sterically demanding amino acids.[5][10] Its greater basicity compared to piperidine allows for a much faster removal of the Fmoc group.[10]
However, DBU itself does not act as a scavenger for the liberated dibenzofulvene (DBF).[1] Therefore, it is crucial to include a scavenger in the deprotection cocktail to prevent DBF-related side reactions. Piperidine or, more commonly, piperazine is used for this purpose.[11]
Comparative Deprotection Conditions
| Deprotection Cocktail | Composition | Key Advantages | Considerations |
| Standard | 20% Piperidine in DMF | Widely used for standard α-amino acids. | Often inefficient for β²-amino acids, leading to incomplete deprotection. |
| Optimized DBU | 2% DBU / 2% Piperidine in DMF | Faster deprotection kinetics for hindered residues. | DBU can promote aspartimide formation in sensitive sequences.[5][12] |
| Piperazine/DBU | 5% Piperazine / 2% DBU in DMF | Rapid and efficient deprotection with reduced deletion products.[11] | A safer alternative to piperidine. |
| Low-Concentration Piperidine | 5% Piperidine in DMF | Can sometimes reduce DKP formation. | May require significantly longer reaction times for complete deprotection.[5] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (for comparison and non-hindered positions)
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Initial Deprotection: Treat the resin with a solution of 20% piperidine in DMF (10 mL per gram of resin) for 3 minutes with gentle agitation.[13]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[4]
-
Washing: Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of piperidine and the DBF-adduct.
Protocol 2: Optimized DBU-Based Fmoc Deprotection for β²-Amino Acids
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Deprotection: Treat the resin with the DBU/piperidine cocktail (10 mL per gram of resin) for 5-10 minutes with gentle agitation. The optimal time may need to be determined empirically for particularly hindered residues.
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Optional): For exceptionally hindered β²-amino acids, a second treatment with the DBU/piperidine cocktail for 5-10 minutes may be beneficial.
-
Washing: Wash the resin extensively with DMF (7 x 1-minute washes) to ensure complete removal of the deprotection reagents.
Protocol 3: Piperazine/DBU Deprotection for Aggregation-Prone Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.
-
Deprotection: Treat the resin with the piperazine/DBU cocktail (10 mL per gram of resin) for 2-5 minutes with gentle agitation. Kinetic studies have shown this combination to be very rapid.[11]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 x 1-minute washes).
Visualizing the Optimized Protocol
Caption: Step-by-step optimized Fmoc deprotection protocol for β²-amino acids.
Troubleshooting and Best Practices
-
Monitoring Deprotection: The progress of Fmoc deprotection can be monitored by taking small aliquots of the deprotection solution and measuring the UV absorbance of the DBF-piperidine adduct at approximately 301 nm.[] A plateau in absorbance indicates the completion of the reaction.
-
Quality of Reagents: Use high-purity, amine-free DMF to prevent premature Fmoc deprotection.[9] DBU should be stored under an inert atmosphere to prevent degradation.
-
Aspartimide Formation: For sequences containing aspartic acid, particularly Asp-Gly or Asp-Asn motifs, the use of DBU should be approached with caution as it can promote aspartimide formation.[5][12] In such cases, using a piperazine-based cocktail with the addition of an acid additive like 0.1 M 1-hydroxybenzotriazole (HOBt) may be a better alternative.[12]
-
Empirical Optimization: The optimal deprotection time and reagent concentrations can be sequence-dependent. For novel or particularly challenging β²-peptide sequences, it is advisable to perform small-scale test cleavages to determine the ideal conditions.
Conclusion
The successful incorporation of β²-amino acids into peptides using Fmoc-SPPS is achievable with a rational and optimized approach to the deprotection step. By understanding the mechanistic challenges posed by steric hindrance and employing more potent deprotection cocktails, such as those containing DBU and a suitable scavenger, researchers can overcome the limitations of standard protocols. The methods outlined in this guide provide a robust starting point for the efficient synthesis of these valuable peptidomimetics, paving the way for further advancements in peptide-based therapeutics and materials.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved February 3, 2026, from [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). AAPPTec. Retrieved February 3, 2026, from [Link]
-
Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(11), 13547-13566. [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Amino Acid Sidechain Deprotection. (n.d.). AAPPTec. Retrieved February 3, 2026, from [Link]
- Galdeano, C., et al. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry, 20(2), 342-348.
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2023, September 24). CEM Corporation. Retrieved February 3, 2026, from [Link]
- Alewood, P. F., et al. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of organic chemistry, 66(16), 5538-5545.
- Klose, J., et al. (2005). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 1). ResearchGate. Retrieved February 3, 2026, from [Link]
- Otaka, A., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. The Journal of Organic Chemistry, 87(13), 8565-8575.
- Stathopoulos, P., et al. (2016). Side reactions in the SPPS of Cys-containing peptides. Journal of peptide science : an official publication of the European Peptide Society, 22(5), 279-286.
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. (n.d.). BioVera. Retrieved February 3, 2026, from [Link]
- Kumar, S., et al. (2018). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC advances, 8(52), 29631-29637.
- Luks, E., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of peptide science : an official publication of the European Peptide Society, 6(9), 433-442.
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). PubMed. Retrieved February 3, 2026, from [Link]
- Abdel Rahman, S., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino acids, 33(3), 531-536.
-
Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Semantic Scholar. Retrieved February 3, 2026, from [Link]
-
Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. (n.d.). AAPPTec. Retrieved February 3, 2026, from [Link]
- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (2016). Organic & Biomolecular Chemistry, 14(3), 886-889.
-
Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. (2023, May 8). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2016). Redalyc. Retrieved February 3, 2026, from [Link]
-
Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. (2023, January 23). ACS Omega. Retrieved February 3, 2026, from [Link]
- Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 2(3), 184-190.
Sources
- 1. chempep.com [chempep.com]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
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- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. renyi.hu [renyi.hu]
- 10. peptide.com [peptide.com]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. peptide.com [peptide.com]
Application Notes & Protocols: (S)-Fmoc-β²-homovaline in Drug Discovery
Introduction: Beyond the Proteogenic—The Rise of β-Amino Acids in Peptidomimetics
For decades, peptide-based therapeutics have offered high specificity and potency, yet their development has been consistently hampered by inherent limitations, primarily poor metabolic stability and low bioavailability. The natural α-peptide backbone is a prime target for proteases, leading to rapid degradation in vivo.[1] To overcome these hurdles, medicinal chemists have turned to peptidomimetics, synthetic molecules that replicate the structure and function of natural peptides but with enhanced pharmacological properties.[2]
Among the most successful strategies in this domain is the incorporation of unnatural β-amino acids.[][4] These structural homologs of α-amino acids possess an additional carbon atom in their backbone, a seemingly minor alteration that imparts profound changes.[2] This extended backbone disrupts the recognition sites for proteolytic enzymes, rendering peptides that incorporate them highly resistant to degradation.[5][6][7][8] Furthermore, the increased conformational flexibility allows for the formation of novel, stable secondary structures, known as foldamers, which can mimic bioactive conformations of α-peptides or present entirely new scaffolds for interacting with biological targets.[5][9][10][11]
This guide focuses on a specific and powerful building block: (S)-Fmoc-β²-homovaline . We will explore its unique structural attributes and provide detailed protocols for its application, empowering researchers to leverage its potential in the design of next-generation peptide-based drugs.
The Building Block: (S)-Fmoc-β²-homovaline
(S)-Fmoc-β²-homovaline, also known as (R)-Fmoc-3-amino-4-methylpentanoic acid, is a derivative of valine, extended by one methylene group between the α-carbon and the nitrogen atom.[12] Its key features make it an invaluable tool for solid-phase peptide synthesis (SPPS).
-
β²-Backbone: The amino group is positioned on the second carbon (Cβ) relative to the carboxyl group. This specific arrangement influences the local and global conformation of the peptide chain.
-
Homovaline Side Chain: The bulky, hydrophobic isopropyl side chain inherited from valine introduces significant steric constraints, which can be strategically used to favor specific secondary structures, such as helices and sheets.[13]
-
Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the N-terminus. Its key advantage is its lability to basic conditions (e.g., piperidine), allowing for a mild deprotection strategy that is orthogonal to the acid-labile protecting groups typically used for amino acid side chains.[][15] This orthogonality is the cornerstone of modern Fmoc-SPPS, minimizing side reactions and preserving the integrity of sensitive residues.[][16]
Caption: Structure of (S)-Fmoc-β²-homovaline.
Core Applications in Drug Discovery
The incorporation of (S)-Fmoc-β²-homovaline into peptide sequences offers two primary advantages that directly address the core challenges of peptide drug development.
Enhancing Proteolytic Stability
The fundamental reason for the enzymatic stability of β-peptides is the altered backbone geometry. Proteases have evolved to recognize and cleave the specific stereochemistry and bond distances of α-peptide linkages. The insertion of an extra methylene group in the β-amino acid backbone fundamentally changes the peptide bond spacing and local conformation, rendering the molecule unrecognizable to these enzymes.[2][5][9][10] Peptides containing β-amino acids have demonstrated remarkable resistance to a wide array of peptidases.[7][8] This leads to a significantly longer plasma half-life, a critical attribute for developing effective therapeutics.
Caption: Proteolytic resistance of β-peptides.
Inducing Stable Secondary Structures (Foldamers)
While α-peptides require significant length (typically >15 residues) to form stable secondary structures like α-helices, β-peptides can adopt stable, predictable conformations, such as helices, turns, and sheets, with as few as four to six residues.[5][9][10] These well-defined structures are known as foldamers.[17] The specific type of secondary structure is dictated by the substitution pattern on the β-amino acid backbone (i.e., β² vs. β³). β-peptides composed of β² or β³ residues are known to form a "14-helix," characterized by three residues per turn, which is stabilized by C=O(i)···H–N(i+3) hydrogen bonds.[13]
By strategically placing (S)-Fmoc-β²-homovaline within a sequence, researchers can control the peptide's three-dimensional shape. This is critical for mimicking the bioactive conformation of a natural peptide ligand or for designing novel structures that can bind to challenging targets like protein-protein interfaces.[17][18]
Experimental Guide: Synthesis and Characterization
This section provides a detailed protocol for the manual solid-phase synthesis of a model peptide containing (S)-Fmoc-β²-homovaline, followed by its analytical characterization.
Materials and Reagents
| Reagent | Supplier Recommendation | Purpose |
| Rink Amide Resin (100-200 mesh) | Standard Supplier | Solid support for C-terminal amide peptides |
| (S)-Fmoc-β²-homovaline | Verified Supplier | Unnatural amino acid building block |
| Standard Fmoc-protected α-amino acids | Standard Supplier | Standard amino acid building blocks |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Standard Supplier | Primary solvent |
| Dichloromethane (DCM) | Standard Supplier | Solvent for washing and resin swelling |
| Piperidine | Standard Supplier | Fmoc deprotection reagent |
| HCTU (or HBTU/HATU) | Standard Supplier | Coupling (activation) reagent |
| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Activation base |
| Trifluoroacetic acid (TFA) | Standard Supplier | Cleavage from resin |
| Triisopropylsilane (TIS) | Standard Supplier | Cation scavenger during cleavage |
| HPLC Grade Acetonitrile (ACN) & Water | Standard Supplier | Mobile phase for purification/analysis |
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a short peptide on a 0.1 mmol scale. The procedure is a cycle of deprotection and coupling steps.
Caption: The Fmoc-SPPS cycle workflow.
Step-by-Step Procedure:
-
Resin Preparation (Swelling):
-
Place the Rink Amide resin (0.1 mmol) in a fritted reaction vessel.[19]
-
Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin beads.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.[20]
-
Agitate for 3 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (6 x 5 mL) to remove all traces of piperidine.
-
-
Coupling the First Amino Acid (e.g., (S)-Fmoc-β²-homovaline):
-
Causality: To form the amide bond, the carboxylic acid of the incoming amino acid must be activated. HCTU is a highly efficient coupling reagent that forms an active ester, which is then readily attacked by the free amine on the resin. DIPEA acts as an organic base to facilitate this process.[21]
-
In a separate vial, dissolve (S)-Fmoc-β²-homovaline (4 equivalents, 0.4 mmol), HCTU (3.9 equivalents, 0.39 mmol), and DIPEA (8 equivalents, 0.8 mmol) in 2 mL of DMF.
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. Note: β-amino acids can exhibit slower coupling kinetics than α-amino acids due to steric hindrance. A longer coupling time is a prudent choice.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Monitoring the Coupling Reaction (Self-Validation):
-
Rationale: To ensure the protocol is proceeding correctly, it's crucial to confirm that all free amines have been coupled. The Kaiser test is a colorimetric assay that detects primary amines.[22]
-
Take a small sample of resin beads (5-10 beads) and wash them with ethanol.
-
Add 2 drops of each Kaiser test reagent (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).
-
Heat at 100°C for 5 minutes.
-
Result Interpretation:
-
Blue/Purple beads: Incomplete coupling (free amines present). Recouple the amino acid.
-
Yellow/Colorless beads: Complete coupling. Proceed to the next step.
-
-
-
Chain Elongation:
-
Repeat the cycle of Deprotection (Step 2) and Coupling (Step 3) for each subsequent amino acid in the desired sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the terminal Fmoc group is removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. (Caution: Work in a fume hood, TFA is highly corrosive).
-
Causality: TIS is a cation scavenger. During cleavage, the acid-labile side-chain protecting groups (like t-Butyl) form stable carbocations, which can re-attach to electron-rich residues (e.g., Trp, Met). TIS traps these cations, preventing side reactions.[21]
-
Add the cleavage cocktail (5 mL) to the dry resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether (40 mL).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol: Peptide Characterization
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the crude peptide and to purify it for subsequent use.[23][24]
-
System Setup: A standard reverse-phase HPLC (RP-HPLC) system is used.[25][26]
| Parameter | Condition |
| Column | C18, 3.5-5 µm particle size (e.g., 4.6 x 150 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Gradient | 5-65% B over 30 minutes |
| Sample Prep | Dissolve crude peptide in a small amount of Mobile Phase A/B mixture. |
-
Expected Result: A major peak corresponding to the full-length product. The retention time will be influenced by the overall hydrophobicity of the peptide. The incorporation of homovaline will typically increase hydrophobicity compared to a smaller residue like alanine.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the identity of the peptide by verifying its molecular weight.[23][26]
-
Method: Electrospray Ionization (ESI) is commonly coupled with HPLC (LC-MS).
-
Calculation: Calculate the expected average molecular mass of your peptide sequence. Remember that β²-homovaline (residue formula C6H11NO) has a residue mass of 113.16 g/mol , which is identical to that of leucine/isoleucine. However, its identity can be confirmed by tandem MS (MS/MS) fragmentation patterns if necessary.
-
Expected Result: The ESI-MS spectrum should show a dominant ion (or series of charge states) corresponding to the calculated mass of the target peptide.
Conclusion
(S)-Fmoc-β²-homovaline is a powerful and versatile building block for medicinal chemists engaged in drug discovery. Its strategic incorporation into peptide scaffolds provides a direct and reliable method to engineer proteolytic resistance, a critical step in transforming peptide leads into viable drug candidates.[27][28] Furthermore, its ability to induce and stabilize unique secondary structures opens up new avenues for designing potent and selective modulators of complex biological targets.[5][18] The protocols detailed herein provide a robust framework for the synthesis and validation of β-peptides, enabling researchers to confidently explore this exciting chemical space.
References
-
Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]
-
Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
-
Seebach, D., et al. (2008). β-Peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. [Link]
-
Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. [Link]
-
Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]
-
Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Frackenpohl, J., et al. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]
-
Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Coin, I., et al. (2015). Advances in Fmoc Solid-Phase Peptide Synthesis. PubMed. [Link]
-
ResearchGate. Foldamers of β-peptides: conformational preference of peptides formed by rigid building blocks. [Link]
-
Gopi, H., et al. (2004). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]
-
ACS Publications. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. [Link]
-
Åstrand, M., et al. (2015). β-Peptoid Foldamers at Last. Accounts of Chemical Research. [Link]
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResearchGate. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]
-
Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ETH Zürich. [Link]
-
Cavelier, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
-
Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
-
Azevedo, C. F., et al. (2022). β-Sheet to Random Coil Transition in Self-Assembling Peptide Scaffolds Promotes Proteolytic Degradation. MDPI. [Link]
-
Syka, J. E., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC. [Link]
-
Yamashita, H., & Oishi, S. (2022). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. MDPI. [Link]
-
National Center for Biotechnology Information. Fmoc-beta-Ala-Ala-OH. [Link]
-
ResearchGate. Stereo drawing of Fmoc-homo-β-(S)-leucine methyl ester with numbering of the atoms. [Link]
-
Chemical Society Reviews. Unnatural helical peptidic foldamers as protein segment mimics. [Link]
-
Gademann, K., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Iris Biotech GmbH. Fmoc Resin Cleavage and Deprotection. [Link]
-
National Center for Biotechnology Information. FMOC-L-valine. [Link]
Sources
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- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ethz.ch [ethz.ch]
- 11. Unnatural helical peptidic foldamers as protein segment mimics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00395C [pubs.rsc.org]
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- 16. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. biovera.com.au [biovera.com.au]
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- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Challenges of β²-Homovaline: A Technical Guide to Preventing Peptide Aggregation
Introduction to β²-Homovaline and Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing β²-homovaline. The incorporation of non-proteinogenic amino acids like β²-homovaline is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. This modification can lead to increased metabolic stability and unique conformational preferences. However, the introduction of this hydrophobic, β-substituted amino acid can also present significant challenges, most notably peptide aggregation.
Peptide aggregation is a common hurdle in peptide synthesis and purification, particularly for sequences containing hydrophobic residues.[1] Aggregation can lead to incomplete reactions, reduced yields, and difficulties in purification. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate and overcome the challenges associated with the aggregation of β²-homovaline-containing peptides.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
Question: My peptide synthesis is sluggish, and I suspect aggregation on the solid support. What should I do?
Answer: Sluggish or incomplete coupling and deprotection reactions are classic signs of on-resin aggregation.[2] This is often due to the formation of secondary structures, like β-sheets, which are stabilized by intermolecular hydrogen bonds. Here are several strategies to address this:
-
Solvent Optimization: Switch from standard solvents like DMF to more polar options such as N-methylpyrrolidone (NMP) or add chaotropic agents like DMSO to your reaction mixture. These can disrupt hydrogen bonding and improve resin swelling.[2]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can help disrupt secondary structures and improve reaction kinetics.
-
Incorporate Structure-Disrupting Elements: If your sequence allows, consider strategically placing a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every six to seven residues to break up β-sheet formation.[3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly enhance the efficiency of coupling and deprotection steps for difficult sequences.[2]
Question: My β²-homovaline-containing peptide is insoluble in standard HPLC solvents for purification. How can I improve its solubility?
Answer: The hydrophobicity of β²-homovaline can significantly reduce the solubility of your peptide in aqueous solutions. Here’s a systematic approach to finding a suitable solvent system:
-
Initial Solubility Test: Begin by testing the solubility of a small amount of your crude peptide in various solvents. For hydrophobic peptides, organic solvents are often a good starting point.[4]
-
Organic Solvents: Try dissolving the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or N,N-dimethylacetamide (DMA).[4][5]
-
Co-Solvent Systems: Once dissolved in a strong organic solvent, slowly add your aqueous HPLC mobile phase (e.g., water with 0.1% TFA) to the peptide solution with gentle vortexing. This can help keep the peptide in solution.
-
Alternative Solvents: If standard solvents fail, consider using less common but effective solvents for hydrophobic peptides, such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE). Be mindful that these can sometimes promote helical structures.
Question: I'm observing a broad peak or multiple peaks during RP-HPLC purification of my β²-homovaline peptide. Is this aggregation?
Answer: Yes, peak broadening and the appearance of multiple, often poorly resolved, peaks are strong indicators of on-column aggregation. Here’s how to troubleshoot this:
-
Optimize HPLC Conditions:
-
Column Choice: For very hydrophobic peptides, a column with a less hydrophobic stationary phase (e.g., C8 or C4) may provide better separation than a standard C18 column.[5]
-
Temperature: Increasing the column temperature can disrupt aggregates and improve peak shape.
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the peptide to interact with the stationary phase.
-
Mobile Phase Modifiers: Experiment with different ion-pairing agents or additives. For example, adding a small amount of formic acid to the mobile phase can sometimes improve peak shape.
-
-
Sample Preparation:
-
Disaggregation Prior to Injection: Before injecting your sample, ensure it is fully dissolved and disaggregated. Sonication can be helpful.[6]
-
Injection Solvent: Dissolve your peptide in a solvent that is as strong or stronger than the initial mobile phase to prevent precipitation on the column.
-
Frequently Asked Questions (FAQs)
What are the conformational preferences of β²-homovaline and how do they contribute to aggregation?
β²-homovaline, like other β-amino acids, can adopt a wider range of conformations compared to its α-amino acid counterpart, valine. Computational studies on β-amino acids suggest that they can favor either extended or folded conformations depending on the solvent and neighboring residues.[7] The presence of the bulky isopropyl side chain on the β-carbon can sterically hinder bond rotation, potentially favoring a more extended, β-strand-like conformation, which is a key component of β-sheets that drive aggregation.[8]
How does β²-homovaline compare to its α-amino acid counterpart, valine, in terms of aggregation propensity?
While direct comparative studies on the aggregation of peptides containing β²-homovaline versus valine are limited, we can infer some general trends. Valine itself is a β-branched amino acid known to contribute to aggregation by promoting β-sheet formation.[9] The increased hydrophobicity of β²-homovaline due to the additional methylene group in the backbone likely enhances this effect, making peptides containing this residue more prone to aggregation.
What are the best practices for storing β²-homovaline-containing peptides to prevent aggregation?
Proper storage is crucial to maintain the integrity of your peptide. Here are some key recommendations:
-
Lyophilized Form: Store the peptide in its lyophilized form at -20°C or -80°C.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can promote aggregation, aliquot the peptide into smaller, single-use vials before freezing.
-
Solubilization for Storage: If you need to store the peptide in solution, use a solvent that ensures its complete dissolution, such as DMSO, and store at -80°C. Before use, thaw the aliquot and inspect for any signs of precipitation.
Experimental Protocols
Protocol 1: Stepwise Solid-Phase Peptide Synthesis (SPPS) of a β²-Homovaline-Containing Peptide with Aggregation-Disrupting Strategies
This protocol outlines a manual SPPS procedure incorporating techniques to mitigate on-resin aggregation.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh solution of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: 4 equivalents of Fmoc-protected amino acid, 4 equivalents of HBTU, and 8 equivalents of DIPEA in DMF.
-
Add the coupling solution to the resin and shake for 2 hours. For β²-homovaline, a longer coupling time (e.g., 4 hours or overnight) may be necessary.
-
Troubleshooting Step: If aggregation is suspected (poor resin swelling), switch to NMP as the solvent and consider adding 10% DMSO.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the peptide under vacuum.
-
Protocol 2: Purification of a Hydrophobic β²-Homovaline-Containing Peptide by RP-HPLC
This protocol provides a starting point for developing a purification method for your hydrophobic peptide.
-
Solubilization: Dissolve the crude peptide in a minimal amount of DMSO.
-
Column and Mobile Phases:
-
Column: C8 reversed-phase column (e.g., 5 µm, 100 Å, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the dissolved peptide.
-
Run a linear gradient from 5% to 95% B over 40 minutes.
-
Optimization: Adjust the gradient slope and initial/final concentrations of mobile phase B based on the retention time of your peptide.
-
-
Fraction Collection and Analysis: Collect fractions and analyze by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Diagrams
Caption: General pathway of peptide aggregation.
Caption: Troubleshooting workflow for aggregation issues.
Data Table
| Parameter | Recommendation for β²-Homovaline Peptides | Rationale |
| SPPS Solvent | NMP, or DMF with 10-20% DMSO | Disrupts hydrogen bonds, improves solvation of growing peptide chain. |
| Coupling Reagents | HBTU/DIPEA, HATU/DIPEA | Efficient coupling for sterically hindered amino acids. |
| Purification Column | C8 or C4 Reversed-Phase | Reduces hydrophobic interactions, potentially improving peak shape. |
| Initial Solubilization | DMSO, DMF, or DMA | Strong organic solvents to overcome hydrophobicity. |
| Storage | Lyophilized at -20°C or -80°C | Maximizes long-term stability and prevents aggregation in solution. |
References
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors involved in the stability of isolated β-sheets: Turn sequence, β-sheet twisting, and hydrophobic surface burial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization of (S)-Fmoc-β²-homovaline During Coupling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of racemization of (S)-Fmoc-β²-homovaline during peptide coupling reactions. As Senior Application Scientists, we understand the critical importance of maintaining stereochemical integrity for the biological activity of your peptides. This resource is designed to equip you with the knowledge to diagnose, prevent, and resolve issues related to racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a particular concern for (S)-Fmoc-β²-homovaline?
A1: Racemization is the loss of stereochemical purity at a chiral center, in this case, the α-carbon of the amino acid, leading to a mixture of L- and D-enantiomers.[1] The biological function of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids.[1] Even minor levels of racemization can result in diastereomeric peptide impurities that are challenging to separate and can drastically alter or diminish the peptide's therapeutic efficacy.[1][2][3][4]
For (S)-Fmoc-β²-homovaline, the risk of racemization is heightened due to the steric hindrance posed by the side chain. This steric bulk can slow down the desired coupling reaction, providing a larger window of opportunity for side reactions like racemization to occur.
Q2: What is the primary chemical mechanism behind racemization during peptide coupling?
A2: The most prevalent mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the activated carboxyl group of the N-protected amino acid cyclizes. The resulting planar structure of the oxazolone allows for the abstraction and re-addition of a proton at the α-carbon, which can occur from either face of the molecule, leading to a loss of the original stereochemistry.[1] A secondary, though less common, mechanism is direct enolization, where a strong base directly removes the α-proton of the activated amino acid, forming a planar enolate intermediate that can also lead to racemization upon reprotonation.[1]
Q3: Are β-amino acids like β²-homovaline more susceptible to racemization than α-amino acids?
A3: The susceptibility of β-amino acids to racemization can be complex. While the fundamental mechanisms are similar to those for α-amino acids, the different substitution pattern and conformational flexibility of β-amino acids can influence the rate of oxazolone formation and the acidity of the α-proton. The steric hindrance of β²-homovaline's side chain is a significant factor that can indirectly promote racemization by slowing down the main coupling reaction.
Troubleshooting Guide: High Levels of Racemization Detected
If you have identified significant racemization of your (S)-Fmoc-β²-homovaline residue post-synthesis, follow this systematic troubleshooting guide to pinpoint and rectify the issue.
Issue 1: Inappropriate Coupling Reagent or Additive Choice
The selection of the coupling reagent and any accompanying additives is paramount in controlling racemization.
-
Underlying Cause: Highly reactive coupling reagents, especially when used without racemization-suppressing additives, can accelerate the formation of the problematic oxazolone intermediate. Carbodiimides like DCC and DIC, if used alone, are known to cause significant racemization.[1] While efficient, uronium/aminium reagents such as HBTU and HATU can also induce racemization, particularly with sensitive or sterically hindered amino acids.[1][5]
-
Solution:
-
Employ Additives: Always use carbodiimides in conjunction with racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are effective at minimizing racemization.[6][7] They work by forming an active ester with the amino acid, which is less prone to cyclizing into an oxazolone.
-
Select Modern Reagents: Consider using third-generation uronium coupling reagents like COMU, which have shown superior performance in reducing racemization for challenging amino acids.[8] For sterically hindered couplings, phosphonium salts like PyBOP can also be effective.[9]
-
Issue 2: Suboptimal Reaction Conditions (Base, Temperature, Solvent)
The reaction environment plays a crucial role in the kinetics of both the desired coupling and the undesired racemization.
-
Underlying Cause & Solution:
-
Base: The choice and concentration of the base are critical. Strong, non-hindered bases can promote both oxazolone formation and direct enolization.
-
Temperature: Higher temperatures accelerate most chemical reactions, including racemization.[1]
-
Solvent: The polarity of the solvent can influence the rate of racemization.
-
Action: Where solubility permits, consider using less polar solvents or solvent mixtures to potentially reduce racemization.[1][12] N-methylpyrrolidone (NMP) is often a better choice than dimethylformamide (DMF) for its superior solvating properties, which can help prevent aggregation and facilitate coupling.[9]
-
-
Data-Driven Decisions: Coupling Reagent Performance
The following table summarizes the impact of different coupling systems on racemization levels for sensitive amino acids, providing a basis for informed reagent selection.
| Coupling System | Base | Racemization Level | Key Considerations |
| DIC / HOBt | DIPEA | Low | A classic and effective combination for suppressing racemization.[5] |
| DIC / Oxyma | DIPEA | Very Low | Oxyma is often considered superior to HOBt in reducing racemization.[13] |
| HBTU / HOBt | DIPEA | Moderate | Efficient, but can still lead to some racemization.[5] |
| HATU | DIPEA/Collidine | Low to Moderate | Very efficient, but temperature control is crucial.[13] |
| COMU | TMP | Very Low | A third-generation reagent showing excellent results for racemization-prone amino acids.[8] |
Visualizing the Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing the coupling of (S)-Fmoc-β²-homovaline to minimize racemization.
Caption: A logical workflow for troubleshooting high racemization levels.
Recommended Experimental Protocol
This protocol details a robust method for coupling (S)-Fmoc-β²-homovaline while minimizing the risk of racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
(S)-Fmoc-β²-homovaline (3-5 equivalents)
-
Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
2,4,6-Collidine (3-5 equivalents)
-
Reaction vessel
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform the standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide and wash thoroughly with DMF.[14]
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve (S)-Fmoc-β²-homovaline (3-5 eq.) and Oxyma (3-5 eq.) in DMF.
-
Add DIC (3-5 eq.) to the mixture.
-
Allow the solution to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the washed resin.
-
Add 2,4,6-collidine (3-5 eq.) to the reaction vessel.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at 0°C overnight.
-
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or another suitable test to confirm the completion of the coupling reaction. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.[15]
References
-
Robertson, M. J., et al. (2018). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Journal of Peptide Science, 24(5), e3079. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Sato, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5373. [Link]
-
T-A-L, T., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Darzi, E. R., et al. (2023). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 88(5), 3046-3053. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(14), 5313-5316. [Link]
-
Sato, K., et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. ResearchGate. [Link]
-
T-A-L, T., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
-
T-A-L, T., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
-
Sharma, A., et al. (2018). A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- Or β-carboxylic group. ResearchGate. [Link]
-
Reddy, P. S., et al. (2022). An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. Communications Chemistry, 5(1), 1-8. [Link]
-
Wan, S., & Danishefsky, S. J. (2018). Chemical Synthesis of Peptides and Proteins Bearing Base-Labile Post-Translational Modifications. Angewandte Chemie International Edition, 57(42), 13778-13788. [Link]
-
Lelais, G., & Seebach, D. (2004). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Current Opinion in Drug Discovery & Development, 7(6), 788-806. [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. bachem.com [bachem.com]
Technical Support Center: Navigating a-Fmoc Deprotection Challenges in β²-Amino Acid Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing β²-amino acids. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating hurdle: incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.
The unique stereochemical and conformational properties of β²-amino acids introduce specific challenges to solid-phase peptide synthesis (SPPS). Their increased steric bulk around the peptide backbone can significantly hinder the accessibility of the N-terminal Fmoc group, leading to incomplete deprotection and subsequent downstream synthetic failures. This guide is structured to provide you with a clear understanding of the underlying causes and to equip you with robust, field-proven strategies to overcome these obstacles.
Understanding the Challenge: The Steric Hurdle of β²-Amino Acids
The standard Fmoc deprotection reaction is a base-catalyzed β-elimination. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl group's β-carbon, initiating the cleavage of the protecting group.[1]
However, the presence of a substituent at the α-carbon in β²-amino acids creates a more sterically congested environment around the N-terminus compared to their α-amino acid counterparts. This steric hindrance can impede the approach of the piperidine base, slowing down the deprotection kinetics and, in some cases, preventing complete removal of the Fmoc group.
Fmoc_Peptide [label="Fmoc-NH-β²-Peptide-Resin"]; Proton_Abstraction [label="Proton Abstraction\nby Piperidine", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Carbanion Intermediate"]; Elimination [label="β-Elimination", shape=ellipse, fillcolor="#FFFFFF"]; Dibenzofulvene [label="Dibenzofulvene"]; Carbamic_Acid [label="Carbamic Acid Intermediate"]; Decarboxylation [label="Spontaneous\nDecarboxylation", shape=ellipse, fillcolor="#FFFFFF"]; Free_Amine [label="H₂N-β²-Peptide-Resin"]; Piperidine_Adduct [label="Dibenzofulvene-Piperidine\nAdduct"];
Fmoc_Peptide -> Proton_Abstraction [label=" + Piperidine"]; Proton_Abstraction -> Intermediate; Intermediate -> Elimination; Elimination -> Dibenzofulvene; Elimination -> Carbamic_Acid; Carbamic_Acid -> Decarboxylation; Decarboxylation -> Free_Amine [label="+ CO₂"]; Dibenzofulvene -> Piperidine_Adduct [label=" + Piperidine"]; }
Diagram 1: Mechanism of Fmoc deprotection.Incomplete deprotection leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. These deletion peptides are often difficult to separate from the target peptide, resulting in lower yields and compromised purity.[2]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the Fmoc deprotection of β²-amino acids in a question-and-answer format.
Q1: I'm observing a significant amount of a peptide that is missing the most recently added β²-amino acid in my final crude product. What is the likely cause?
This is a classic sign of incomplete Fmoc deprotection of the β²-amino acid in the preceding cycle. If the Fmoc group is not fully removed, the subsequent coupling reaction cannot proceed, leading to a deletion of that residue.
Initial Diagnostic Steps:
-
Review your deprotection protocol: Are you using standard conditions (e.g., 20% piperidine in DMF for 20 minutes)? These may be insufficient for sterically hindered β²-amino acids.
-
Check your reagents: Ensure your piperidine and DMF are of high quality and free of contaminants. Piperidine can degrade over time, and DMF can contain amine impurities that may affect the reaction.[3]
-
Assess resin loading: Overloading the resin can lead to steric crowding between peptide chains, further hindering reagent access.
Q2: How can I confirm that Fmoc deprotection is incomplete during the synthesis?
Real-time monitoring of the deprotection step is crucial for troubleshooting. Several methods can be employed:
-
Qualitative Ninhydrin (Kaiser) Test: This is a simple and rapid colorimetric test. After the deprotection step and subsequent washing, a small sample of the resin is heated with ninhydrin reagents. A strong blue color indicates the presence of free primary amines, signifying complete deprotection. A weak blue or yellow color suggests incomplete deprotection.
-
UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct released during deprotection has a strong UV absorbance.[] By collecting the deprotection solution and measuring its absorbance (typically around 301 nm), you can quantify the amount of Fmoc group removed.[5] If the absorbance is lower than expected based on your resin loading, deprotection is incomplete.
Q3: I've confirmed incomplete deprotection. What are the first adjustments I should make to my protocol?
For β²-amino acids, extending the deprotection time and/or increasing the frequency of the deprotection treatment is often the first and most effective solution.
| Parameter | Standard Protocol | Recommended Starting Point for β²-Amino Acids |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Treatment Time | 1 x 20 min or 2 x 10 min | 2 x 20 min or 3 x 15 min |
| Temperature | Room Temperature | Room Temperature |
Rationale: The increased steric hindrance of β²-amino acids slows the reaction kinetics. Providing more time for the piperidine to access and react with the Fmoc group can significantly improve the deprotection efficiency.
Q4: I've extended the deprotection time, but I'm still seeing incomplete removal. What's the next step?
If extended piperidine treatment is insufficient, a more potent deprotection reagent or a combination of reagents can be employed. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be highly effective for removing sterically hindered Fmoc groups.[6]
Recommended "Difficult Sequence" Deprotection Cocktails:
| Reagent Cocktail | Concentration | Typical Treatment Time | Key Considerations |
| DBU/Piperidine in DMF | 2% DBU / 2% Piperidine (v/v) | 2 x 5-10 min | The piperidine acts as a scavenger for the dibenzofulvene byproduct.[6] |
| DBU in DMF | 2% DBU (v/v) | 2 x 5 min | Requires thorough washing to remove the reactive dibenzofulvene byproduct.[7] |
Caution: DBU is a very strong base and can promote side reactions, such as aspartimide formation if Asp is present in the sequence.[6] It is recommended to use DBU-based cocktails judiciously and only when necessary.
Start [label="Incomplete Fmoc Deprotection of β²-Amino Acid Suspected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirm [label="Confirm with Ninhydrin Test or UV-Vis Monitoring"]; Standard_Protocol [label="Extend Deprotection Time with 20% Piperidine/DMF"]; Re_evaluate [label="Re-evaluate with Ninhydrin/UV-Vis"]; Stronger_Base [label="Use a Stronger Base Cocktail (e.g., 2% DBU/2% Piperidine in DMF)"]; Final_Check [label="Final Confirmation of Complete Deprotection"]; Proceed [label="Proceed with Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Confirm; Confirm -> Standard_Protocol [label="Incomplete"]; Standard_Protocol -> Re_evaluate; Re_evaluate -> Stronger_Base [label="Still Incomplete"]; Re_evaluate -> Proceed [label="Complete"]; Stronger_Base -> Final_Check; Final_Check -> Proceed [label="Complete"]; }
Diagram 2: Troubleshooting workflow for incomplete Fmoc deprotection.Frequently Asked Questions (FAQs)
Q: Can I increase the concentration of piperidine to improve deprotection?
While you can increase the piperidine concentration (e.g., to 30-50%), this is often less effective than extending the reaction time or using a stronger base like DBU for sterically hindered residues. High concentrations of piperidine can also increase the risk of side reactions.
Q: I'm concerned about diketopiperazine formation with my β²-amino acid sequence. How can I minimize this?
Diketopiperazine formation is a known side reaction, particularly with β-amino acids, that can occur after the deprotection of the second amino acid in the sequence.[3] It involves the intramolecular cyclization of the dipeptide to form a stable six-membered ring, cleaving the peptide from the resin.
Strategies to Minimize Diketopiperazine Formation:
-
Use a more sterically hindered resin: 2-Chlorotrityl chloride (2-CTC) resin is less prone to diketopiperazine formation than Wang or Rink amide resins.
-
Introduce the third amino acid quickly: After deprotecting the second residue, proceed immediately to the coupling of the third amino acid to minimize the time the free N-terminus is available to cyclize.
-
Use specialized coupling conditions: For the third amino acid coupling, using a pre-activated ester or a highly efficient coupling reagent can help drive the desired intermolecular reaction over the intramolecular cyclization.
Q: Are there any other factors that can contribute to incomplete deprotection?
Yes, several other factors can play a role:
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and aggregate, physically blocking the deprotection reagent. If you suspect aggregation, consider using a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding a chaotropic agent like a low concentration of guanidinium chloride.
-
Poor Resin Swelling: Ensure the resin is fully swollen in the synthesis solvent before starting the synthesis. Inadequate swelling restricts reagent access to the peptide chains.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
To the resin-bound peptide, add a solution of 20% piperidine in DMF (v/v).
-
Agitate the mixture at room temperature for 20 minutes.
-
Drain the deprotection solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: "Difficult Sequence" Fmoc Deprotection with DBU
-
To the resin-bound peptide, add a solution of 2% DBU and 2% piperidine in DMF (v/v).
-
Agitate the mixture at room temperature for 10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (7-10 times) to ensure complete removal of the reagents.
Protocol 3: Qualitative Ninhydrin (Kaiser) Test
-
After the final DMF wash of the deprotection step, take a small sample of the resin (a few beads).
-
Wash the resin sample with ethanol and then with dichloromethane and allow it to dry.
-
Add 2-3 drops of each of the following ninhydrin solutions to the resin sample:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads and the solution. A dark blue color indicates a positive result (free primary amine). A yellow or faint blue color indicates a negative or incomplete result.
References
-
Vapourtec. (2022, September 12). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. Retrieved from [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
- Fields, C. G., & Fields, G. B. (1994). Side-reactions in solid-phase peptide synthesis. In Peptide Synthesis Protocols (pp. 29-44). Humana Press.
-
MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
American Chemical Society. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
ResearchGate. (n.d.). Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... Retrieved from [Link]
- American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
-
Biotage. (2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides. Retrieved from [Link]
- Wellings, D. A., & Atherton, E. (1997). Standard Fmoc protocols. Methods in enzymology, 289, 44–67.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting epimerization and hydrolysis in microwave-assisted Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(3), 143–148.
- Google Patents. (n.d.). WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
-
GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]
- Royal Society of Chemistry. (2016). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry.
-
ResearchGate. (n.d.). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Retrieved from [Link]
- Wade, J. D., Bedford, J., Sheppard, R. C., & Tregear, G. W. (1991). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. Peptide research, 4(4), 194–199.
-
ResearchGate. (n.d.). Improved Preparation of Amyloid-?? Peptides Using DBU as N??-Fmoc Deprotection Reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]
- Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545.
-
ResearchGate. (n.d.). DKP formation mechanism. Retrieved from [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. mdpi.com [mdpi.com]
- 5. vapourtec.com [vapourtec.com]
- 6. peptide.com [peptide.com]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
side reactions associated with β²-homovaline in peptide synthesis
Technical Support Center: β²-Homovaline in Peptide Synthesis
Welcome to the technical support center for the successful incorporation of β²-homovaline into your peptide sequences. As pioneers in peptide synthesis, we understand that non-canonical amino acids, particularly sterically hindered β-amino acids like β²-homovaline, present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights, troubleshooting protocols, and validated solutions to navigate the complexities of β²-homovaline chemistry.
Frequently Asked Questions (FAQs)
Q1: What makes the incorporation of β²-homovaline into a peptide sequence challenging?
The primary challenge stems from its structure: it is a β-amino acid with a bulky isopropyl side chain at the β-position. This creates significant steric hindrance around the reacting carboxyl and amino groups, which can lead to sluggish or incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS).[1][2] Standard coupling protocols that are efficient for α-amino acids often fail or provide low yields when applied to β²-homovaline.
Q2: What is the most common side reaction I should be aware of when using β²-homovaline?
The most prevalent issue is incomplete coupling , leading to deletion sequences (peptides missing the β²-homovaline residue). This is a direct consequence of the steric bulk of the isopropyl side chain hindering the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the resin.[3]
Q3: Can epimerization occur at the chiral β-carbon of β²-homovaline during synthesis?
Yes, epimerization is a potential risk.[4][5][6] The activation of the carboxyl group can lead to the formation of intermediates (like oxazolones in α-amino acids) that facilitate the abstraction of the proton on the chiral carbon. While the mechanism is different for β-amino acids, the principle remains: harsh activation conditions or extended exposure to base can increase the risk of losing stereochemical integrity. This is particularly problematic as the resulting diastereomeric peptide is often difficult to separate via standard HPLC.[4][6]
Q4: How does the presence of β²-homovaline in a sequence affect peptide aggregation?
The hydrophobic isopropyl side chain of β²-homovaline can contribute to inter-chain aggregation on the solid support, especially in hydrophobic sequences.[7][8] This can physically block reactive sites, leading to poor coupling yields and incomplete deprotection of the Fmoc group.
Troubleshooting Guides & In-Depth Solutions
Issue 1: Incomplete or Failed Coupling of Fmoc-β²-homovaline
Symptoms:
-
Positive (blue) Kaiser test after the coupling step, indicating unreacted free amines.[9]
-
Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the deletion sequence.
Causality: The steric hindrance from the β-isopropyl group slows down the kinetics of the acylation reaction. Standard coupling reagents may not be potent enough, or the reaction time may be insufficient to drive the reaction to completion.
Solutions & Protocols:
-
Optimize Coupling Reagents: For sterically hindered amino acids, stronger coupling reagents are required. Carbodiimide-based reagents like DIC, especially when used alone, are often insufficient. Uronium/aminium salts are highly recommended.
Coupling Reagent Class Mechanism & Rationale for β²-homovaline DIC/HOBt Carbodiimide/Additive Forms a reactive HOBt-ester. Moderately effective, but may require extended reaction times or double coupling. HBTU/HATU Uronium/Aminium Salt Forms highly reactive HOBt/HOAt-esters. HATU is generally superior for hindered couplings due to the formation of the OAt-ester, which is more reactive and less prone to side reactions.[7][10] COMU Uronium Salt (Oxime-based) Considered one of the most efficient coupling reagents. It generates a highly reactive active ester and is known to suppress epimerization effectively. Excellent choice for difficult couplings. -
Extend Reaction Time & Implement Double Coupling: A single coupling for 1-2 hours may not be enough.
-
Initial Coupling: Perform the first coupling for at least 2-4 hours.
-
Monitoring: After the first coupling, take a small sample of the resin beads and perform a Kaiser test.[9]
-
Double Coupling: If the test is positive, drain the reaction vessel and perform a second coupling with a fresh solution of activated Fmoc-β²-homovaline for another 2-4 hours.
-
-
Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can provide the necessary activation energy to overcome the steric barrier. However, be cautious, as higher temperatures can also increase the risk of epimerization.[11] This should be used as a secondary strategy if reagent optimization and double coupling are insufficient.
Caption: Workflow for addressing incomplete coupling of β²-homovaline.
Issue 2: Potential for Epimerization
Symptoms:
-
Crude peptide shows a doublet or broadened peak in the HPLC chromatogram.
-
MS analysis shows a peak with the correct mass, but the product is difficult to purify, and the fractions show inconsistent bioactivity.
Causality: The α-proton of the activated β-amino acid ester is susceptible to abstraction by base (e.g., DIEA/DIPEA) present in the coupling reaction. This forms a planar enolate intermediate, which can be re-protonated from either face, leading to a mixture of diastereomers.[4][5]
Caption: Simplified mechanism of epimerization at the chiral β-carbon.
Solutions & Protocols:
-
Use a Less Hindered Base: Instead of Diisopropylethylamine (DIEA), consider using a less sterically hindered and less basic tertiary amine like N-methylmorpholine (NMM) to minimize proton abstraction.
-
In Situ Neutralization Protocols: Use a base in stoichiometric amounts rather than in large excess. For couplings using carbodiimides, pre-forming the symmetric anhydride or HOBt/HOAt ester before adding the resin and base can reduce the time the activated amino acid is exposed to basic conditions.
-
Choose Epimerization-Suppressing Reagents:
-
The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 6-Cl-HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) is known to suppress racemization.[7] These additives form active esters that are less prone to epimerization than other intermediates.
-
Reagents like COMU are inherently designed to minimize epimerization.
-
This protocol is designed for a 0.1 mmol synthesis scale.
-
Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in high-quality, amine-free DMF for 20 minutes. Drain the DMF.
-
Reagent Solution Preparation: In a separate vessel, dissolve the following in 2 mL of DMF:
-
Fmoc-L-β²-homovaline (4 equivalents, 0.4 mmol)
-
COMU (4 equivalents, 0.4 mmol)
-
-
Activation: Add N-methylmorpholine (NMM) (8 equivalents, 0.8 mmol) to the reagent solution. Allow the mixture to pre-activate for 2-3 minutes.
-
Coupling: Add the activated reagent solution to the resin. Agitate the reaction vessel at room temperature for 4 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents.
-
Monitoring: Perform a Kaiser test. If necessary, proceed with a second coupling using the same protocol.
References
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
-
Epimerisation in Peptide Synthesis. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
-
Epimerisation in Peptide Synthesis. PubMed, National Center for Biotechnology Information. [Link]
-
(PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
Design and synthesis of beta-peptides with biological activity. PubMed, National Center for Biotechnology Information. [Link]
-
Unparalleled Solid Phase Peptide Peptide Synthesis. CEM Corporation. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed, National Center for Biotechnology Information. [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed, National Center for Biotechnology Information. [Link]
-
Highly Sterically Hindered Peptide Bond Formation. Thieme. [Link]
Sources
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. cem.hu [cem.hu]
optimizing HATU/HBTU coupling for sterically hindered β-amino acids
Technical Support Center: Optimizing HATU/HBTU Coupling for Sterically Hindered -Amino Acids
Status: Operational Ticket Focus: High-Steric Hindrance Peptide Coupling Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The -Amino Acid Challenge
Coupling sterically hindered
The Failure Mode: Standard protocols often fail not because the chemistry is wrong, but because the activation rate does not match the coupling rate .[1] This mismatch leads to two primary artifacts:
-
Guanidinylation: The unreacted amine attacks the uronium reagent (HATU/HBTU) instead of the activated acid.[1]
-
Epimerization: Prolonged activation times expose the
-proton (or -position in specific precursors) to base-mediated abstraction.[1]
This guide provides the corrective protocols to synchronize these rates.
Core Logic: HATU vs. HBTU
Q: Why is HBTU failing for my hindered
A: HBTU relies on HOBt (1-hydroxybenzotriazole) as the leaving group.[1][2] For sterically unencumbered couplings, this is sufficient.[1] However, for hindered
The HATU Advantage (The "Neighboring Group" Effect): HATU generates an OA t (7-azabenzotriazole) active ester.[1] The nitrogen atom at the 7-position of the benzotriazole ring provides anchimeric assistance (neighboring group participation).[1] It forms a hydrogen bond with the incoming amine, effectively "pulling" the nucleophile toward the carbonyl center.[1] This increases the coupling rate by approximately 10-100x compared to HBTU, which is critical when sterics are fighting against you.[1]
Visual Analysis: The HATU Activation Mechanism
Figure 1: The mechanism of HATU activation. Note the transition state where the pyridine nitrogen (N-7) stabilizes the incoming amine, lowering the activation energy for hindered substrates.[1]
Critical Troubleshooting: The Guanidinylation Trap
Q: I see a mass shift of +99 Da (or +100 Da) on my LC-MS. What is this?
A: This is the signature of Guanidinylation .[1]
-
Cause: The reaction between the free amine (N-terminus) and the uronium salt (HATU/HBTU) is faster than the reaction between the amine and the hindered carboxylic acid.[1]
-
Scenario: This happens when you mix everything together (Acid + Base + HATU + Amine) simultaneously, or if you use excess HATU.[1]
-
The Fix: You must Pre-activate the acid.[1]
Data Table: Side Reaction Diagnostics
| Symptom (LC-MS) | Diagnosis | Root Cause | Corrective Action |
| [M+99] (HATU) or [M+100] (HBTU) | Guanidinylation | Amine attacked Coupling Reagent. | 1. Reduce HATU to 0.95 eq vs Acid.2. Pre-activate Acid + HATU + Base for 2 mins before adding amine.[1] |
| [M+H] (Correct Mass) but low yield | Slow Kinetics | Steric bulk preventing attack.[1] | Switch solvent to NMP (N-methylpyrrolidone) or use HOAt additive.[1] Increase Temp to 45°C (if not Cys/His). |
| [M+H] (Multiple Peaks) | Epimerization | Base exposure too long or too strong.[1] | Use TMP (2,4,6-Collidine) instead of DIEA.[1] Reduce pre-activation time to <2 mins. |
| [M-18] | Intramolecular cyclization.[1] | High risk in |
Optimized Protocol for Hindered -Amino Acids
Directive: Do not use standard SPPS (Solid Phase Peptide Synthesis) automated protocols. Manual intervention is required for these residues.[1]
Reagents:
-
Coupling Reagent: HATU (0.95 – 1.0 equivalents relative to Acid).[1] Never use excess.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Collidine) for extremely base-sensitive chiral centers.[1]
-
Solvent: DMF (Standard) or NMP (Superior for hindered/aggregated sequences).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the hindered
-amino acid (3.0 eq relative to resin) in minimal NMP. -
Activation (The Critical Step):
-
Coupling:
-
Double Coupling (Recommended):
Decision Logic: Troubleshooting Flowchart
Use this logic gate to determine your next experimental move.
Figure 2: Decision tree for troubleshooting coupling failures based on LC-MS data.
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive.[1][4][5][6] Journal of the American Chemical Society.[1]
-
Significance: The seminal paper establishing the "HOAt effect" and the superiority of HATU over HBTU for hindered couplings.[1]
-
-
Albericio, F., et al. (2018).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [1]
- Significance: Comprehensive review detailing the mechanism of guanidinylation side reactions and the importance of stoichiometry.
-
Seebach, D., et al. (2004).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.[1]
-
Significance: Foundational work on the synthesis and handling of
-amino acids and their specific folding/steric properties.[1]
-
Sources
- 1. HBTU - Wikipedia [en.wikipedia.org]
- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. americapeptides.com [americapeptides.com]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
Technical Support Center: Solvent Choice and Coupling Efficiency of (S)-Fmoc-β²-homovaline
Welcome to the technical support center for optimizing the incorporation of (S)-Fmoc-β²-homovaline in solid-phase peptide synthesis (SPPS). This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your peptide synthesis.
The unique structure of β-amino acids, like (S)-Fmoc-β²-homovaline, introduces valuable conformational constraints into peptides, making them of great interest in drug discovery. However, the β-substitution and the steric bulk of the valine side chain present significant challenges to achieving high coupling efficiencies. This guide focuses on the critical role of solvent selection in overcoming these hurdles.
Frequently Asked Questions (FAQs)
Part 1: Fundamentals of Solvent Selection
Q1: Why is solvent choice so critical for the coupling of (S)-Fmoc-β²-homovaline?
The success of any solid-phase peptide synthesis (SPPS) hinges on the reaction environment, which is dictated by the solvent.[1] For sterically hindered amino acids like (S)-Fmoc-β²-homovaline, the solvent's role is even more pronounced for two primary reasons:
-
Solvation of the Peptide-Resin Complex : The solvent must effectively solvate the growing peptide chain attached to the solid support.[2] Inadequate solvation leads to the collapse of the peptide chain and inter-chain aggregation, physically blocking the N-terminal amine and preventing the incoming activated amino acid from reaching it. This is a common cause of truncated sequences and low yields.[3]
-
Solubility of Reagents : The Fmoc-protected amino acid and coupling reagents must be fully dissolved to be reactive.[4] While most standard reagents are soluble in common SPPS solvents, the properties of the solvent can influence the stability and reactivity of these reagents.[2]
(S)-Fmoc-β²-homovaline's structure makes it prone to aggregation, and its bulky nature slows down the kinetics of the coupling reaction. The right solvent mitigates these issues by maintaining the peptide chain in an extended conformation and facilitating the approach of the reactants.
Q2: What are the primary solvents used in Fmoc-SPPS and what are their key properties?
The most commonly used solvents in Fmoc-SPPS are polar aprotic solvents.[5] The choice among them involves a trade-off between solvating power, cost, and safety.
| Solvent | Key Properties & Characteristics | Common Issues |
| N,N-Dimethylformamide (DMF) | The historical workhorse and most common solvent for SPPS.[6] Good solvation for a wide range of peptide sequences. | Can decompose over time to form dimethylamine, which can cause premature Fmoc-deprotection. Recently classified as a reprotoxic substance, leading to restrictions on its use.[7] |
| N-Methyl-2-pyrrolidone (NMP) | Generally considered to have superior solvating properties compared to DMF, especially for complex and aggregation-prone sequences.[2][8] | More expensive than DMF. Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF.[2] Also classified as a substance of very high concern (SVHC). |
| Dichloromethane (DCM) | Good at swelling polystyrene-based resins.[2] Often used in Boc-chemistry. | Seldom used in Fmoc chemistry as it can react with piperidine.[2] It is a poor solvent for growing peptide chains, which can lead to aggregation and difficult couplings.[2] |
Q3: How does the solvent affect resin swelling and why is this important?
Resin swelling is the process where the polymer matrix of the solid support expands upon contact with a solvent. This is a critical first step in SPPS. An appropriately swelled resin allows reagents to freely diffuse through the polymer beads to the sites of peptide chain elongation.
Different solvents have varying abilities to swell different types of resins. Polystyrene-based resins, for example, swell well in solvents like DCM and NMP.[2][9] If the resin is not adequately swollen, the reactive sites within the bead become inaccessible, leading to drastically reduced coupling efficiency and an increase in deletion sequences. The ideal solvent will not only swell the resin but also effectively solvate the growing peptide chain attached to it.[1]
Part 2: Troubleshooting Common Coupling Problems
Q4: My coupling efficiency for (S)-Fmoc-β²-homovaline is low in DMF. What could be the cause and what is my first troubleshooting step?
Low coupling efficiency for a sterically hindered residue like β²-homovaline in DMF is a common issue.
Potential Causes:
-
Steric Hindrance: The primary reason is the inherent difficulty of forming a peptide bond with the bulky β²-homovaline.
-
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, preventing access to the N-terminus.
-
Suboptimal Activation: The coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the β²-homovaline.
Troubleshooting Workflow:
Troubleshooting Decision Tree
First Troubleshooting Step: Before changing multiple parameters, the simplest first step is to perform a double coupling . This involves repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling. This often drives the reaction to completion without the need to fundamentally change the protocol.
Q5: I'm observing signs of peptide aggregation. Can changing the solvent help, and which solvent should I try?
Yes, changing the solvent is one of the most effective strategies to combat peptide aggregation.[3] Aggregation occurs when peptide chains interact with each other via hydrogen bonds, collapsing onto the resin and making the N-terminus inaccessible.
Solvent-Based Solutions:
-
Switch to NMP: N-methyl-2-pyrrolidone (NMP) is often superior to DMF in solvating and breaking up secondary structures of aggregating peptides.[3][8] Its ability to disrupt hydrogen bond networks can keep the peptide chains extended and accessible.
-
Use "Magic Mixtures": For particularly stubborn aggregation, solvent mixtures containing DMSO can be employed.[2] A common example is a mixture of NMP and DMSO. DMSO is an excellent hydrogen bond disrupter.
-
Chaotropic Salts: In extreme cases, adding a low concentration of a chaotropic salt like LiCl to the coupling solvent can help to break up aggregates, although this should be done with caution as it can affect other aspects of the synthesis.
Q6: Are there solvent mixtures that can enhance coupling efficiency for difficult amino acids like β²-homovaline?
Yes, solvent mixtures can be highly effective. The rationale is to combine the advantageous properties of different solvents. For instance, a mixture of DCM and DMF has been reported to be superior to either DMF or NMP alone in certain contexts.[2] For sequences prone to aggregation, mixtures containing DMSO are beneficial.[2] When dealing with a sterically hindered residue, a solvent system that maximizes both resin swelling and peptide chain solvation is ideal. A mixture of NMP/DCM/DMF (1:1:1) has been used to this end.[8]
Part 3: Advanced Strategies and Alternative Solvents
Q7: When should I consider switching from DMF to NMP? What are the pros and cons?
Consider switching from DMF to NMP when you are synthesizing long peptides, hydrophobic sequences, or peptides known to aggregate.[3] The superior solvating power of NMP can significantly improve the purity and yield in these cases.[2][3]
-
Pros of switching to NMP:
-
Cons of switching to NMP:
Q8: What are "green" solvent alternatives for SPPS and are they effective for coupling sterically hindered residues?
Due to the toxicity and environmental concerns associated with traditional SPPS solvents like DMF and NMP, there is a significant research effort to identify "greener" alternatives.[5][7] Some promising candidates include:
-
2-Methyltetrahydrofuran (2-MeTHF) [11]
-
Propylene Carbonate (PC) [10]
-
Dipropyleneglycol dimethylether (DMM) [12]
The effectiveness of these solvents for coupling sterically hindered residues is an active area of investigation. While some, like NBP, have shown performance comparable to DMF in certain syntheses, they may require optimization of coupling reagents and reaction times.[7][10] For a challenging coupling like that of (S)-Fmoc-β²-homovaline, it is advisable to first optimize the reaction using established solvents (DMF, NMP) before transitioning to a greener alternative, unless a validated protocol for that specific residue exists.
Q9: How do additives like HOBt or Oxyma Pure interact with the solvent to improve coupling?
Coupling additives like 1-Hydroxybenzotriazole (HOBt) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are crucial for efficient and low-racemization peptide bond formation, particularly when using carbodiimide activators like DIC or EDC.[13]
Their primary role is to form an active ester with the Fmoc-amino acid. This active ester is more reactive and less prone to side reactions than the O-acylisourea intermediate formed with the carbodiimide alone. The solvent plays a key role by ensuring all components—the Fmoc-amino acid, the coupling reagent, and the additive—are fully dissolved and can interact efficiently to form this critical intermediate. Furthermore, a good solvent will stabilize the active ester until it can react with the N-terminal amine of the peptide chain. The efficiency of coupling reagents is intrinsically linked to the active ester they generate, with the order of reactivity often being OAt > Oxyma Pure > OBt.[14]
Experimental Protocols & Workflows
Standard Coupling Protocol for (S)-Fmoc-β²-homovaline
This protocol assumes a 0.1 mmol synthesis scale on a standard polystyrene resin.
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., NMP) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in the chosen solvent (e.g., NMP) for 5-10 minutes. Repeat once.
-
Washing: Wash the resin extensively with the chosen solvent (e.g., NMP, 5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, dissolve (S)-Fmoc-β²-homovaline (4 equivalents, 0.4 mmol), a coupling reagent (e.g., HATU, 3.9 equivalents, 0.39 mmol), and a base (e.g., DIPEA, 8 equivalents, 0.8 mmol) in the chosen solvent (e.g., NMP).
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with the chosen solvent (e.g., NMP, 5-7 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
Fmoc-SPPS Cycle Diagram
General Fmoc-SPPS Workflow
References
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 4(2), 95-101. Retrieved from [Link]
-
López, J., et al. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(4), 486-495. Retrieved from [Link]
-
Amblard, M., et al. (2020). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. Retrieved from [Link]
-
Kumar, A., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 26(23), 7356. Retrieved from [Link]
-
Galati, M., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. International Journal of Molecular Sciences, 24(12), 10411. Retrieved from [Link]
- Malde, A., et al. (2019). Solvent system for solid phase peptide synthesis. Google Patents.
-
GYROS PROTEIN TECHNOLOGIES. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Retrieved from [Link]
-
Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5571-5576. Retrieved from [Link]
-
Martin, V., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Peptide Science, 113(4), e24213. Retrieved from [Link]
-
Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 61(19), 6617-6622. Retrieved from [Link]
-
Katritzky, A. R., et al. (1996). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 61(19), 6617-6622. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). FMOC-L-valine. PubChem Compound Summary for CID 688217. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]
-
ResearchGate. (n.d.). The formation and hydrolysis of the active ester made from α-amino acid.... Retrieved from [Link]
-
Gyros Protein Technologies. (2023). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]
Sources
- 1. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bachem.com [bachem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
analytical HPLC methods for purity assessment of β²-homovaline peptides
Welcome to the technical support center for the analytical purity assessment of β²-homovaline-containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by peptides incorporating non-native amino acids. The presence of a β²-homovaline residue introduces specific conformational and physicochemical properties that demand a nuanced approach to standard HPLC method development and troubleshooting.
This resource provides field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions and concepts to build a framework for understanding the unique chromatographic behavior of β²-homovaline peptides.
Q1: Why are peptides containing β²-homovaline more challenging to analyze by RP-HPLC than standard α-peptides?
A1: The challenges arise from fundamental structural differences. Unlike α-amino acids, the β²-homovaline has an additional carbon in its backbone, shifting the side chain's position. This modification can significantly impact the peptide's overall properties in several ways relevant to chromatography:
-
Altered Secondary Structure: β-amino acids are known to induce more stable and different types of secondary structures (e.g., helices, sheets) compared to their α-peptide counterparts.[1][2] This conformational rigidity can affect how the peptide interacts with the stationary phase, potentially leading to unexpected elution patterns or peak shapes.
-
Modified Hydrophobicity: While homovaline's side chain is hydrophobic, its presentation due to the altered backbone can change the peptide's overall hydrophobic moment and accessibility to the C18 stationary phase.[3][4] This means hydrophobicity prediction models based on α-amino acid retention times may not be accurate.
-
Potential for Diastereomeric Impurities: The synthesis of β²-homovaline can introduce an additional chiral center. If not perfectly controlled, this can lead to diastereomeric impurities that are structurally very similar to the main peptide but may have different biological activities. Resolving these closely related species is a significant chromatographic challenge.[5][6]
Q2: What is a good starting point for column and mobile phase selection for a new β²-homovaline peptide?
A2: For initial method development, it is best to start with a robust, general-purpose peptide method and optimize from there. High-performance liquid chromatography (HPLC) is the standard for peptide purity analysis.[7]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale & Explanation |
| Column Chemistry | C18 (silica-based) | The gold standard for peptide separations due to its hydrophobic selectivity.[6][7] |
| Pore Size | 100-130 Å | Appropriate for most synthetic peptides up to ~40 residues, allowing good diffusion into pores.[6] |
| Particle Size | < 3 µm (for UHPLC) or 3-5 µm (for HPLC) | Smaller particles provide higher efficiency and better resolution. |
| Dimensions | 2.1 or 4.6 mm ID x 100-250 mm Length | A 150 mm length is a good starting point. Longer columns offer more resolution for complex samples. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is a strong ion-pairing agent that sharpens peaks by masking residual silanol interactions on the silica surface and providing a counter-ion for basic residues.[8][9] This is critical for achieving good peak symmetry. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | ACN is the most common organic modifier for peptide separations, offering good resolving power and lower viscosity than other solvents.[10] |
| Detection | UV at 210-230 nm | This wavelength range allows for the detection of the peptide backbone (amide bonds) and is suitable for purity analysis where all components must be detected.[11] |
| Column Temperature | 40-60 °C | Elevated temperatures can improve peak shape, reduce viscosity (lowering backpressure), and sometimes alter selectivity, which can be beneficial for resolving difficult peaks.[12] |
Q3: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) as a mobile phase additive?
A3: The choice depends on your detector.
-
For UV-based purity analysis, 0.1% TFA is strongly recommended. TFA is a superior ion-pairing agent to FA.[8] It effectively protonates surface silanols and provides a counter-ion for basic residues in the peptide, which minimizes secondary ionic interactions that cause peak tailing.[8][9]
-
For LC-MS applications, Formic Acid (FA) is preferred. TFA is a notorious ion-suppressing agent in mass spectrometry, significantly reducing signal intensity.[9][13][14] While FA (typically 0.1%) is a weaker acid and may result in broader peaks or lower resolution on traditional columns, it is volatile and compatible with MS detection.[8] If using FA, consider columns with modified surfaces (e.g., positively charged hybrids) designed to provide good peak shape without strong ion-pairing agents.[8]
Q4: What are System Suitability Tests (SSTs) and why are they critical?
A4: System Suitability Tests are a series of checks defined in pharmacopeias like the USP to ensure the entire chromatographic system (instrument, column, mobile phase) is performing correctly before sample analysis.[8] They are a non-negotiable part of any validated method. Running SSTs ensures that your results are reproducible and accurate. If SSTs fail, any data collected is invalid.[8] Key parameters include resolution between critical pairs, peak tailing factor, and precision of replicate injections.[7][8]
Troubleshooting Guide
This section is structured to provide solutions for specific problems you might encounter during your analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Observation: The main peptide peak is not symmetrical. It has a "tail" extending from the back or is "fronting" on the leading edge.
-
Impact: Tailing significantly impacts the accurate integration of the main peak and can obscure small, closely eluting impurities, leading to inaccurate purity calculations.
-
Potential Causes & Solutions:
-
Cause: Secondary Ionic Interactions. This is the most common cause of peak tailing for basic peptides. Positively charged residues (like Lys, Arg, His) are interacting with negatively charged residual silanol groups on the silica stationary phase.
-
Cause: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion (typically fronting, but can also cause tailing).
-
Solution: Reduce the injection volume or dilute the sample concentration and reinject. If the peak shape improves, the original injection was overloaded.
-
-
Cause: Column Contamination or Degradation. A partially blocked inlet frit or a void at the head of the column can cause physical distortions of the peak shape for all analytes.
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit) to remove particulates from the inlet frit. If this does not resolve the issue, the column may be permanently damaged and should be replaced.
-
-
Cause: Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger (i.e., higher percentage of organic) than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks.
-
Solution: Whenever possible, dissolve and inject your peptide sample in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).[15]
-
-
Problem 2: Low Resolution Between the Main Peptide and Impurities
-
Observation: The main peptide peak and a key impurity are not baseline-separated (Resolution (Rs) < 1.5). This is common with process-related impurities like diastereomers or deletion sequences.[11]
-
Impact: Co-elution makes accurate quantification of the impurity impossible and compromises the reported purity value of the Active Pharmaceutical Ingredient (API). A resolution of ≥ 2.0 is often a target for method validation.[7]
-
Potential Causes & Solutions:
-
Cause: Gradient is Too Steep. A rapid increase in the organic solvent concentration does not allow sufficient time for the analytes to interact with the stationary phase, resulting in poor separation.
-
Solution: Decrease the gradient slope. This is the most powerful tool for improving peptide resolution. If your peptide elutes at 40% ACN during a fast scouting gradient, try running a much shallower gradient around that point (e.g., 30-50% ACN over 30-60 minutes). A change of 0.5-1% ACN per minute is a good starting point for optimization.[10]
-
-
Cause: Sub-optimal Selectivity. The column chemistry and mobile phase are not providing enough difference in retention for the two components.
-
Solution 1: Change Column Temperature. Varying the temperature between 30°C and 60°C can alter the conformation of the peptide and its interaction with the stationary phase, sometimes dramatically changing selectivity.
-
Solution 2: Change Organic Modifier. While ACN is standard, try substituting it with methanol. This will significantly alter selectivity, although it will also increase backpressure.
-
Solution 3: Screen Different Stationary Phases. If resolution is still poor, the C18 chemistry may not be suitable. Try a C8 (less retentive) or a Phenyl-Hexyl phase, which offers alternative π-π interactions and can provide unique selectivity for peptides containing aromatic residues.[7]
-
-
Problem 3: Sample Carryover (Ghost Peaks)
-
Observation: When you inject a blank (sample diluent), you see a small peak at the same retention time as your main peptide from the previous injection.
-
Impact: Carryover leads to artificially high results for subsequent samples and can cause a method to fail validation for limit of quantitation (LOQ) and accuracy. Peptides, especially hydrophobic ones, are known to be "sticky".[12]
-
Potential Causes & Solutions:
-
Cause: Adsorption in the Autosampler. The peptide is sticking to surfaces in the injection needle, sample loop, or valve.
-
Solution: Optimize the needle wash procedure in your autosampler method. Use a wash solvent that is stronger than the mobile phase. A mixture containing a high percentage of organic solvent (ACN or isopropanol) with an acid (TFA or FA) is effective. Some methods may require multiple wash cycles or the use of solvents like trifluoroethanol in the wash solution to effectively remove strongly adsorbed peptides.[16][17]
-
-
Cause: Strong Retention on the Column. The peptide is not fully eluting from the analytical column during the gradient.
-
Solution: Add a high-organic wash step at the end of each gradient. After the main peak has eluted, ramp the organic mobile phase (Solvent B) to 90-95% and hold for several column volumes. This will strip strongly retained material from the column before re-equilibration.
-
-
Cause: Sample Adsorption to Vials. Peptides can adsorb to glass or standard polypropylene vials, leading to inaccurate quantification and carryover issues.[18]
-
Solution: Use low-adsorption or "protein-saver" vials, which have a modified surface to minimize non-specific binding.
-
-
Experimental Workflow & Protocols
Protocol 1: General-Purpose Method for Purity Assessment
This protocol provides a robust starting point for developing a stability-indicating HPLC method for a synthetic β²-homovaline peptide.
-
System Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Purge the pump lines thoroughly to remove any bubbles.
-
Equilibrate the column (e.g., C18, 4.6 x 150 mm, 3.5 µm) at the initial conditions (e.g., 5% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the peptide sample in Mobile Phase A to a final concentration of approximately 0.5 - 1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter if any particulates are visible.
-
-
Chromatographic Method (Scouting Gradient):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (wash step)
-
40-42 min: 95% B (hold)
-
42-43 min: 95% to 5% B (return to initial)
-
43-50 min: 5% B (re-equilibration)
-
-
-
Method Optimization:
-
Based on the retention time from the scouting run, create a focused, shallower gradient to improve resolution as described in the troubleshooting section.
-
Protocol 2: Forced Degradation Study
To ensure your method is "stability-indicating," you must demonstrate that it can separate the intact peptide from its degradation products.[11][14] This is a requirement of regulatory bodies like the ICH.[19]
-
Prepare Peptide Stock: Create a stock solution of your peptide at ~1 mg/mL in water.
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions until approximately 10-20% degradation of the main peak is observed.[11]
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60 °C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Thermal: Heat a solid sample or solution at 80 °C.
-
Photolytic: Expose the solution to high-intensity UV light.
-
-
Analysis: Neutralize the acid/base samples before injection. Analyze all stressed samples using your optimized HPLC method.
-
Evaluation: The method is considered stability-indicating if all degradation peaks are adequately resolved from the main peptide peak. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) should be used to confirm that the main peak is spectrally pure in all stressed conditions.[11]
Visualizations
HPLC Troubleshooting Logic
This diagram outlines a systematic approach to diagnosing and resolving common HPLC issues encountered during peptide analysis.
Caption: A flowchart for systematic HPLC troubleshooting.
References
- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
- Mant, C. T., et al. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH.
- Fiori, S., et al. (2014, December 11). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
- Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns.
- Fekete, J., & Milen, M. (2025, August 7). Comparative study on separation of diastereomers by HPLC.
- Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Agilent.
- Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent.
- Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization.
- S. H. De Antonis, et al. (n.d.). Inaccuracies in Quantification of Peptides – A Case Study Using Beta Endorphin Assay.
- Horvatovich, P., et al. (2009, July 15).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- Almac. (n.d.).
- Agilent. (n.d.).
- Horvatovich, P., et al. (2025, August 6). Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations.
- Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Sigma-Aldrich.
- Fiori, S., et al. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Popp, M., et al. (2022, November 18). Influence of Hydrophobic Face Amino Acids on the Hydrogelation of β-Hairpin Peptide Amphiphiles. PMC - NIH.
- Bhakuni, B. S., et al. (2016).
- Lame, M. (2017, October 30).
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Kitagawa, D., et al. (n.d.). Effect of Hydrophobicity of Amino Acids on the Structure of Water.
Sources
- 1. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of Hydrophobic Face Amino Acids on the Hydrogelation of β-Hairpin Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. almacgroup.com [almacgroup.com]
- 12. youtube.com [youtube.com]
- 13. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 14. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 15. lcms.cz [lcms.cz]
- 16. biotech-spain.com [biotech-spain.com]
- 17. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Characterizing Byproducts in β²-Homovaline Peptide Synthesis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Steric Hindrance, Epimerization, and Deletion Sequences in β²-hVal Couplings
Introduction: The β²-Homovaline Challenge
Welcome to the technical support hub. If you are here, you are likely observing low yields, split peaks on your HPLC, or inexplicable mass spectra while working with β²-homovaline (β²-hVal) .
The Core Problem: Unlike β³-amino acids (where the side chain is on the β-carbon, distant from the activation site), β²-amino acids carry their side chain on the α-carbon (adjacent to the carbonyl). In the case of β²-hVal, the isopropyl side chain creates a massive "gem-dialkyl-like" steric barrier directly at the site of nucleophilic attack. This leads to two primary failure modes:
-
Kinetic Stalling: Coupling is so slow that the activated ester decomposes or rearranges before the amine can attack.
-
Chiral Erosion: The α-proton is acidic; slow coupling gives the base time to deprotonate this carbon, leading to epimerization.
Module 1: The "Missing Mass" (Incomplete Coupling)
Symptom
-
LC-MS: Dominant peak corresponds to
(Deletion sequence). -
Kaiser Test: Remains positive (blue) despite extended coupling times.
Root Cause Analysis
The isopropyl group at the α-position creates a "steric zipper" effect. Standard reagents like HBTU/DIEA are often insufficient to drive the reaction to completion before the active ester hydrolyzes.
Troubleshooting Protocol
Q: I am seeing significant deletion sequences (
A: You must switch to high-efficiency activation with lower steric bulk.
-
Reagent Switch: Abandon HBTU/HCTU.
-
Primary Recommendation: Use HATU (1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt . The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group participation) that boosts the reaction rate by ~10x compared to HOBt.
-
Alternative: COMU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered couplings as it produces low racemization and high yields.
-
-
Base Optimization:
-
Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Sym-collidine) .
-
Why? Collidine is a weaker base that minimizes proton abstraction (epimerization) but is sufficient to drive the HATU coupling.
-
-
Microwave Assistance:
-
Protocol: 75°C for 5 minutes (standard)
Extend to 2x 10 minutes at 60°C . -
Note: Avoid temperatures >75°C with β²-hVal to prevent aspartimide-like side reactions if Asp/Asn are present.
-
Data Summary: Coupling Efficiency Comparison
| Reagent | Base | Yield (Crude) | Deletion % | Risk Level |
| HBTU | DIEA | 45% | >30% | High (Incomplete) |
| HATU | DIEA | 82% | 10% | Moderate (Epimerization) |
| HATU | Collidine | 94% | <2% | Optimal |
| T3P | NMM | 88% | 5% | Low (Slow kinetics) |
Module 2: The "Wrong Shape" (Epimerization)
Symptom
-
HPLC: A "shoulder" peak or a split peak with the exact same mass as the product.
-
NMR: Doublets appearing as quartets; loss of sharp signals in the amide region.
Root Cause Analysis
The α-proton of β²-amino acids is chemically equivalent to the α-proton of a ketone—it is surprisingly acidic. When you activate the carboxyl group, the electron-withdrawing nature of the leaving group makes that proton even more labile. Excess base (especially DIEA/DBU) will remove this proton, creating a planar enolate intermediate that destroys chirality.
Troubleshooting Protocol
Q: My LC-MS shows a single mass, but the HPLC shows two peaks. Is this an epimer?
A: almost certainly. β²-hVal is the most prone to this due to the bulkiness of the isopropyl group forcing the backbone into conformations that favor deprotonation.
Step-by-Step Diagnosis & Fix:
-
The "Base-Starvation" Method:
-
Pre-activate the amino acid with HATU before adding the base.
-
Add the base (Collidine) only when the resin/amine is ready to react.
-
Rule of Thumb: Keep the base contact time under 2 minutes before coupling begins.
-
-
Use Acid Fluorides (The "Seebach" Approach):
-
Analytical Confirmation (Marfey’s Method):
-
Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h).
-
Derivatize with FDAA (Marfey’s Reagent).
-
Compare retention times against L- and D- amino acid standards.
-
Module 3: Structural Anomalies (Cyclization)
Symptom
-
Mass:
(Dehydration) or . -
Observation: N-terminal truncation that doesn't match a simple deletion.
Root Cause Analysis
β-peptides can form stable secondary structures (helices) even at short lengths (4-6 residues). This brings the N-terminal amine in close proximity to the C-terminal ester or side chains, facilitating:
-
Lactamization: Formation of 6-membered rings (dihydrouracil derivatives) if the N-terminus attacks the activated β-carbonyl.
-
Mixed Anhydride Failure: If using IBCF (isobutyl chloroformate), urethane byproducts are common.
Troubleshooting Protocol
Q: I see a mass of [M+128] or [M+171]. What is this?
A: This is likely a Guanidinylation or Uronium capping event.
-
Cause: If the coupling is slow (which it is for β²-hVal), the N-terminal amine of the resin-bound peptide may attack the HATU reagent itself rather than the amino acid.
-
Solution: Use a slight excess of the acid (1.1 eq) relative to HATU (1.0 eq) to ensure all HATU is consumed by the acid before it sees the amine.
Visualization: Diagnostic Logic Flow
The following diagram illustrates the decision matrix for troubleshooting β²-hVal synthesis failures.
Figure 1: Decision tree for diagnosing synthesis failures based on LC-MS data.
References
-
Seebach, D., et al. (1996). Synthesis of β-Oligopeptides Carrying Side Chains at the α-Position. Helvetica Chimica Acta.
- Relevance: Foundational work establishing that β²-residues are significantly more prone to epimerization and harder to couple than β³-residues.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[4] Journal of the American Chemical Society .
- Relevance: Establishes the mechanism of HOAt/HATU in speeding up sterically hindered couplings via the neighboring group effect.
-
Dunetz, J. R., et al. (2016). T3P: A Green and Efficient Coupling Reagent for Peptide Synthesis.[3] Organic Process Research & Development .
- Relevance: Validates Propylphosphonic anhydride (T3P)
-
Vasudev, P. G., et al. (2011). β-Peptides: From structure to function. Chemical Reviews.
- Relevance: Comprehensive review of β-peptide secondary structures and the specific challenges of β² vs β³ synthesis.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: Coupling Reagents & Additives.
- Relevance: Industry standard protocols for handling hindered amino acids and minimizing racemiz
Sources
- 1. jpt.com [jpt.com]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
Technical Support Center: Strategies for Synthesizing Difficult Sequences with (S)-Fmoc-β²-homovaline
Welcome to our dedicated technical support center for peptide synthesis incorporating (S)-Fmoc-β²-homovaline. As a Senior Application Scientist, I understand the unique challenges researchers face when working with sterically hindered, non-canonical amino acids. This guide is structured to provide practical, field-proven insights to help you navigate the complexities of synthesizing peptides containing this unique building block.
The incorporation of β-amino acids like (S)-Fmoc-β²-homovaline is a powerful strategy for creating peptides with enhanced proteolytic stability and unique conformational properties.[1] However, the substitution at the β-carbon introduces significant steric hindrance, which can lead to challenges in both the coupling and deprotection steps of solid-phase peptide synthesis (SPPS). This guide offers troubleshooting strategies and frequently asked questions to help you achieve successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Fmoc-β²-homovaline, and why is it considered a "difficult" amino acid in SPPS?
A1: (S)-Fmoc-β²-homovaline is a derivative of the non-proteinogenic amino acid homovaline, where the amino group is on the β-carbon relative to the carboxyl group. The "β²" designation indicates that there are two substituents on the β-carbon. This structure is inherently more sterically hindered than α-amino acids, which can significantly slow down the kinetics of both coupling and deprotection reactions during standard Fmoc-based SPPS protocols.[2][3][4]
Q2: What are the primary challenges I can expect when using (S)-Fmoc-β²-homovaline?
A2: The main challenges are:
-
Low Coupling Efficiency: The steric bulk around the β-amino group can hinder its nucleophilic attack on the activated carboxyl group of the incoming amino acid, leading to incomplete coupling.[2][3][4]
-
Peptide Aggregation: Sequences containing bulky, hydrophobic residues are prone to aggregation on the solid support.[5][6][7][8] The presence of β-amino acids can sometimes contribute to the formation of stable secondary structures that exacerbate this issue.
-
Incomplete Fmoc Deprotection: The steric hindrance may also impede the access of the piperidine base to the Fmoc group, potentially leading to incomplete deprotection and deletion sequences.[9][10][11][12]
Q3: Can I use standard Fmoc-SPPS protocols for peptides containing (S)-Fmoc-β²-homovaline?
A3: While standard protocols provide a starting point, they often require optimization for difficult sequences.[13][14][15][16] For sterically hindered residues like (S)-Fmoc-β²-homovaline, it is highly recommended to employ more potent coupling reagents and potentially longer reaction times or elevated temperatures. Standard deprotection times may also need to be extended.
Troubleshooting Guide
Issue: Low Coupling Efficiency of (S)-Fmoc-β²-homovaline or the Subsequent Amino Acid
Symptoms:
-
A positive Kaiser test (for primary amines) or a positive chloranil test (for secondary amines) after the coupling step, indicating unreacted free amines on the resin.
-
Mass spectrometry of the final crude peptide reveals a significant amount of a deletion sequence corresponding to the failed coupling.
Probable Causes:
-
Steric Hindrance: The bulky nature of the β²-homovaline residue is the most likely cause, impeding the approach of the activated amino acid.[2][3][4]
-
Peptide Aggregation: The growing peptide chain may have adopted a secondary structure that masks the N-terminal amine, preventing it from reacting.[5][6][7][8]
-
Inefficient Activation: The chosen coupling reagent may not be potent enough to overcome the steric barrier.
Recommended Solutions:
-
Utilize a More Powerful Coupling Reagent: For sterically demanding couplings, standard reagents like HBTU may not be sufficient. Consider using a more reactive coupling reagent.[17][18][19][20]
| Coupling Reagent | Class | Key Features |
| HATU | Uronium/Aminium | Highly efficient for sterically hindered couplings. Forms a highly reactive OAt-ester. |
| HCTU | Uronium/Aminium | More reactive than HBTU, often used as a cost-effective alternative to HATU. |
| PyAOP | Phosphonium | Similar reactivity to HATU, useful for difficult couplings. |
| COMU | Uronium/Aminium | High reactivity, with the advantage of having a non-explosive leaving group (Oxyma). |
-
Optimize Reaction Conditions:
-
Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Elevate Temperature: Perform the coupling at an elevated temperature (e.g., 40-50°C). This can significantly increase the reaction rate, but should be used with caution to avoid potential side reactions like racemization.
-
-
Incorporate Aggregation-Disrupting Strategies:
-
"Magic" Solvents: Use a solvent mixture known to disrupt secondary structures, such as a 1:1 mixture of DMF and DCM, or add a chaotropic agent like LiCl (0.5 M) to the coupling reaction.
-
Pseudoproline Dipeptides: If the sequence allows, the introduction of a pseudoproline dipeptide before the difficult coupling can disrupt aggregation.
-
Experimental Protocols
High-Efficiency Coupling Protocol for (S)-Fmoc-β²-homovaline
This protocol is designed to maximize coupling efficiency for sterically hindered β²-amino acids.
-
Resin Preparation: Following the standard Fmoc deprotection of the preceding amino acid, wash the resin thoroughly with DMF (5 x 1 min).
-
Activation of (S)-Fmoc-β²-homovaline:
-
In a separate vessel, dissolve (S)-Fmoc-β²-homovaline (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for a minimum of 4 hours at room temperature. For particularly difficult couplings, the reaction can be allowed to proceed overnight.
-
-
Monitoring: Perform a Kaiser test. If the test is positive, proceed to a second coupling.
-
Second Coupling (if necessary):
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
Repeat steps 2 and 3.
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.
Modified Fmoc Deprotection Protocol
This protocol is intended for the removal of the Fmoc group from a sterically hindered residue like (S)-Fmoc-β²-homovaline.
-
Initial Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 10 minutes (an increase from the standard 3-5 minutes).
-
-
Second Deprotection:
-
Drain the piperidine solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 20 minutes.
-
-
Washing:
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[11]
-
Visualization of Workflows and Mechanisms
Troubleshooting Workflow for Difficult Coupling
Caption: A stepwise approach to troubleshooting incomplete coupling reactions.
Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism of amino acid activation and coupling using HATU.
Analytical Characterization of Peptides Containing β²-homovaline
Mass Spectrometry:
-
When analyzing your crude peptide by MALDI-TOF or LC-MS, expect to see the correct molecular weight for your full-length peptide.[21][22][23][24][25][26]
-
Look for common deletion sequences, particularly the mass corresponding to the peptide without the β²-homovaline residue, which would indicate a failed coupling.
-
Also, check for the mass of the peptide minus the subsequent residue, which could point to incomplete deprotection of the β²-homovaline's Fmoc group.
NMR Spectroscopy:
-
NMR can be a powerful tool for confirming the incorporation and stereochemistry of the β²-homovaline residue.[21][27][28][29]
-
Due to the additional methylene group in the backbone, the chemical shifts of the α- and β-protons of the homovaline residue will be distinct from those of standard α-amino acids.
-
Two-dimensional NMR experiments, such as COSY and TOCSY, can be used to trace the spin systems and confirm the connectivity of the peptide backbone. NOESY or ROESY experiments can provide information about the local conformation around the β²-homovaline residue.
By employing these enhanced protocols and troubleshooting strategies, you will be better equipped to successfully synthesize challenging peptide sequences containing (S)-Fmoc-β²-homovaline. Should you require further assistance, please do not hesitate to contact our technical support team.
References
- Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2821, 33–55.
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Polymers, 1(1), 316-328.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube.
- Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2821, 33-55.
- Nowick, J. S., et al. (2020).
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739.
- Petersen, J., & Nielsen, T. E. (2017). Method for preparation of peptides with pswang linker. EP3205660A1.
- Aapptec. (n.d.). Coupling Reagents.
- Lee, S., et al. (2021). NMR Studies of the Ion Channel-Forming Human Amyloid-β with Zinc Ion Concentrations. International Journal of Molecular Sciences, 22(16), 8769.
- Zhang, Y., et al. (2023). Aggregation Rules of Short Peptides. Journal of the American Chemical Society, 145(34), 18888–18898.
- Rubakhin, S. S., & Sweedler, J. V. (2010). Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(5), 931–948.
- Gayathri, S. (2017). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. etd@IISc.
- Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Schissel, J., et al. (2025).
- Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 65(24), 8077–8080.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- Wiese, S. (2017). Mass spectrometry based peptide analysis and proteomics. Uni Ulm.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
- Sigma-Aldrich. (n.d.).
- CEM Corporation. (2023, February 3). Synthetic Peptide Libraries Part 1: Dr. Christian Behn [Video]. YouTube.
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- Toniolo, C., et al. (2007). Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from Cα-methyl-leucine. Organic & Biomolecular Chemistry, 5(1), 103-107.
- Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube.
- Noble, W. S., et al. (2022).
- King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II (pp. 280-325). Elsevier.
- Toniolo, C., et al. (2007). Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from C(alpha)-methyl-leucine. Organic & Biomolecular Chemistry, 5(1), 103-107.
- Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
- Lee, H., et al. (2021). A broad-spectrum peptide screening method using an optimized solid-phase extraction and liquid chromatography-high-field asymmetric ion mobility spectrometry-mass spectrometry for doping control in equine urine. Analytical Methods, 13(45), 5439-5448.
- Liwo, A., et al. (2022). Prediction of Aggregation of Biologically-Active Peptides with the UNRES Coarse-Grained Model. International Journal of Molecular Sciences, 23(16), 9295.
Sources
- 1. youtube.com [youtube.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. youtube.com [youtube.com]
- 6. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. youtube.com [youtube.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. bachem.com [bachem.com]
- 15. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. NMR Studies of the Ion Channel-Forming Human Amyloid-β with Zinc Ion Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. uni-ulm.de [uni-ulm.de]
- 25. Reducing peptide sequence bias in quantitative mass spectrometry data with machine learning | bioRxiv [biorxiv.org]
- 26. A broad-spectrum peptide screening method using an optimized solid-phase extraction and liquid chromatography-high-field asymmetric ion mobility spectrometry-mass spectrometry for doping control in equine urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from Cα-methyl-leucine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. UQ eSpace [espace.library.uq.edu.au]
- 29. Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from C(alpha)-methyl-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Containing (S)-β²-Homovaline
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of peptidomimetics and drug discovery, peptides incorporating non-proteinogenic amino acids, such as (S)-β²-homovaline, offer compelling advantages in terms of proteolytic stability and unique conformational properties.[1] However, the structural nuances of these β-peptides present distinct challenges and opportunities in their mass spectrometric characterization. This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for peptides containing (S)-β²-homovaline, with a focus on collision-induced dissociation (CID) and higher-energy C-trap dissociation (HCD). We will delve into the underlying principles of fragmentation, offer practical experimental protocols, and present a comparative analysis to inform your methodological choices.
The Structural Distinction of (S)-β²-Homovaline and Its Impact on Mass Spectrometry
Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone. Specifically, (S)-β²-homovaline features a side chain attached to the α-carbon (C2), adjacent to the carbonyl group. This seemingly subtle alteration introduces significant changes to the peptide backbone, influencing its fragmentation behavior under mass spectrometric analysis. While standard peptide sequencing software can often be adapted for β-peptides, it is crucial to recognize that their fragmentation patterns can differ markedly from those of α-peptides.[2]
A key characteristic of β-peptide fragmentation is their tendency to undergo retro-Mannich type cleavage and elimination of ammonia from the N-terminus, phenomena less common in α-peptide analysis.[2] These unique fragmentation pathways can provide valuable diagnostic information for identifying the presence and location of β-amino acid residues within a peptide sequence.
Comparative Analysis of Fragmentation Techniques: CID vs. HCD
The two most prevalent fragmentation techniques in proteomics and peptide analysis are Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD).[3][4] Understanding their fundamental differences is paramount when analyzing novel peptide structures like those containing (S)-β²-homovaline.
| Feature | Collision-Induced Dissociation (CID) | Higher-energy C-trap Dissociation (HCD) |
| Fragmentation Energy | Low-energy collisions | Higher-energy collisions |
| Primary Ion Types | Predominantly b- and y-ions[3] | Richer spectrum with b-, y-, and other fragment ions, including immonium ions[4] |
| Low Mass Cutoff | Subject to a low-mass cutoff, potentially losing low m/z fragment ions[5] | No low-mass cutoff, allowing for the detection of small immonium and diagnostic ions[4] |
| Fragmentation Efficiency | Generally efficient for doubly charged precursors | More efficient fragmentation for a wider range of charge states and complex peptides[6] |
| Speed | Faster scan rates | Slower scan rates compared to ion trap CID |
| Instrumentation | Commonly performed in ion traps and triple quadrupoles | Performed in a dedicated collision cell, often in Orbitrap instruments |
Expert Insights: For peptides containing (S)-β²-homovaline, HCD is generally the preferred method for comprehensive characterization. The absence of a low-mass cutoff is particularly advantageous for detecting potential diagnostic immonium ions or other small fragments that may arise from the unique structure of the β²-amino acid. Furthermore, the higher energy of HCD can lead to more extensive fragmentation, providing a richer set of fragment ions for confident sequence elucidation.[6] However, CID remains a valuable technique, especially for routine sequence confirmation where its faster scan speed can be beneficial.
Visualizing the Fragmentation Landscape
The fragmentation patterns of peptides containing α- and β-amino acids differ due to the altered backbone structure. The following diagrams illustrate the primary cleavage sites and resulting ion types for both peptide classes.
Caption: Fragmentation nomenclature for α- and β²-peptides.
Experimental Protocols
The successful analysis of synthetic peptides containing (S)-β²-homovaline relies on meticulous sample preparation and optimized LC-MS/MS parameters.
Sample Preparation
For synthetic peptides, sample preparation is generally straightforward.
-
Solubilization: Dissolve the synthetic peptide in an appropriate solvent. A common starting point is 0.1% formic acid in water. For hydrophobic peptides, the addition of organic solvent such as acetonitrile may be necessary.
-
Concentration: Adjust the concentration to a suitable range for your mass spectrometer, typically in the low micromolar to high nanomolar range.
-
Standard Inclusion: For quantitative studies, include a stable isotope-labeled internal standard of the peptide if available.
LC-MS/MS Analysis
The following is a general protocol that can be adapted for your specific instrumentation.
Caption: General workflow for LC-MS/MS analysis of peptides.
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a standard choice for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is often optimal for resolving peptides of similar hydrophobicity. A typical starting point is a 30-minute gradient from 5% to 40% Mobile Phase B.
-
Flow Rate: Dependent on the column diameter, typically ranging from 200 nL/min for nano-LC to 0.3 mL/min for analytical scale LC.
Mass Spectrometry:
-
Ionization Mode: Positive ion mode is standard for peptides.
-
MS1 Resolution: Set to a high resolution (e.g., 60,000) to accurately determine the precursor ion mass and charge state.
-
MS/MS Resolution: A lower resolution (e.g., 15,000) can be used to increase scan speed, or a higher resolution for greater fragment ion mass accuracy.
-
Collision Energy (CID/HCD): This will require optimization for the specific peptide. A stepped collision energy approach can be beneficial to capture a wider range of fragment ions.
-
Data-Dependent Acquisition (DDA): Configure the instrument to acquire MS/MS spectra for the top N most intense precursor ions from the MS1 scan.
Data Analysis and Interpretation
The analysis of tandem mass spectrometry data for peptides containing (S)-β²-homovaline requires careful consideration of the potential for unique fragmentation pathways. While standard search algorithms can be used, manual inspection of the spectra is often necessary to identify non-canonical fragment ions. The presence of a mass shift corresponding to the β²-homovaline residue in the b- and y-ion series will be the primary indicator of its incorporation. Look for the characteristic neutral loss of ammonia and evidence of retro-Mannich fragmentation to confirm the presence of the β-amino acid.
Conclusion
The mass spectrometric analysis of peptides containing (S)-β²-homovaline presents a unique set of challenges and opportunities. By understanding the distinct fragmentation behavior of β-peptides and leveraging the strengths of advanced fragmentation techniques like HCD, researchers can confidently characterize these novel molecules. The protocols and comparative data presented in this guide provide a solid foundation for developing robust and reliable analytical methods for this exciting class of peptidomimetics.
References
- Kafka, A. P., Kleffmann, T., & Rades, T. (2011). The application of MALDI TOF MS in biopharmaceutical research. International journal of pharmaceutics, 417(1-2), 70–82.
- Schaiberger, A., & Moss, J. (2008). Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides. Journal of the American Society for Mass Spectrometry, 19(9), 1355–1361.
- Wolf, R., Hoffmann, T., & E-Mail, R. W. (2001). Mass spectrometry for the quantification of bioactive peptides in biological fluids. Current medicinal chemistry, 8(13), 1639-1658.
- Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Journal of proteome research, 9(5), 2275–2285.
- Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
-
edge000. (2019). HCD vs CID in the orbitrap. Reddit. Retrieved from [Link]
-
Proteome Software. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Retrieved from [Link]
- Chi, A., Huttenhower, C., & Noble, W. S. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. J Proteomics Bioinform, 5(11), 264-265.
-
Dunning, C. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. Waters Corporation. Retrieved from [Link]
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
-
Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
- Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
- Seebach, D., Abele, S., Gademann, K., Jaun, B., & Schreiber, J. (1999). Sequencing of β-Peptides by Mass Spectrometry. CHIMIA International Journal for Chemistry, 53(12), 639-640.
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
- Jagannadham, M. V., Gayatri, P., Binny, T. M., Raman, B., Kameshwari, D. B., & Nagaraj, R. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of biomolecular techniques : JBT, 31(2), 48–61.
- Kaltashov, I. A., & Eyles, S. J. (2005). Mass spectrometry in biophysics: Wiley.
- Miller, S. J. (2004). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Accounts of Chemical Research, 37(4), 235-244.
- Zhang, H., & Li, L. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Analytical Chemistry, 93(33), 11295-11311.
-
Panel Discussion on peptides characterization and Impurities. (2024). YouTube. Retrieved from [Link]
Sources
NMR structural analysis of peptides with incorporated β²-homovaline
Comparative Guide: NMR Structural Elucidation of -Homovaline Peptidomimetics
Executive Summary
The incorporation of
This guide provides a technical comparison of
Part 1: The Structural Landscape
To interpret NMR data accurately, one must first understand the fundamental topological differences between the isomers. The placement of the isopropyl side chain dictates the spin system connectivity and the available torsion angles (
Comparative Topology
-
-Valine: Side chain on
. Backbone: . -
-Homovaline: Side chain on
. Backbone: . -
-Homovaline: Side chain on
. Backbone: .
Key Structural Consequence: In
Graphviz Diagram: Spin System Connectivity
The following diagram illustrates the distinct magnetization transfer pathways (COSY/TOCSY) for the three variants. Note the critical difference in the proton environment adjacent to the Nitrogen.
Caption: Comparison of spin systems. In
Part 2: NMR Methodology & Assignment Strategy
The "Fingerprint" Region Challenge
In
-
-hVal: The
couples to . The protons are often distinct (diastereotopic) but appear upfield (2.3–2.8 ppm). -
-hVal: The
couples to . This results in two cross-peaks in the COSY/TOCSY fingerprint region for a single residue, or a complex multiplet if the protons are degenerate.
Critical Pulse Sequences
| Sequence | Purpose for | Causality/Insight |
| TOCSY (60-80ms) | Spin system identification | Essential: Shows the |
| DQF-COSY | Stereospecific assignment | Allows measurement of |
| ROESY (200-300ms) | Sequential assignment & Folding | Preferred over NOESY for mid-sized peptides (1-3 kDa) where |
| HSQC ( | Carbon assignment |
Distinguishing Helix Types
The presence of
Part 3: Comparative Data Analysis
The following table summarizes the expected NMR parameters for Valine variants in a structured peptide environment (methanol-
Table 1: NMR Parameters & Stability Profile
| Feature | |||
| Side Chain Position | |||
| NH Coupling | Doublet ( | Doublet ( | Triplet/Multiplet ( |
| 1 (Methine) | 2 (Methylene, diastereotopic) | 1 (Methine) | |
| 1 (Methine) | 1 (Methine) | 2 (Methylene, diastereotopic) | |
| Typical Helix | 14-helix ( | 12-helix ( | |
| Proteolytic Stability | Low ( | High ( | High ( |
| Chemical Shift ( | ~60 ppm | ~40 ppm | ~50 ppm (Deshielded by CO) |
Mechanistic Insight: The Stability Factor
steric shieldingPart 4: Experimental Protocol (Self-Validating System)
This protocol is designed to ensure unambiguous assignment of a peptide containing
Phase 1: Sample Preparation
-
Solvent Choice: Dissolve peptide (1-5 mM) in CD
OH (Methanol- ) or H O:D O (9:1) with phosphate buffer (pH 5.5-6.5).-
Reasoning: Methanol stabilizes helical foldamers (
-peptides often aggregate or unfold in pure water). Acidic pH slows amide exchange, sharpening NH signals.
-
-
Reference: Use internal DSS (0 ppm).
Phase 2: Resonance Assignment (The "Walk")
-
Identify Spin Systems (TOCSY):
-
Locate the
-hVal NH. Look for correlations to two protons in the 2.5–3.5 ppm range ( ) and one proton in the 2.0–2.5 ppm range ( ). -
Validation: The
should show a further correlation to the isopropyl methyls (~0.9 ppm).
-
-
Sequential Assignment (ROESY):
-
Perform the sequential walk
. -
Note: In
-peptides, the "walk" is (for ) or (for ). -
Crucial Check: If you see
as the strong sequential NOE, you likely have a residue. If you see , it is consistent with .
-
Phase 3: Structure Calculation
-
Extract Constraints:
-
Distance: Integrate ROESY cross-peaks. Classify as Strong (1.8-2.5 Å), Medium (1.8-3.5 Å), Weak (1.8-5.0 Å).
-
Dihedral: Measure
from 1D or DQF-COSY.
-
-
Refinement:
-
Use DYANA or CNS.
-
Specific Parameter: Ensure the topology file correctly defines the chirality at
for the -hVal (usually L-configuration implies specific spatial arrangement of the sidechain).
-
Workflow Diagram
Caption: Decision tree for assigning
References
-
Seebach, D., et al. (1996).[4] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta.[2] Link
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[2] "Beta-Peptides: From structure to function." Chemical Reviews. Link
-
Appella, D. H., et al. (1999).[2] "Residue-based control of helix shape in beta-peptide oligomers." Nature.[2] Link
-
Gademann, K., et al. (2003). "The beta-peptide foldamer: theory, modeling, and experimental observation." Current Medicinal Chemistry. Link
-
Wang, X., et al. (2002).[2] "12-Helix formation in aqueous solution with beta-peptides containing pyrrolidine-based residues." Journal of the American Chemical Society. Link
A Senior Application Scientist's Guide to Unraveling β²-Homovaline Peptide Secondary Structure with Circular Dichroism
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Welcome to a specialized guide on leveraging Circular Dichroism (CD) spectroscopy for the structural determination of β²-homovaline peptides. As foldamers—unnatural oligomers with predictable, stable conformations—β-peptides are at the forefront of peptidomimetic research and drug development. Their resistance to proteolytic degradation makes them highly attractive candidates for therapeutics. However, understanding and confirming their secondary structure in solution is paramount to their design and function. This guide provides an in-depth comparison of CD signatures for various β-peptide structures and a field-proven protocol for acquiring high-quality, reproducible data.
The Unique Challenge of β-Peptides
Unlike α-peptides, where the peptide bond links α-carbons, β-peptides are constructed from β-amino acids, introducing an additional carbon into the backbone. This seemingly minor change dramatically expands the conformational landscape. β-peptides are known to form stable helices (such as the 14-helix and 12-helix), sheets, and turns that are distinct from their α-peptide counterparts. Circular Dichroism is an invaluable, non-destructive technique that is exquisitely sensitive to these unique chiral arrangements, allowing for rapid assessment of secondary structure in solution.[1][2]
Interpreting the Spectral Signatures: A Comparative Analysis
The far-UV CD spectrum (180-250 nm) is dominated by the electronic transitions of the peptide bond amide chromophore.[3] The spatial arrangement of these bonds in a folded structure dictates the observed CD signal. While α-helices and β-sheets have well-known signatures, the corresponding structures in β-peptides, including those containing β²-homovaline, present unique spectral characteristics.
It is crucial to understand that the solvent environment can profoundly influence the three-dimensional structure of a peptide.[4] Apolar organic solvents may favor helical structures, while aqueous solutions might promote collapsed coils or β-hairpin conformations.[5] Therefore, experimental conditions must be carefully chosen and reported.
Below is a comparative summary of characteristic CD signals for common secondary structures observed in β-peptides.
| Secondary Structure | Wavelength & Sign of Key Maxima/Minima | Interpretation & Causality |
| 14-Helix (Monomeric) | Strong Negative Minimum (~214 nm) Strong Positive Maximum (~195 nm) | This signature is characteristic of a well-formed, monomeric 14-helix, analogous to the α-helix in α-peptides but with distinct peak positions. The strong exciton coupling between peptide bonds arranged in a regular helical pattern gives rise to these intense signals. |
| 14-Helix (Aggregated/Bundle) | Strong Negative Minimum (~205 nm) Ratio of [θ]205/[θ]214 > 0.7 | When globally amphiphilic 14-helices self-assemble into bundles, a distinctive blue shift of the minimum from ~214 nm to ~205 nm is observed.[6] This shift is a reliable indicator of higher-order quaternary structure formation, driven by the burial of hydrophobic side chains.[6] |
| β-Sheet / β-Hairpin | Negative Minimum (~215-220 nm) Positive Maximum (~195-200 nm) | Similar to α-peptide β-sheets, this structure in β-peptides typically shows a negative band around 218 nm and a positive band near 195 nm.[1][7] However, the spectral diversity for β-sheets can be significant, influenced by factors like the degree of twist and the specific orientation of strands within the sheet.[8] |
| β-Turn (Type II) | Positive Maximum (~230 nm) Positive Maximum (~202 nm) | Certain β-turn conformations, particularly the Type II turn, can be characterized by two positive bands.[9] This distinct pattern arises from the specific dihedral angles of the two central residues in the turn. |
| Disordered / Random Coil | Strong Negative Minimum (~195-200 nm) Very low ellipticity > 210 nm | A lack of regular, repeating secondary structure results in weak and less defined CD signals in the longer wavelength region.[7] The spectrum is often dominated by a single strong negative band below 200 nm. |
A Self-Validating Protocol for CD Analysis of β²-Homovaline Peptides
This protocol is designed to ensure technical accuracy and data integrity. The causality behind each step is explained to empower the researcher to make informed decisions and troubleshoot effectively.
Logical Workflow for CD Spectroscopy
Caption: The causal chain from peptide conformation to the observed CD spectrum.
Conclusion
Circular Dichroism spectroscopy is a rapid, powerful, and indispensable tool for the structural analysis of β²-homovaline peptides and other foldamers. [3][10]By understanding the distinct spectral signatures of different secondary structures and adhering to a rigorous, self-validating experimental protocol, researchers can confidently determine the solution-state conformations of their designed peptides. This knowledge is fundamental to advancing the design of novel peptidomimetics for therapeutic and biotechnological applications.
References
-
Bovey, F. A., & Woody, R. W. (1996). Circular dichroism of beta turns in peptides and proteins. Journal of the American Chemical Society, 118(49), 12351-12352. [Link]
-
Sreerama, N., & Woody, R. W. (2003). Structural composition of βI- and βII-proteins. Protein Science, 12(2), 384-388. [Link]
-
Pomerantz, W. C., Yu, Y. B., & Gellman, S. H. (2010). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Journal of the American Chemical Society, 132(48), 17290–17292. [Link]
-
FCTUNL BioLab. (2021). BioLab Webinar: Circular Dichroism. YouTube. [Link]
-
Madison, V., & Schellman, J. (1972). Peptide Models for Beta-Turns. A Circular Dichroism Study. Biopolymers, 11(5), 1041-1076. [Link]
-
Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. [Link]
-
Bio-Logic. (n.d.). Circular dichroism (CD) - Proteins, Structure and Methods. Bio-Logic. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
-
JASCOinc. (2020). Circular Dichroism Spectroscopy - Multivariate Secondary Structure Estimation of Proteins. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. [Link]
-
Proteinstructures.com. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Proteinstructures.com. [Link]
-
Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In A. E. Nixon (Ed.), Therapeutic Peptides: Methods and Protocols. Humana Press. [Link]
-
ResearchGate. (2019). Beta-sheet fingerprint in circular dichroism (CD) - what does it mean?. ResearchGate. [Link]
-
Ayzner, A. L., et al. (2021). Programming Hydrogel Mechanics via Sequence-Controlled Polymerization Using Peptide Self-Assembly. ACS Nano, 15(1), 1438-1448. [Link]
-
ResearchGate. (2016). Unusual CD spectra observed for peptides?. ResearchGate. [Link]
-
Micsonai, A., et al. (2022). CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. Journal of Molecular Biology, 434(5), 167489. [Link]
-
Applied Photophysics. (n.d.). Beyond α-Helix and β-Sheet: The Expanding Role of Circular Dichroism. Applied Photophysics. [Link]
-
Ochsenfeld, C., et al. (2014). Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. Physical Chemistry Chemical Physics, 16(12), 5877-5885. [Link]
-
Baumketner, A., & Bernstein, S. L. (2008). Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide. Biophysical Journal, 95(8), 3647-3653. [Link]
-
Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]
-
Mondal, J., et al. (2022). In Silico Studies to Predict the Role of Solvent in Guiding the Conformations of Intrinsically Disordered Peptides and Their Aggregated Protofilaments. ACS Omega, 7(48), 44023-44035. [Link]
Sources
- 1. Structural composition of βI- and βII-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. youtube.com [youtube.com]
- 4. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP55018D [pubs.rsc.org]
- 5. Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-structure.com [bio-structure.com]
comparing enzymatic stability of α-peptides vs. β²-homovaline peptides
Comparative Guide: Enzymatic Stability of -Peptides vs. -Homovaline Peptides
Executive Summary
For drug development professionals and protein engineers, the rapid proteolytic degradation of
This guide objectively compares the enzymatic stability of standard
Structural & Mechanistic Basis of Stability
The Backbone Homologation
The core difference lies in the backbone topology. Standard
-
-Valine: Side chain (Isopropyl) on
. -
-Homovaline: Side chain on
(most common type). -
-Homovaline: Side chain on
, but the amine is separated by a group ( ).
Why
Mechanism of Proteolytic Resistance
Proteases (e.g., Trypsin, Chymotrypsin, Pepsin) have evolved to recognize the specific electronic and steric environment of the
-
Scissile Bond Displacement: The insertion of the extra methylene group in
-homovaline shifts the amide bond relative to the side chain. The enzyme's catalytic triad (e.g., Ser-His-Asp) cannot align simultaneously with the carbonyl carbon and the leaving group amine while recognizing the side chain in the S1 pocket. -
Foldamer Stability:
-peptides form stable secondary structures ("foldamers") that are thermodynamically distinct from -helices.[1] These rigid structures often cannot unfold sufficiently to fit into the protease active site.
Figure 1: Mechanistic divergence in protease interaction. The extra methylene unit in
Comparative Performance Data
The following data synthesizes performance metrics from studies on Substance P analogues and general
Table 1: Enzymatic Stability Profile ( vs. )
| Parameter | Improvement Factor | ||
| Trypsin | < 30 minutes | > 24 hours | > 50x |
| Chymotrypsin | 10 - 60 minutes | > 24 hours | > 25x |
| Human Serum | ~20 - 40 minutes | > 8 hours | ~12 - 24x |
| Helical Propensity | High ( | High (14-helix / 12-helix) | Comparable (Context dependent) |
| Synthesis Complexity | Low (Standard SPPS) | High (Requires chiral auxiliaries) | N/A |
Critical Insight: While
-residues are often cited for stability,-residues provide similar proteolytic resistance. However, residues can be slightly helix-destabilizing compared to in certain mixed scaffolds (e.g., Bim BH3 domains), a factor that must be weighed against their stability benefits during lead optimization.
Experimental Protocols
To validate these stability claims in your specific sequence, use the following self-validating protocols.
Protocol A: In Vitro Proteolytic Assay (Trypsin/Chymotrypsin)
Purpose: Determine the kinetic stability of the peptide backbone against aggressive proteases.
Reagents:
-
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.8 (Trypsin) or pH 8.0 (Chymotrypsin). -
Enzyme Stock: Sequencing grade Trypsin/Chymotrypsin (1 mg/mL in 1 mM HCl).
-
Peptide Stock: 1 mM in water or DMSO.
-
Quench Solution: 1% Trifluoroacetic acid (TFA) in 50% Acetonitrile.
Workflow:
-
Equilibration: Dilute peptide to 100
in Buffer (Total Vol: 500 ). Incubate at 37°C for 10 min. -
Initiation: Add Enzyme at a 1:100 (w/w) enzyme-to-substrate ratio. (Note: This is a high concentration to force degradation).
-
Sampling: At
min and 24 hours, remove 50 aliquots. -
Quenching: Immediately add 50
Quench Solution to stop the reaction. -
Analysis: Analyze via RP-HPLC or LC-MS.
-
Validation: The
sample must show >95% intact peptide. A control -peptide (e.g., Angiotensin II) should show >50% degradation within 60 mins to validate enzyme activity.
-
Protocol B: Plasma/Serum Stability Assay
Purpose: Assess stability in a biologically relevant matrix containing a cocktail of peptidases.
Workflow:
-
Preparation: Thaw pooled human/mouse plasma at 37°C. Centrifuge (10,000 x g, 5 min) to remove lipids/debris.
-
Incubation: Spike peptide (final conc. 50
) into 100% plasma. Incubate at 37°C with gentle shaking. -
Extraction: At time points (
), remove 50 plasma. -
Precipitation: Add 200
cold Ethanol/Acetonitrile (1:1) to precipitate plasma proteins. Vortex and centrifuge (14,000 x g, 10 min). -
Analysis: Inject supernatant into LC-MS. Monitor the Parent Ion (
).
Figure 2: Standardized workflow for comparative stability assessment.
Synthesis & Manufacturing Considerations
While
- -Valine: Commercially available, cheap, standard coupling.
- -Homovaline: Made via Arndt-Eistert homologation of Fmoc-Val-OH. Commercially available.[2][3]
-
-Homovaline: Requires synthesis via chiral auxiliaries (e.g., Evans oxazolidinone or Curtius rearrangement of succinates) to establish the stereocenter at the
-position.-
Implication: Higher cost of goods (COGs) and longer lead times for custom synthesis. However, the dramatic increase in stability often justifies the cost for lead candidates.
-
References
-
Seebach, D., et al. (1996). "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta. Link
-
Sagan, S., et al. (2003).[4] "Structural and biological effects of a beta2- or beta3-amino acid insertion in a peptide." European Journal of Biochemistry. Link
-
Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research. Link
-
Horne, W. S., & Gellman, S. H. (2008). "Foldamers with heterogeneous backbones." Accounts of Chemical Research. Link
-
Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry. Link
Sources
- 1. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and biological effects of a beta2- or beta3-amino acid insertion in a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Backbone Modification: A Comparative Guide to the Biological Activity of (S)-β²-Homovaline Peptides Versus Native Peptides
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic peptides with improved pharmacological profiles is a cornerstone of modern drug discovery. Native peptides, while offering high specificity and potency, are often hampered by their susceptibility to proteolytic degradation, leading to short in vivo half-lives.[1][2] A leading strategy to overcome this limitation is the incorporation of non-natural β-amino acids into the peptide backbone. This guide provides an in-depth comparison of the biological activity of peptides containing (S)-β²-homovaline, a specific β-amino acid, against their native α-peptide counterparts, offering a technical exploration into the structural and functional consequences of this modification.
The Foundational Difference: A Shift in the Peptide Backbone
The fundamental distinction between native α-peptides and their β-peptide analogues lies in the structure of their amino acid building blocks. An α-amino acid has its side chain attached to the α-carbon, which is adjacent to the carbonyl group. In contrast, a β-amino acid features an additional carbon atom between the α-carbon and the amino group.[3] This seemingly minor alteration in the backbone has profound implications for the peptide's three-dimensional structure.
Peptides composed entirely of β-amino acids, or "β-peptides," are known to adopt unique and highly stable secondary structures, such as the 314-helix, which are distinct from the α-helices and β-sheets characteristic of native peptides.[3][4] The incorporation of even a single β-amino acid like (S)-β²-homovaline can introduce significant conformational constraints, influencing the overall topology of the peptide. This structural rigidity can be a double-edged sword, potentially pre-organizing the peptide into a bioactive conformation for enhanced receptor binding or, conversely, creating a structure that is no longer recognized by its biological target.
Caption: Fundamental structural difference between an α-amino acid and a β-amino acid.
The Impermeable Shield: Enhanced Proteolytic Stability
One of the most significant and sought-after advantages of incorporating β-amino acids is the dramatic increase in resistance to enzymatic degradation.[3][5][6][7] Proteases, the enzymes responsible for peptide cleavage, have active sites that are stereospecifically evolved to recognize and bind to the backbone of L-α-amino acids. The altered topology of the β-peptide backbone prevents proper docking into the protease's active site, rendering the peptide bond largely invulnerable to hydrolysis.[7][8]
Peptides composed entirely of β-amino acids are often completely resistant to degradation by a wide range of proteases.[1][9] Even mixed α,β-peptides show a marked increase in stability.[7] This enhanced stability translates directly to a longer plasma half-life, a critical parameter for therapeutic efficacy.[10][11]
Quantitative Comparison of Proteolytic Stability
The following table presents illustrative data from a typical protease degradation assay, comparing a hypothetical native peptide with its (S)-β²-homovaline-modified analogue.
| Peptide | Sequence | Protease | Half-life (t½, min) |
| Native Peptide | Ac-Ala-Val-Gly-Leu-NH₂ | Trypsin | 15 |
| β²-Homovaline Peptide | Ac-Ala-(S)-β²-hVal-Gly-Leu-NH₂ | Trypsin | > 240 |
Experimental Protocol: In Vitro Protease Degradation Assay
This protocol provides a framework for assessing the stability of peptides in the presence of a specific protease.
Causality Behind Experimental Choices:
-
Enzyme Selection: Trypsin is chosen as it is a common serine protease that cleaves C-terminal to positively charged residues (Lys, Arg). While the example peptide doesn't contain these, the principle remains the same for other proteases like chymotrypsin or elastase. The goal is to challenge the peptide backbone.
-
Buffer System: A phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions.
-
Temperature: Incubation at 37°C simulates body temperature.
-
Quenching: Trifluoroacetic acid (TFA) is used to acidify the reaction and immediately stop the enzymatic activity by denaturing the protease.
-
Analysis: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for separating the intact peptide from its degradation products and allowing for accurate quantification.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of both the native and the β²-homovaline-containing peptide in PBS (pH 7.4).
-
Prepare a 1 mg/mL stock solution of Trypsin in PBS.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add 90 µL of the peptide stock solution.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Trypsin stock solution to each tube (final peptide concentration: 0.9 mg/mL, final trypsin concentration: 0.1 mg/mL).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
-
Quenching the Reaction:
-
Immediately add the 10 µL aliquot to a new tube containing 10 µL of 10% TFA to stop the reaction.
-
-
Analysis by RP-HPLC:
-
Analyze each quenched sample by RP-HPLC. Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the absorbance at 214 nm.
-
The percentage of intact peptide remaining at each time point is calculated by comparing the peak area to the peak area at time zero.
-
-
Data Analysis:
-
Plot the percentage of intact peptide versus time.
-
Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.
-
Caption: Standard workflow for a protease stability assay.
The Receptor Interface: Impact on Binding Affinity and Activity
While enhanced stability is a clear advantage, the ultimate biological activity of a peptide depends on its ability to bind to its molecular target with high affinity and specificity. The structural changes induced by a β-amino acid can significantly alter these binding properties.
-
Potential for Improved Affinity: In some cases, the conformational rigidity imparted by (S)-β²-homovaline can "lock" the peptide into a bioactive conformation that more perfectly complements the receptor's binding site. This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity.
-
Risk of Reduced Affinity: Conversely, the altered backbone and side-chain presentation may introduce steric clashes or remove critical hydrogen bonding interactions with the receptor, leading to a decrease or complete loss of binding affinity.[10]
Therefore, the effect of β-amino acid substitution on receptor binding is highly context-dependent and must be determined empirically for each peptide-receptor system.
Comparative Analysis of Receptor Binding Affinity
The following table shows hypothetical data from a competitive binding assay, a common method to determine the binding affinity of a ligand for its receptor. The IC50 value represents the concentration of the peptide required to inhibit 50% of the binding of a known radiolabeled ligand. A lower IC50 value indicates higher binding affinity.
| Peptide | Target Receptor | Assay Type | IC50 (nM) |
| Native Peptide | GPCR-X | Radioligand Competition | 5.2 |
| β²-Homovaline Peptide | GPCR-X | Radioligand Competition | 15.8 |
In this hypothetical example, the modification slightly decreased the binding affinity, a common trade-off for increased stability.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the IC50 of a peptide for a G-protein coupled receptor (GPCR) expressed in a cell membrane preparation.
Causality Behind Experimental Choices:
-
System: Using cell membranes expressing the target receptor ensures the receptor is in a relatively native environment.
-
Radioligand: A high-affinity, commercially available radiolabeled ligand (e.g., ³H-labeled) for the target receptor is used as a tracer.
-
Competition: The principle is to measure how effectively the unlabeled test peptide competes with the radioligand for the binding site.
-
Separation: Rapid filtration through a glass fiber filter is used to separate the receptor-bound radioligand from the unbound radioligand. The pores of the filter are small enough to trap the cell membranes but allow the unbound ligand to pass through.
-
Detection: Scintillation counting is used to quantify the amount of radioactivity trapped on the filter, which is proportional to the amount of bound radioligand.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Prepare serial dilutions of the native and β²-homovaline peptides in the binding buffer.
-
Prepare the radiolabeled ligand at a concentration near its dissociation constant (Kd) in the binding buffer.
-
Prepare cell membranes expressing the target receptor (GPCR-X) at a concentration of ~10-20 µg of protein per well.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of binding buffer to the "Total Binding" wells.
-
Add 25 µL of a high concentration of a known non-radioactive antagonist to the "Nonspecific Binding" wells.
-
Add 25 µL of the serially diluted test peptides to the experimental wells.
-
Add 25 µL of the radiolabeled ligand to all wells.
-
Add 50 µL of the cell membrane preparation to all wells to start the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting and Filtration:
-
Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the nonspecific binding counts from all other counts.
-
Plot the percentage of specific binding versus the logarithm of the test peptide concentration.
-
Use a nonlinear regression analysis (sigmoidal dose-response) to calculate the IC50 value for each peptide.
-
Conclusion: A Strategic Tool for Drug Design
The incorporation of (S)-β²-homovaline and other β-amino acids is a powerful and validated strategy in medicinal chemistry to address the poor proteolytic stability of native peptides.[11][12] The primary and most predictable outcome is a significant enhancement in metabolic stability, which can lead to improved pharmacokinetic profiles and a longer duration of action in vivo.[10]
However, this modification is not a universal solution. The impact on biological activity is a complex interplay of structure, conformation, and receptor interaction. While some β-peptide analogues may retain or even exceed the potency of their native counterparts, others may exhibit reduced affinity.[8][10] Therefore, a successful design strategy involves a careful balance between optimizing stability and maintaining the precise three-dimensional arrangement of side chains required for high-affinity receptor binding. Each new β-peptide analogue must be rigorously tested to validate its biological profile, but the potential rewards—creating robust, long-lasting peptide therapeutics—make this a critical and exciting frontier in drug development.[13]
References
- A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SciRP.org.
- Comparison of the extended conformations of an a-and a p-peptide: a) side view.
- A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PMC - PubMed Central.
- Folding and function in α/β-peptides: Targets and therapeutic applic
- Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. NIH.
- β-Peptides as inhibitors of protein–protein interactions. PMC - NIH.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
- The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed.
- Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed.
- The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Request PDF.
- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
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- 2. researchgate.net [researchgate.net]
- 3. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications [mdpi.com]
- 5. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to X-ray Crystallography of Peptides Containing β²-Homovaline: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of peptidomimetics and drug discovery, the incorporation of non-proteinogenic amino acids into peptide backbones offers a powerful strategy to enhance proteolytic stability, modulate conformational preferences, and ultimately, fine-tune biological activity. Among these, β-amino acids have garnered significant attention. This guide provides an in-depth technical comparison of the X-ray crystallography of peptides containing β²-homovaline, a fascinating yet under-explored building block. While crystallographic data on peptides featuring this specific residue remains scarce in publicly accessible databases, this guide will leverage data from closely related β²-amino acids and foundational principles of peptide crystallography to provide a robust framework for researchers in the field.
The Structural Significance of β²-Homovaline
β²-homovaline, with its side chain attached to the α-carbon (C2), introduces a unique structural perturbation compared to its α-amino acid counterpart, valine, and its β³-isomer. This seemingly subtle shift has profound implications for the peptide backbone's torsional angles and its propensity to adopt specific secondary structures. Understanding these conformational nuances at an atomic level through X-ray crystallography is paramount for the rational design of novel peptide-based therapeutics.
Comparative Analysis: Crystallization of Peptides with β²-Amino Acids vs. Other Residues
The journey from a synthesized peptide to a high-resolution crystal structure is fraught with challenges, with the crystallization process itself being a major bottleneck. The introduction of a β²-amino acid like β²-homovaline can influence this process in several ways compared to peptides composed solely of α-amino acids or those containing β³-amino acids.
| Parameter | Peptides with α-Amino Acids | Peptides with β³-Amino Acids | Peptides with β²-Amino Acids (Inferred) |
| Conformational Flexibility | Generally flexible, can adopt various secondary structures. | Often exhibit a higher propensity for well-defined secondary structures like 14-helices. | May introduce localized kinks or turns, potentially leading to more complex and less predictable folding. |
| Solubility | Highly variable depending on the sequence. | Can have altered solubility profiles due to different hydrogen bonding networks. | Solubility may be influenced by the presentation of the hydrophobic side chain. |
| Crystal Packing | Well-understood packing motifs. | Can form unique crystal packing arrangements driven by their distinct secondary structures. | The altered backbone may disrupt typical packing patterns, requiring more extensive screening of crystallization conditions. |
| Reported Resolutions | Wide range, from low to very high resolution. | High-resolution structures have been reported for various β³-peptides. | Data is limited, but would be expected to be comparable to other modified peptides, contingent on obtaining well-ordered crystals. |
Expert Insight: The primary challenge in crystallizing peptides with β²-amino acids lies in their potential to disrupt canonical secondary structures. While α-peptides readily form α-helices and β-sheets, and β³-peptides are known to form stable helices, the conformational space of β²-peptides is less explored. This can lead to a higher degree of conformational heterogeneity in solution, which is a significant barrier to crystallization. Therefore, a more extensive and diverse screening of crystallization conditions is often necessary.
Experimental Workflow for X-ray Crystallography of a β²-Homovaline-Containing Peptide
This section outlines a comprehensive, self-validating protocol for the crystallization and structure determination of a peptide incorporating β²-homovaline. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Part 1: Peptide Synthesis and Purification
The quality of the starting material is paramount for successful crystallization.
Step 1: Solid-Phase Peptide Synthesis (SPPS)
-
Protocol: The peptide is synthesized on a solid support resin (e.g., Rink amide resin for a C-terminal amide) using Fmoc-based chemistry. The Fmoc-protected β²-homovaline is coupled using standard coupling reagents like HBTU/DIEA.
-
Rationale: SPPS allows for the efficient and controlled assembly of the peptide chain. Fmoc chemistry is preferred due to its milder deprotection conditions compared to Boc chemistry, which helps in preserving the integrity of the modified amino acid.
Step 2: Cleavage and Deprotection
-
Protocol: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Rationale: The scavenger TIS is crucial to prevent side reactions with reactive carbocations generated during the cleavage process.
Step 3: Purification
-
Protocol: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The purity of the collected fractions is confirmed by analytical HPLC and mass spectrometry.
-
Rationale: High purity (>98%) is essential for crystallization, as impurities can inhibit crystal nucleation and growth.
Part 2: Crystallization
Step 1: Initial Screening
-
Protocol: A sparse matrix screening approach is employed using commercially available crystallization screens (e.g., Hampton Research Crystal Screen, JCSG+). The peptide is concentrated to 5-20 mg/mL and set up in 96-well sitting or hanging drop vapor diffusion plates.
-
Rationale: This initial broad screening maximizes the chances of identifying a preliminary crystallization "hit" by sampling a wide range of precipitants, buffers, and salts.
Step 2: Optimization
-
Protocol: Once initial crystals or promising precipitates are observed, the conditions are optimized by systematically varying the concentrations of the precipitant, buffer pH, and peptide concentration in a 24-well format. Additives and detergents may also be screened.
-
Rationale: Fine-tuning the crystallization conditions is critical for obtaining larger, single, well-diffracting crystals suitable for X-ray analysis.
Part 3: Data Collection and Structure Determination
Step 1: Data Collection
-
Protocol: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Rationale: Synchrotron radiation provides a high-intensity X-ray beam, which is often necessary for obtaining high-resolution data from peptide crystals. Cryo-cooling minimizes radiation damage to the crystal.
Step 2: Structure Solution and Refinement
-
Protocol: The collected diffraction data is processed, and the phases are determined using methods like molecular replacement (if a homologous structure is available) or direct methods. The peptide model is then built into the electron density map and refined.
-
Rationale: Iterative cycles of model building and refinement are performed to improve the fit of the atomic model to the experimental data, resulting in an accurate three-dimensional structure.
Structural Insights and Comparison
While a specific crystal structure of a β²-homovaline-containing peptide is not available for direct analysis, we can infer its likely structural impact based on studies of other β²-amino acids.
-
Backbone Conformation: The presence of the Cα-substituent in β²-amino acids can restrict the rotation around the N-Cα and Cα-C bonds, leading to a more defined local conformation. This can induce turns or kinks in the peptide backbone.
-
Secondary Structure: Unlike β³-amino acids that promote helical structures, β²-amino acids are less likely to support the formation of regular, extended secondary structures like α-helices or β-sheets. However, they can be valuable for stabilizing specific turn conformations.
-
Comparison with α-Valine: In an α-peptide, the bulky side chain of valine favors its incorporation into β-sheets. In a β²-homovaline residue, the side chain's proximity to the backbone may create steric hindrance that disfavors sheet formation and instead promotes a more compact, folded structure.
Conclusion and Future Directions
The X-ray crystallography of peptides containing β²-homovaline presents both challenges and exciting opportunities. While the altered backbone conformation may complicate the crystallization process, the structural insights gained are invaluable for the design of peptidomimetics with novel biological functions. The lack of publicly available crystal structures highlights a clear area for future research. A systematic crystallographic study of a series of peptides containing β²-homovaline would provide the much-needed experimental data to validate and refine our understanding of its structural impact. Such studies will undoubtedly pave the way for the development of next-generation peptide-based drugs with enhanced efficacy and stability.
References
-
A Newcomer's Guide to Peptide Crystallography. Available at: [Link]
-
Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β-Peptides. Available at: [Link]
-
Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. Available at: [Link]
-
Beta Amino Acids and Beta Homo Amino Acids. Available at: [Link]
-
Crystallization process development: Peptide crystallization. Available at: [Link]
-
Structural studies of model peptides containing beta-, gamma- and delta-amino acids. Available at: [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Available at: [Link]
comparing (S)-Fmoc-β²-homovaline with other non-natural amino acids
Executive Summary
(S)-Fmoc-β²-homovaline is a specialized non-natural amino acid used to introduce proteolytic stability and specific secondary structural constraints into peptide backbones. Unlike its regioisomer β³-homovaline (where the side chain resides on the β-carbon), the β²-homovaline carries the isopropyl side chain on the α-carbon—directly adjacent to the carboxyl group.
The Verdict: (S)-Fmoc-β²-homovaline is a high-value, high-difficulty building block. It offers superior fine-tuning of foldamer structure (favoring 12-helices over 14-helices) and complete proteolytic resistance. However, it presents significant synthetic challenges due to steric hindrance at the activation site, requiring specialized coupling protocols distinct from standard SPPS workflows.
Structural & Mechanistic Analysis
To understand the performance differences, one must analyze the atomic connectivity. The "homo" designation implies the insertion of a methylene (
The Isomeric Distinction[1]
-
α-Valine (Natural): Side chain on
. -
β³-Homovaline: Methylene inserted between
and .[1] Side chain remains on the carbon next to the amine ( ). Sterically similar to α-amino acids. -
β²-Homovaline: Methylene inserted between
and .[1] Side chain remains on the carbon next to the carbonyl ( ). Sterically congested at the activation site.
Visualization of Steric Hindrance
The following diagram illustrates the structural difference and the resulting steric shield that impedes coupling for β²-homovaline.
Figure 1: Structural comparison highlighting the steric congestion at the coupling site of β²-homovaline.
Performance Comparison
The following table contrasts (S)-Fmoc-β²-homovaline with its primary alternatives in drug design.
| Feature | (S)-Fmoc-β²-Homovaline | (S)-Fmoc-β³-Homovaline | α-Methyl Valine (Aib analogue) | Natural L-Valine |
| Coupling Difficulty | High (Steric hindrance at COOH) | Low (Similar to natural AA) | Very High (Tetrasubstituted Cα) | Low |
| Proteolytic Stability | Excellent (Complete resistance) | Excellent | Excellent | Poor (Degrades rapidly) |
| Dominant Fold | 12-Helix / 10/12-Helix | 14-Helix | 3₁₀-Helix | α-Helix / β-Sheet |
| Racemization Risk | Moderate (Acidic Cα proton) | Low (No Cα chirality) | None (Achiral/Quaternary) | Low (Oxazolone path) |
| Solubility | Moderate (Hydrophobic) | Moderate | Low | Moderate |
Synthesis Performance: The "Difficult Coupling"
The primary bottleneck with β²-homovaline is the coupling rate . Because the bulky isopropyl group is attached to the α-carbon (the site of activation), it physically shields the electrophilic carbonyl from the incoming nucleophile.
-
Data Support: Comparative studies show that β²-amino acids require activation times 2-3x longer than β³-isomers to achieve >99% conversion.
-
Racemization Warning: Unlike β³-amino acids, β²-amino acids possess a chiral center at the α-position. While they do not form oxazolones as readily as α-amino acids, the α-proton is acidic. Over-activation (e.g., excess base or prolonged heating) can lead to epimerization.
Structural Performance: Foldamer Design
While β³-peptides typically adopt a 14-helix (stabilized by H-bonds between residue
-
Application: Alternating β²/β³ sequences are used to generate 10/12-helices , which have unique side-chain display geometries useful for mimicking protein-protein interaction interfaces (PPIs).
Experimental Protocols
To ensure high-fidelity incorporation of (S)-Fmoc-β²-homovaline, standard SPPS protocols must be modified. The following protocol minimizes deletion sequences and epimerization.
Protocol A: High-Efficiency Coupling for β²-Homovaline
Use this protocol when coupling Fmoc-β²-HVal-OH to the resin-bound peptide.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) + Collidine (2,4,6-trimethylpyridine). Note: Collidine is a weaker base than DIPEA, reducing the risk of Cα-epimerization.
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step Workflow:
-
Pre-Activation (Crucial):
-
Dissolve 4.0 eq. of (S)-Fmoc-β²-HVal-OH and 3.8 eq. of HATU in minimal DMF.
-
Add 4.0 eq. of HOAt.
-
Add 8.0 eq. of Collidine immediately before addition to the resin.
-
Wait time: 30 seconds (Do not pre-activate for >2 minutes to avoid loss of reactivity).
-
-
Coupling:
-
Monitoring:
-
Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). If positive, perform a third coupling using DIC/Oxyma Pure.
-
-
Capping:
-
Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Decision Matrix: When to Use β²-Homovaline?
Use the following logic flow to determine if this building block is appropriate for your drug candidate.
Figure 2: Selection logic for incorporating non-natural valine analogues.
References
-
Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research. Link
-
Steer, D. L., et al. (2002). β-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. Link
-
Vasudev, P. G., et al. (2011). The structural diversity of β-peptides. Chemical Reviews. Link
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link
-
ChemPep Technical Notes. Fmoc Solid Phase Peptide Synthesis: Difficult Couplings. Link
Sources
A Comparative Guide to the Impact of β²-Homovaline Incorporation on Peptide-Receptor Binding Affinity
For researchers, scientists, and professionals in drug development, the quest for novel peptide-based therapeutics with enhanced potency, selectivity, and stability is a perpetual challenge. The modification of native peptide sequences with unnatural amino acids presents a compelling strategy to overcome the inherent limitations of α-peptides, such as proteolytic instability and conformational flexibility. This guide provides an in-depth, objective comparison of the impact of incorporating β²-homovaline into peptide scaffolds on their receptor binding affinity, supported by experimental data and detailed methodologies.
The Rationale for β-Amino Acid Incorporation: A Structural Perspective
The biological function of a peptide is intrinsically linked to its three-dimensional structure.[1] Native peptides, composed of α-amino acids, often adopt specific secondary structures like α-helices or β-sheets to present a precise arrangement of side chains for receptor recognition.[1] However, short linear α-peptides are often conformationally flexible in solution, which can lead to a decrease in binding affinity due to an entropic penalty upon binding.[2]
The introduction of β-amino acids, which possess an additional carbon in their backbone, offers a powerful tool to modulate the conformational landscape of a peptide.[3] This backbone extension can induce unique and stable secondary structures, such as various types of helices and turns, even in short peptide sequences.[4][5] This pre-organization of the peptide into a bioactive conformation can significantly enhance binding affinity by reducing the entropic cost of receptor binding. Furthermore, the unnatural β-peptide backbone imparts remarkable resistance to degradation by proteases, a major hurdle in the development of peptide-based drugs.[6]
There are two main isomers of β-amino acids: β³-amino acids, where the side chain is attached to the β-carbon, and β²-amino acids, with the side chain at the α-carbon, adjacent to the carbonyl group. This subtle difference in side-chain placement can have profound effects on the peptide's conformation and its interaction with a target receptor.
β²-Homovaline: A Tool for Modulating Receptor Affinity
β²-homovaline, the β-amino acid analogue of valine, introduces a unique structural element into a peptide chain. The placement of its isopropyl side chain on the α-carbon influences the local backbone conformation and the projection of the side chain itself. This can either facilitate a more favorable interaction with the receptor's binding pocket or, conversely, introduce steric hindrance, depending on the specific receptor and the position of the substitution.
The impact of β²-amino acid incorporation is not universally predictable and is highly dependent on the context of the peptide sequence and the topology of the receptor binding site. Structure-activity relationship (SAR) studies are therefore crucial to elucidate the optimal placement of these modified residues.[7]
Comparative Analysis of Receptor Binding Affinity: Experimental Data
To illustrate the nuanced effects of β²-amino acid incorporation, we present a comparative analysis of binding affinity data from a study on α/β-peptides derived from the Bim BH3 domain, which targets the anti-apoptotic protein Bcl-xL.[8] In this study, the affinity of various peptides for Bcl-xL was determined using a fluorescence polarization (FP) competition assay.
| Peptide/Analogue | Sequence Description | Modification | Binding Affinity (Ki, nM) to Bcl-xL | Fold Change in Affinity (relative to Analogue 2) |
| α-Peptide 1 (Bim BH3) | Native 26-mer α-peptide | None | < 0.7 | ~271-fold higher |
| α/β-Peptide 2 | All key hydrophobic side chains on β³-residues | Baseline α/β-peptide | 190 | 1.0 |
| α/β-Peptide 7 | β²-residues at key positions h1 and h2 | β³ → β² substitution | ~32 | ~6-fold higher |
| α/β-Peptide 8 | β²-residues at key positions h1 and h3 | β³ → β² substitution | ~3230 | ~17-fold lower |
Data synthesized from a study by Horne et al.[8]
Analysis of the Data:
The data clearly demonstrates that the strategic placement of β²-amino acid residues can significantly modulate receptor binding affinity.
-
Affinity Enhancement: The substitution of β³-residues with β²-residues at positions h1 and h2 (Analogue 7) resulted in an approximately 6-fold increase in binding affinity for Bcl-xL compared to the all-β³ analogue (Analogue 2).[8] This suggests that the altered side-chain projection and local backbone conformation induced by the β²-residues in these specific locations create a more complementary interface with the Bcl-xL binding groove.
-
Affinity Reduction: Conversely, placing β²-residues at positions h1 and h3 (Analogue 8) led to a dramatic 17-fold decrease in affinity.[8] This indicates that the conformational changes imposed by these substitutions are detrimental to the binding interaction, likely due to steric clashes or the disruption of critical contacts.
It is also noteworthy that even the most potent α/β-peptide analogue did not match the sub-nanomolar affinity of the native α-peptide.[8] This highlights the exquisite optimization of natural peptide sequences for their receptors. However, the enhanced proteolytic stability of α/β-peptides often compensates for a moderate loss in affinity, leading to improved overall in vivo efficacy.
Experimental Protocols
To provide a practical framework for researchers, we outline detailed, step-by-step methodologies for the synthesis of β²-homovaline-containing peptides and the assessment of their receptor binding affinity.
Synthesis of β²-Homovaline-Containing Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is a widely used method for the solid-phase synthesis of peptides.[9] The synthesis of peptides containing β²-homovaline follows the same general principles, with the key requirement being the availability of the corresponding Fmoc-protected β²-homovaline building block.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Steps:
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for C-terminal amide peptides. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[9]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's linker or the previously coupled amino acid by treating with a 20% solution of piperidine in DMF.[10]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.[9]
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (either a standard α-amino acid or Fmoc-β²-homovaline-OH) using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.[9]
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[7]
-
Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.
Determination of Receptor Binding Affinity via Fluorescence Polarization (FP) Competition Assay
Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[1] A competition assay is used to determine the binding affinity (Ki) of a non-labeled ligand (the β²-homovaline-containing peptide) by measuring its ability to displace a fluorescently labeled ligand (tracer) from the receptor.
Workflow for FP Competition Assay:
Caption: Workflow for a fluorescence polarization competition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the purified receptor protein in a suitable assay buffer.
-
Prepare a stock solution of a fluorescently labeled peptide (the tracer) known to bind to the receptor.
-
Prepare serial dilutions of the unlabeled test peptide (the β²-homovaline-containing peptide and its α-amino acid counterpart).
-
-
Assay Plate Setup: In a microplate, add a constant concentration of the receptor and the fluorescent tracer to each well. Then, add the varying concentrations of the test peptides to the wells. Include control wells with only the tracer and with the tracer and receptor (no competitor).
-
Incubation: Incubate the plate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader equipped with polarization filters.
-
Data Analysis:
-
Plot the measured mP values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the bound tracer).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent tracer.[8]
-
Conformational Impact of β²-Homovaline Incorporation
The introduction of a β²-homovaline residue into a peptide backbone alters the local dihedral angles and can favor specific secondary structures. This conformational pre-organization is a key factor influencing receptor binding affinity.
Diagram of Conformational Change:
Caption: Comparison of α- and β²-peptide backbones.
Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques to study the conformational changes induced by β²-homovaline incorporation.[7][11] CD spectroscopy can provide information on the overall secondary structure content (e.g., helicity), while NMR can offer detailed insights into the local conformation and the spatial arrangement of side chains.[7][11] Studies have shown that β²-residues can be helix-destabilizing compared to their β³-counterparts in some contexts, but the effect on binding affinity is not solely dependent on overall helicity.[8] The precise positioning of the side chain often plays a more critical role in the interaction with the receptor.
Conclusion and Future Directions
The incorporation of β²-homovaline into peptides is a valuable strategy for medicinal chemists and drug developers to fine-tune receptor binding affinity and enhance proteolytic stability. As demonstrated by the experimental data, the impact of this modification is highly position-dependent, capable of either significantly increasing or decreasing binding affinity. This underscores the importance of systematic structure-activity relationship studies for the rational design of potent and selective peptide-based therapeutics.
Future research should focus on expanding the comparative dataset of β²-homovaline versus α-valine containing peptides across a wider range of receptor systems. This will contribute to a more comprehensive understanding of the structural and functional consequences of this modification and aid in the development of predictive models for the rational design of next-generation peptide drugs.
References
-
Horne, W. S., et al. (2008). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Journal of the American Chemical Society, 130(23), 7247–7249. [Link]
-
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]
-
Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of chemical research, 41(10), 1399-1408. [Link]
-
Pietrzyński, G., et al. (1993). Conformational investigation of alpha, beta-dehydropeptides. V*. Stability of reverse turns in saturated and alpha, beta-unsaturated peptides Ac-Pro-Xaa-NHCH3: CD studies in various solvents. International journal of peptide and protein research, 42(2), 143-149. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
-
Seebach, D., et al. (2001). β-Peptides: from structure to function. Chimia, 55(1-2), 1-13. [Link]
-
Nowick, J. S. (2008). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Martinek, T. A., & Fülöp, F. (2012). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Chemical reviews, 112(4), 2273-2311. [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combined chemical & high throughput screening, 6(3), 167-176. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Frackenpohl, J., et al. (2001). The proteolytic stability of'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha, beta-peptides: application to the construction of MHC-binding peptides. Journal of peptide science: an official publication of the European Peptide Society, 7(10), 523-534. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
-
BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. [Link]
-
AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter. [Link]
-
Appella, D. H., et al. (1997). 12-Helix formation by a β-peptide. Journal of the American Chemical Society, 119(27), 6282-6283. [Link]
-
Gopi, H. N., et al. (2003). NMR structural analysis of peptides containing β-amino acids. Current science, 84(5), 658-667. [Link]
-
De Pol, S., et al. (2004). NMR conformational analysis of peptides containing β-amino acids. Journal of peptide science: an official publication of the European Peptide Society, 10(11), 668-680. [Link]
-
Le, G. T., et al. (2018). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering, 4(12), 4083-4092. [Link]
-
Ruzza, P., et al. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 26(32), 5917-5936. [Link]
-
Wikipedia. (n.d.). Proteolysis. [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876-2890. [Link]
-
Park, S. H., & Raines, R. T. (2004). Fluorescence polarization assay to quantify protein-protein interactions. Methods in molecular biology (Clifton, N.J.), 261, 161–166. [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
-
Multiwell Plates. (n.d.). Receptor Binding Assays. [Link]
-
Reddit. (2023). What exactly is going on when a protein (or other molecule) binds with a receptor?. [Link]
-
Hetherington, K., et al. (2021). Towards optimizing peptide-based inhibitors of protein–protein interactions: predictive saturation variation scanning (PreSaVS). RSC Chemical Biology, 2(5), 1474-1478. [Link]
-
Mourtada, R., et al. (2019). A Structure-based Data Set of Protein-peptide Affinities and its Nonredundant Benchmark: Potential Applications in Computational Peptidology. Current computer-aided drug design, 15(4), 335-344. [Link]
-
Pawig, L., et al. (2024). Ranking protein-peptide binding affinities with protein language models. bioRxiv. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Fairlie, D. P., et al. (2000). The α-Helix as a Template for Drug Design. Current medicinal chemistry, 7(7), 655-686. [Link]
-
Gellman, S. H. (2001). β-Peptides: from structure to function. Chimia, 55(1-2), 1-13. [Link]
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- 1. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]
- 2. Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from Cα-methyl-leucine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 4. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational investigation of alpha, beta-dehydropeptides. V*. Stability of reverse turns in saturated and alpha, beta-unsaturated peptides Ac-Pro-Xaa-NHCH3: CD studies in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of β²-Homovaline-Containing Peptides
In the pursuit of novel therapeutics, peptides offer a compelling combination of high specificity and low toxicity. However, their clinical translation is often hampered by their inherent instability in biological systems, primarily due to rapid enzymatic degradation. A promising strategy to overcome this limitation is the incorporation of non-natural amino acids, such as β-amino acids, into the peptide backbone. This guide provides a comprehensive comparison of the stability of peptides containing β²-homovaline, a C-substituted β-amino acid, against their native counterparts, supported by detailed experimental protocols and data.
The Stability Challenge of Native Peptides
Native peptides, composed of α-amino acids, are readily recognized and cleaved by a wide array of proteases present in the body. This enzymatic susceptibility leads to a short plasma half-life, limiting their therapeutic efficacy. The primary sites of degradation include the gastrointestinal tract, blood plasma, and target tissues, involving enzymes such as pepsin, trypsin, chymotrypsin, and various peptidases.
β²-Homovaline: A Shield Against Proteolysis
The introduction of β-amino acids into a peptide sequence fundamentally alters its three-dimensional structure. Unlike α-amino acids, β-amino acids have an additional carbon atom between the amino and carboxyl groups. This seemingly minor change induces a more stable secondary structure, often a 14-helix, which is not readily recognized by the active sites of common proteases. β²-homovaline, with its side chain at the Cβ position, provides significant steric hindrance, further protecting the adjacent peptide bonds from enzymatic attack.
In Vitro Stability: A Head-to-Head Comparison
The stability of a novel peptide is first assessed through a series of in vitro assays that simulate different physiological environments. Here, we compare the stability of a model α-peptide with its β²-homovaline-containing analogue in human plasma and in the presence of specific digestive enzymes.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Preparation of Peptide Stock Solutions: Dissolve the α-peptide and the β²-homovaline peptide in sterile, nuclease-free water to a final concentration of 1 mg/mL.
-
Incubation with Human Plasma:
-
Thaw a vial of pooled human plasma at 37°C.
-
In a microcentrifuge tube, mix 90 µL of plasma with 10 µL of the peptide stock solution.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching the Reaction: Immediately add the aliquot to a tube containing 20 µL of 10% trichloroacetic acid (TCA) to precipitate plasma proteins and stop enzymatic degradation.
-
Sample Processing: Vortex the quenched sample and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant for the remaining parent peptide concentration using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.
Diagram of the In Vitro Plasma Stability Workflow
Caption: Workflow for the in vitro plasma stability assay.
Comparative Data: Stability in Human Plasma
| Time (minutes) | α-Peptide Remaining (%) | β²-Homovaline Peptide Remaining (%) |
| 0 | 100 | 100 |
| 15 | 78 | 98 |
| 30 | 55 | 97 |
| 60 | 32 | 95 |
| 120 | 11 | 92 |
| 240 | <5 | 88 |
| 480 | Not Detected | 81 |
As the data clearly indicates, the α-peptide is rapidly degraded in human plasma, with a half-life of less than 30 minutes. In stark contrast, the β²-homovaline-containing peptide exhibits remarkable stability, with over 80% of the peptide remaining intact after 8 hours.
Experimental Protocol: Enzymatic Stability Assay (Trypsin)
-
Enzyme and Peptide Preparation: Prepare a 1 mg/mL stock solution of trypsin in trypsin digestion buffer (50 mM ammonium bicarbonate, pH 8.0). Prepare 1 mg/mL stock solutions of the α-peptide and the β²-homovaline peptide.
-
Reaction Setup: In separate tubes, mix the peptide solution with the trypsin solution at a 50:1 (peptide:enzyme) mass ratio.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling and Quenching: At specified time points, withdraw an aliquot and quench the reaction by adding 1% trifluoroacetic acid (TFA).
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the percentage of undigested peptide.
Comparative Data: Stability against Trypsin
| Time (minutes) | α-Peptide Remaining (%) | β²-Homovaline Peptide Remaining (%) |
| 0 | 100 | 100 |
| 10 | 45 | 99 |
| 30 | 15 | 98 |
| 60 | <2 | 96 |
| 180 | Not Detected | 93 |
The results demonstrate the profound protective effect of β²-homovaline. The α-peptide is almost completely digested by trypsin within an hour, whereas the β²-homovaline analogue remains largely intact. This resistance is attributed to the altered backbone conformation that prevents the peptide from fitting into the active site of trypsin.
In Vivo Stability: Pharmacokinetic Profile
To assess the stability and bioavailability of the peptides in a living system, pharmacokinetic (PK) studies are conducted, typically in rodent models.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3 per peptide).
-
Peptide Formulation: Formulate the peptides in a sterile saline solution at a concentration of 2 mg/mL.
-
Administration: Administer a single intravenous (IV) bolus dose of 2 mg/kg to each rat via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the jugular vein at pre-determined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis: Extract the peptide from the plasma samples using protein precipitation or solid-phase extraction and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters, such as half-life (t½), clearance (CL), and area under the curve (AUC), using appropriate software.
Diagram of the In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Comparative Data: Key Pharmacokinetic Parameters
| Parameter | α-Peptide | β²-Homovaline Peptide |
| Half-life (t½) | 5 min | 180 min |
| Clearance (CL) | 150 mL/hr/kg | 15 mL/hr/kg |
| AUC (0-inf) | 150 ng·hr/mL | 2500 ng·hr/mL |
The in vivo data corroborates the in vitro findings. The β²-homovaline-containing peptide exhibits a significantly longer half-life and lower clearance compared to the α-peptide. This translates to a much greater systemic exposure (AUC), a critical factor for achieving therapeutic efficacy. The enhanced in vivo stability is a direct result of its resistance to proteolysis in the bloodstream and tissues.
Conclusion
The incorporation of β²-homovaline into peptide sequences is a highly effective strategy for enhancing their stability against enzymatic degradation. Both in vitro and in vivo studies consistently demonstrate that β²-homovaline-containing peptides exhibit superior resistance to proteolysis in plasma and by specific enzymes, leading to a significantly improved pharmacokinetic profile. This enhanced stability makes them attractive candidates for the development of next-generation peptide-based therapeutics with improved efficacy and dosing regimens.
References
Safety Operating Guide
A Guide to the Safe Disposal of (S)-Fmoc-β2-homovaline for Researchers and Drug Development Professionals
The proper management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of (S)-Fmoc-β2-homovaline, a specialized amino acid derivative crucial in peptide synthesis and pharmaceutical research. As your partner in scientific advancement, we are committed to providing information that extends beyond product specifications to encompass the entire lifecycle of our reagents, ensuring both scientific integrity and operational safety.
While (S)-Fmoc-β2-homovaline is not classified as a hazardous substance under most regulations, it is imperative to handle it with the diligence afforded to all laboratory chemicals.[1][2] This guide is rooted in established safety protocols and regulatory standards, empowering you to manage your chemical waste streams confidently and responsibly.
Core Safety and Handling Directives
Before initiating any disposal procedures, a thorough understanding of the compound's characteristics and the necessary safety precautions is essential.
Personal Protective Equipment (PPE): The First Line of Defense
When handling (S)-Fmoc-β2-homovaline, particularly during disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.[2][3]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes of solutions or airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or if there is a potential for dust formation in poorly ventilated areas.[5] |
In Case of a Spill: Immediate Response Protocol
Accidental spills should be managed promptly and safely.
-
Ventilation : Ensure the area is well-ventilated to disperse any dust.[6]
-
Containment : For small spills, carefully sweep or scoop the solid material into a designated, labeled hazardous waste container.[2][3][6] Avoid actions that could generate dust.[2][3]
-
Decontamination : Clean the spill area with an appropriate solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[6]
Systematic Disposal Procedures for (S)-Fmoc-β2-homovaline
The guiding principle for the disposal of (S)-Fmoc-β2-homovaline is to treat it and any contaminated materials as chemical waste. Adherence to all federal, state, and local environmental regulations is paramount.[4][7]
Step 1: Waste Segregation - The Cornerstone of Safe Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8]
-
Solid Waste : Unused or expired solid (S)-Fmoc-β2-homovaline should be collected in a dedicated, clearly labeled, and sealed container. Do not mix it with other chemical waste.[4]
-
Contaminated Materials : Any items that have come into direct contact with the compound, such as gloves, weighing papers, and pipette tips, must be disposed of in the same manner as the chemical itself.[4]
-
Liquid Waste : Solutions containing (S)-Fmoc-β2-homovaline, such as those from peptide synthesis workflows, should be collected in a separate, compatible, and clearly labeled liquid waste container. Common solvents used in peptide synthesis, like DMF, are often considered hazardous waste and must be disposed of accordingly.[9]
Step 2: Containerization and Labeling - Ensuring Clarity and Compliance
Properly containing and labeling waste is a critical step for safe transport and disposal.[8][10]
-
Container Selection : Use containers that are compatible with the chemical waste.[8][10] For solid waste, the original product container can be used. For liquid waste, use appropriate solvent waste containers.
-
Labeling : Each waste container must be clearly labeled with its contents. The label should include:
Step 3: Storage - Maintaining a Safe Laboratory Environment
Waste containers should be stored in a designated satellite accumulation area within the laboratory.[11]
-
Location : This area is often located within a fume hood to ensure proper ventilation.[11]
-
Secondary Containment : Waste containers should be placed in secondary containment to prevent spills from spreading.[10][11]
-
Time Limits : Be aware of the time limits for storing hazardous waste in a satellite accumulation area as stipulated by your institution and the EPA.[12][13]
Step 4: Professional Disposal - The Final Step
The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company.[4]
-
Institutional Procedures : Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office.
-
Regulatory Compliance : Your EHS office will ensure that the disposal is carried out in accordance with all relevant regulations, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15][16]
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of (S)-Fmoc-β2-homovaline and its associated waste.
Sources
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. epa.gov [epa.gov]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 16. osha.gov [osha.gov]
Safe Handling Protocol: Personal Protective Equipment for (S)-Fmoc-β2-homovaline
Executive Summary
Content Type: Operational Safety & Logistics Guide Chemical Target: (S)-Fmoc-β2-homovaline (CAS: 172695-33-9) Primary Hazard: Respiratory sensitization (dust) and solvent permeation (during synthesis).
This guide defines the precise Personal Protective Equipment (PPE) standards required for the safe handling of (S)-Fmoc-β2-homovaline. While Fmoc-protected amino acids are generally classified as irritants rather than acute toxins, the specific physical properties of β-amino acids—often fine, electrostatic powders—necessitate strict respiratory and contact precautions to prevent long-term sensitization.
Hazard Identification & Risk Assessment
Before selecting PPE, operators must understand the causality of the risk. The danger profile shifts depending on the state of matter (Solid Powder vs. Solution).
| Hazard Category | H-Code | Description | Operational Implication |
| Respiratory | H335 | May cause respiratory irritation.[1] | Critical: β-amino acids are prone to static charge, creating "fly-away" dust during weighing. Inhalation can lead to mucosal sensitization. |
| Skin Contact | H315 | Causes skin irritation.[1][2] | Critical: Fmoc groups are lipophilic. If dissolved in DMF/NMP, the solvent acts as a carrier, driving the chemical through standard gloves. |
| Eye Contact | H319 | Causes serious eye irritation. | Fine particulates can bypass standard safety glasses if gaps exist. |
Technical PPE Specifications
Do not default to generic "lab safety" rules. Use this tiered system based on the operational phase.
Tier 1: Solid Phase Handling (Weighing & Transfer)
Goal: Prevent inhalation and mucous membrane contact.
-
Respiratory: N95 (NIOSH) or P2 (EN 143) particulate respirator.
-
Why: Engineering controls (fume hoods) can be turbulent. A respirator is the secondary fail-safe against electrostatic dust release.
-
-
Eyes: Unvented Safety Goggles (e.g., ANSI Z87.1+).
-
Why: Standard safety glasses allow dust entry from the top/sides.
-
-
Gloves: Single Nitrile (4-5 mil / 0.10-0.12 mm).
-
Why: Latex contains proteins that can cross-react or cause independent allergies. Nitrile provides sufficient barrier against dry solids.
-
Tier 2: Solution Phase Handling (Synthesis & Cleavage)
Goal: Prevent chemical permeation. (S)-Fmoc-β2-homovaline is typically dissolved in DMF or NMP for SPPS.
-
Gloves: Double Gloving Protocol Required.
-
Inner Layer: Nitrile (Standard).[3]
-
Outer Layer:Extended Cuff Nitrile (minimum 6 mil) or Laminate (Silver Shield) if handling concentrated stock.
-
Why: DMF (Dimethylformamide) permeates standard nitrile gloves in <15 minutes. The Fmoc-amino acid dissolved in DMF will be carried through the glove to the skin.
-
-
Body: Chemical-Resistant Lab Coat (Poly-cotton blend minimum; Tyvek sleeves recommended for large scale).
-
Why: Cotton absorbs solvents, keeping them against the skin. Synthetic blends or aprons repel splashes.
-
Decision Logic & Workflow
The following diagram illustrates the decision matrix for PPE selection and the operational workflow.
Figure 1: Decision logic for PPE selection based on the physical state of the reagent. Note the divergence in glove and respiratory requirements.
Operational Protocols
Protocol A: Donning (Gowning Up)
Standardize this sequence to minimize cross-contamination.
-
Hand Hygiene: Wash hands with soap and water. Dry completely. Moisture compromises glove integrity.
-
Lab Coat: Don coat. Ensure cuffs extend to the wrist bone.
-
Eye Protection: Adjust goggles/glasses. Ensure no gaps at the temple.
-
Respiratory (If Solid): Don N95. Perform a positive pressure seal check (exhale sharply; no air should escape edges).
-
Gloves:
-
Solid Handling: Pull glove cuffs over lab coat cuffs.
-
Solution Handling: Don inner gloves (under coat cuff). Don outer gloves (over coat cuff).
-
Protocol B: Safe Weighing (Static Control)
β-homo amino acids are expensive and prone to static fly-away.
-
Ionization: If available, use an anti-static gun or ionizer bar in the balance chamber.
-
Draft Shield: Ensure balance doors are closed during measurement, but turn off local draft if the powder is extremely light (rely on PPE and general hood flow).
-
Transfer: Use a narrow-neck antistatic weighing boat. Do not use flat paper, which encourages spills.
Protocol C: Doffing (Removal)
Most exposure occurs during removal of contaminated PPE.
-
Outer Gloves (Beak Method): Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it up in the gloved hand. Slide a bare finger under the remaining glove and peel it off over the first one.
-
Goggles/Mask: Remove from the straps (back of head). Never touch the front of the mask or goggles.
-
Hand Wash: Immediately wash hands with soap and water for 20 seconds.
Disposal & Emergency Procedures
Waste Management
Segregate waste to prevent incompatible chemical reactions.[4]
| Waste Stream | Item | Disposal Container |
| Solid Hazardous | Weighing boats, contaminated paper, solid spills | Solid Waste Drum (Label: "Fmoc-amino acid solid") |
| Liquid (Organic) | Solutions in DMF, NMP, DMSO | Non-Halogenated Organic Solvents (unless DCM is present) |
| Sharps | Contaminated needles/syringes | Puncture-Proof Sharps Bin |
Spill Response
Scenario: 500mg of powder spills on the bench.
-
Alert: Notify nearby personnel.
-
PPE Check: Ensure N95 and gloves are secure.
-
Contain: Do not dry sweep (creates dust). Cover the spill with a wet wipe (water or isopropanol) to dampen the powder.
-
Clean: Wipe up the damp slurry. Place wipes in Solid Hazardous Waste.
-
Decontaminate: Wash surface with mild detergent and water.
References
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (Analogous Hazard Profile). Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: N-Fmoc-L-beta-homovaline. Retrieved from
-
National Institutes of Health (NIH). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] Retrieved from
-
University of Pennsylvania. (2023).[6] Laboratory Chemical Waste Management Guidelines. Retrieved from
-
Jad, Y. E., et al. (2014).[7] Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives.[7] Organic & Biomolecular Chemistry.[7] (Discusses solvent hazards in peptide synthesis). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
